Methyl 3-amino-5-hydroxypyrazine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-6-oxo-1H-pyrazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-6(11)4-5(7)9-3(10)2-8-4/h2H,1H3,(H3,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUKXBXGBDQLMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for Methyl 3-amino-5-hydroxypyrazine-2-carboxylate. Pyrazine derivatives are a critical class of N-heterocycles found in pharmaceuticals, agricultural chemicals, and flavor compounds.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into the strategic choices behind the synthesis and the validation protocols for characterization. We will explore a robust, multi-step synthesis, explain the causality behind experimental design, and detail the expected outcomes from modern spectroscopic techniques, thereby providing a self-validating framework for producing and confirming the title compound.
Introduction to Substituted Pyrazines
Significance and Applications
Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4.[3] This unique structure imparts specific electronic properties, making the pyrazine core a valuable scaffold in medicinal chemistry and materials science.[1] Substituted pyrazines are known for their diverse biological activities, including anti-tuberculosis and antiviral properties.[4] Their derivatives are integral to the structure of pteridines and other polyfused heterocyclic systems, highlighting their importance as synthetic intermediates.[5] The strategic placement of functional groups, such as amino, hydroxyl, and carboxylate moieties, can significantly modulate the molecule's biological activity and chemical reactivity, making compounds like Methyl 3-amino-5-hydroxypyrazine-2-carboxylate attractive targets for new drug discovery programs.
The Target Molecule: Structure and Potential Utility
Methyl 3-amino-5-hydroxypyrazine-2-carboxylate incorporates three key functional groups on the pyrazine ring: an amino group, a hydroxyl group, and a methyl ester. This trifunctionalized arrangement offers multiple points for further chemical modification, positioning it as a versatile building block for constructing more complex molecules.[6] The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, which is critical for molecular recognition in biological systems, while the ester provides a handle for amide bond formation, a cornerstone of medicinal chemistry.[4]
Comprehensive Characterization
To unambiguously confirm the identity, structure, and purity of the synthesized Methyl 3-amino-5-hydroxypyrazine-2-carboxylate, a suite of modern analytical techniques must be employed. The expected data presented below are based on comparative analysis of structurally similar compounds documented in the literature. [7][8][9]
Spectroscopic and Spectrometric Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the first line of analysis to confirm the presence of key proton environments. We expect to see a singlet for the lone pyrazine ring proton, broad singlets for the amino (-NH₂) and hydroxyl (-OH) protons (which are exchangeable with D₂O), and a sharp singlet for the methyl ester (-OCH₃) protons.
-
¹³C NMR: This technique validates the carbon skeleton. Distinct signals are expected for the five unique carbons of the pyrazine ring, the carbonyl carbon of the ester, and the methyl carbon of the ester. The chemical shifts will be influenced by the electronic effects of the nitrogen atoms and the various substituents. [9]
-
-
Vibrational Spectroscopy (FTIR):
-
Infrared spectroscopy is essential for identifying the functional groups present. Key vibrational bands include N-H stretching for the amino group, O-H stretching for the hydroxyl group, C=O stretching for the ester carbonyl, and characteristic C=N and C=C stretching frequencies of the pyrazine ring. [7][8]The presence of both N-H and O-H stretches in the 3200-3500 cm⁻¹ region will be a key indicator of successful synthesis.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. The fragmentation pattern will also yield structural information, likely showing initial loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃).
-
Expected Data Summary
The following table summarizes the anticipated analytical data for the target compound based on known data for close analogs.
| Technique | Parameter | Expected Value / Observation | Rationale / Reference Analog |
| ¹H NMR | Chemical Shift (δ) | ~8.0-8.5 ppm (s, 1H, pyrazine-H) | Aromatic proton in electron-deficient ring. |
| (DMSO-d₆) | ~7.0-7.5 ppm (br s, 2H, -NH₂) | Amino protons. [10] | |
| ~10.0-11.0 ppm (br s, 1H, -OH) | Phenolic/enolic hydroxyl proton. | ||
| ~3.9 ppm (s, 3H, -OCH₃) | Methyl ester protons. [11] | ||
| ¹³C NMR | Chemical Shift (δ) | ~165 ppm (C=O) | Ester carbonyl carbon. [9] |
| (DMSO-d₆) | ~125-155 ppm (5 signals, pyrazine-C) | Aromatic carbons influenced by N, NH₂, and OH. [9] | |
| ~53 ppm (-OCH₃) | Methyl ester carbon. [11] | ||
| FTIR | Wavenumber (cm⁻¹) | 3450-3300 cm⁻¹ (N-H stretch) | Asymmetric and symmetric stretching of the amino group. [7] |
| 3300-3200 cm⁻¹ (O-H stretch, broad) | Hydrogen-bonded hydroxyl group. | ||
| ~1720 cm⁻¹ (C=O stretch) | Ester carbonyl vibration. | ||
| 1620-1550 cm⁻¹ (C=N, C=C stretch) | Pyrazine ring vibrations. | ||
| MS (EI) | Molecular Ion (M⁺•) | m/z = 169 | Calculated Molecular Weight: C₆H₇N₃O₃ = 169.14 g/mol . |
| Key Fragments | m/z = 138 ([M-OCH₃]⁺) | Loss of the methoxy radical. | |
| m/z = 110 ([M-COOCH₃]⁺) | Loss of the methoxycarbonyl radical. |
Detailed Experimental Protocols
Disclaimer: These protocols are proposed based on established chemical principles and should be adapted and optimized under controlled laboratory conditions by qualified personnel.
Synthesis of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate
-
Reaction Setup: To a solution of Methyl 3-amino-5-chloropyrazine-2-carboxylate (1.0 eq) in a suitable solvent (e.g., dioxane or a water/DMSO mixture) in a round-bottom flask, add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq).
-
Heating and Monitoring: Equip the flask with a reflux condenser and heat the mixture to 80-100 °C. The causality for heating is to provide sufficient activation energy to overcome the barrier for the SNAr reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution to a pH of ~6-7 using a dilute acid (e.g., 1M HCl). The purpose of neutralization is to protonate the resulting phenoxide to form the hydroxyl group and precipitate the product, which is typically less soluble in its neutral form.
-
Isolation: The resulting precipitate is collected by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
Characterization Protocols
-
NMR Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it can solubilize the polar compound and allows for the observation of exchangeable -NH₂ and -OH protons, which would be lost in D₂O.
-
FTIR Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the dried product with spectroscopic grade KBr. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
MS Sample Preparation: Dissolve a small amount of the product in a suitable solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI) or another appropriate ionization method.
Safety, Handling, and Storage
-
Safety: Handle all chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Pyrazine derivatives and reagents like NaOH can be corrosive or irritant.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the final compound in a tightly sealed container in a cool, dry place, protected from light to prevent potential degradation.
Conclusion and Future Outlook
This guide has outlined a logical and scientifically-grounded approach to the synthesis and characterization of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate. The proposed SNAr pathway offers a reliable method for accessing this valuable trifunctionalized pyrazine intermediate. The detailed characterization plan provides a robust framework for structural verification and purity assessment, ensuring the material's quality for subsequent applications. As a versatile building block, this compound holds significant potential for the development of novel therapeutic agents and other advanced materials, warranting further exploration of its synthetic utility and biological activity.
References
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A Comprehensive Guide to the Spectroscopic Characterization of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate
Abstract
Methyl 3-amino-5-hydroxypyrazine-2-carboxylate is a substituted pyrazine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their prevalence in FDA-approved pharmaceuticals[1][2]. Accurate and unambiguous structural elucidation is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This guide provides an in-depth, multi-technique approach to the spectroscopic analysis of this target molecule. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causality behind methodological choices and integrates data from all four techniques to build a cohesive and validated structural assignment.
Molecular Structure and Physicochemical Properties
The foundational step in any analysis is understanding the molecule's basic architecture. The structure contains a pyrazine core, an aromatic six-membered ring with two nitrogen atoms at positions 1 and 4. This core is functionalized with an amino group, a hydroxyl group, and a methyl ester group, each contributing unique spectroscopic signatures.
| Property | Value |
| Molecular Formula | C₆H₇N₃O₃ |
| Molecular Weight | 169.14 g/mol |
| IUPAC Name | Methyl 3-amino-5-hydroxypyrazine-2-carboxylate |
| CAS Number | Not readily available; structural analogues exist |
| Predicted LogP | ~0.3 - 0.8 |
The Spectroscopic Quadrangle: An Integrated Workflow
No single technique can provide absolute structural proof. A robust characterization relies on the convergence of data from multiple orthogonal methods. This "Spectroscopic Quadrangle" approach ensures that each piece of structural information is cross-validated, forming a self-validating analytical system. The overall workflow is designed to move from atomic-level connectivity (NMR) and functional group identification (IR) to electronic properties (UV-Vis) and overall mass confirmation (MS).
Caption: Overall workflow for integrated spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.
Rationale and Predicted Spectra
-
¹H NMR: The spectrum is expected to be relatively simple. The pyrazine ring has one proton, which will appear as a singlet. The amino (-NH₂) and hydroxyl (-OH) protons are exchangeable and may appear as broad singlets. The methyl ester (-OCH₃) protons will be a sharp singlet. The choice of a solvent like DMSO-d₆ is critical; its hydrogen-bond accepting nature slows the exchange of N-H and O-H protons, allowing them to be observed more clearly than in solvents like chloroform-d[3].
-
¹³C NMR: The spectrum will show six distinct carbon signals. The pyrazine ring carbons will appear in the aromatic region, with their chemical shifts influenced by the electronic effects of the substituents. The carbonyl carbon of the ester will be the most downfield signal, typically >160 ppm. The methyl carbon will be the most upfield signal.
Predicted Quantitative Data
The following predictions are based on data from structurally similar compounds, such as methyl-3-amino-2-pyrazinecarboxylate and 2-hydroxy-5-methylpyrazine[3][4][5].
| ¹H NMR (Predicted in DMSO-d₆, 400 MHz) | |||
| Assignment | Predicted δ (ppm) | Multiplicity | Notes |
| -OH | 10.0 - 12.0 | Broad Singlet | Position and broadness are concentration/temperature dependent. |
| Ring H-6 | 7.8 - 8.1 | Singlet | Deshielded by adjacent ring nitrogen. |
| -NH₂ | 6.5 - 7.5 | Broad Singlet | Two protons, exchangeable. |
| -OCH₃ | 3.8 - 4.0 | Singlet | Three protons, typical for a methyl ester. |
| ¹³C NMR (Predicted in DMSO-d₆, 100 MHz) | |
| Assignment | Predicted δ (ppm) |
| C=O (Ester) | 164 - 168 |
| C-5 (-OH) | 155 - 160 |
| C-3 (-NH₂) | 145 - 150 |
| C-2 (-COOCH₃) | 135 - 140 |
| C-6 | 125 - 130 |
| -OCH₃ | 52 - 55 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the high-purity compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar, hydrogen-bonding compounds and to preserve the signals from -OH and -NH₂ protons[3].
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution and peak shape.
-
-
¹H NMR Acquisition:
-
Acquire data using a standard single-pulse experiment.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30° pulse angle with a relaxation delay of 2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
Use a relaxation delay of 2-5 seconds to ensure quantitative observation of all carbons, including the quaternary ones.
-
Collect 1024-4096 scans.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual DMSO signal (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ septet (δ ~39.52 ppm).
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational modes of molecules, making it an excellent tool for rapidly identifying the presence of key functional groups.
Expected Vibrational Frequencies
The IR spectrum will be dominated by absorptions from the N-H, O-H, C=O, and aromatic ring bonds. The presence of strong hydrogen bonding is expected to broaden the -OH and -NH₂ stretching bands. Data from aminopyrazine and related esters are used as a reference[4][6][7].
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3200 - 3500 | Strong, Broad |
| N-H Stretch (Amino) | 3300 - 3450 | Medium (two bands) |
| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |
| C=O Stretch (Ester) | 1700 - 1725 | Strong, Sharp |
| N-H Bend (Amino) | 1600 - 1650 | Medium |
| C=C / C=N Ring Stretch | 1450 - 1600 | Medium (multiple bands) |
| C-O Stretch (Ester) | 1200 - 1300 | Strong |
Experimental Protocol: FTIR-ATR
-
Sample Preparation: No special preparation is required for Attenuated Total Reflectance (ATR). Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond).
-
Data Acquisition:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty stage.
-
Apply pressure to the sample using the anvil to ensure good contact with the crystal.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform an automatic baseline correction and ATR correction if available in the software.
-
Label the major peaks corresponding to the key functional groups.
-
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides insight into the conjugated π-electron system of the molecule. The pyrazine ring, along with its electron-donating (-NH₂, -OH) and electron-withdrawing (-COOCH₃) substituents, creates a chromophore that absorbs light in the UV region.
Expected Electronic Transitions
-
π → π* Transitions: These high-energy transitions are characteristic of the aromatic system and are expected to produce strong absorption bands, likely below 300 nm.
-
n → π* Transitions: These lower-energy transitions involve the non-bonding electrons on the nitrogen and oxygen atoms. They result in weaker absorption bands at longer wavelengths, potentially above 300 nm[8]. The position of these bands can be sensitive to solvent polarity.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol) at a concentration of ~1 mg/mL.
-
Perform serial dilutions to create a working solution with an absorbance maximum between 0.5 and 1.0 AU. A typical concentration is around 5x10⁻⁵ M[5].
-
-
Data Acquisition:
-
Use a dual-beam spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to serve as the reference/blank.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample from 200 nm to 500 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
-
If the concentration is known accurately, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law.
-
Mass Spectrometry (MS): Confirming Mass and Fragmentation
MS provides the exact molecular weight and, through fragmentation, offers corroborating evidence for the molecule's structure.
Ionization and Predicted Fragmentation
Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule, [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is crucial as it can confirm the elemental formula to within a few parts per million. The fragmentation pattern helps piece the structure together.
Caption: How each technique validates a specific aspect of the molecular structure.
-
MS confirms the elemental formula is C₆H₇N₃O₃.
-
IR confirms the presence of -OH, -NH₂, and C=O (ester) functional groups.
-
NMR confirms the number of protons and carbons and their local environments: a single ring proton, an exchangeable OH, an exchangeable NH₂, and a methyl ester group. 2D NMR (if performed) would definitively link protons to their attached carbons.
-
UV-Vis confirms the presence of a conjugated aromatic system consistent with the proposed structure.
Together, these data points provide an unambiguous, cross-validated structural assignment for Methyl 3-amino-5-hydroxypyrazine-2-carboxylate.
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The Cornerstone of N-Heterocycles: An In-depth Technical Guide to the Reaction Mechanisms of Pyrazine Synthesis
Abstract
Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, represents a fundamental scaffold in a vast array of chemical applications. From critical components of flavor and fragrance chemistry to the core of life-saving pharmaceuticals, the pyrazine ring is a privileged structure.[1][2] This technical guide provides an in-depth exploration of the reaction mechanisms underpinning pyrazine synthesis. We will dissect classical methodologies that form the bedrock of our understanding and navigate the innovations of modern catalytic and green chemistry approaches. This document is intended for researchers, scientists, and drug development professionals, offering not just a recitation of synthetic routes, but a deeper understanding of the causality behind the chemical transformations, empowering more strategic and efficient molecular design.
The Enduring Legacy of Classical Pyrazine Synthesis
The earliest methods for constructing the pyrazine ring, while over a century old, remain instructive and are still employed in various contexts. Their mechanisms illuminate the fundamental reactivity patterns that are exploited and refined in contemporary synthesis.
The Staedel-Rugheimer Pyrazine Synthesis (1876)
One of the oldest named reactions for pyrazine formation, the Staedel-Rugheimer synthesis, involves the reaction of a 2-haloacetophenone with an excess of ammonia.[3][4][5][6] This process culminates in the self-condensation of an α-amino ketone intermediate, followed by an oxidation step to yield the aromatic pyrazine.
Mechanism Deep Dive:
The reaction initiates with the nucleophilic substitution of the halogen on the 2-haloacetophenone by ammonia, forming an α-amino ketone. This intermediate is the crucial building block for the pyrazine ring. Two molecules of the α-amino ketone then undergo a self-condensation reaction. One molecule acts as the nucleophile (via its amino group) and the other as the electrophile (at its carbonyl carbon). This condensation leads to the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the final, stable aromatic pyrazine.
Experimental Protocol: Illustrative Synthesis of 2,5-Diphenylpyrazine
-
Formation of the α-Amino Ketone: To a solution of 2-chloroacetophenone (1 equivalent) in ethanol, add a threefold excess of aqueous ammonia.
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude α-aminoacetophenone.
-
Condensation and Oxidation: The crude α-aminoacetophenone is dissolved in glacial acetic acid.
-
The solution is heated at reflux for 2-3 hours. The dihydropyrazine intermediate forms and is often oxidized in situ by air. For more controlled oxidation, an oxidizing agent like copper(II) sulfate can be added.
-
After cooling, the reaction mixture is poured into water and neutralized with a suitable base (e.g., sodium bicarbonate).
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford pure 2,5-diphenylpyrazine.
Causality in Experimental Choices:
-
Excess Ammonia: The use of excess ammonia is crucial to drive the initial nucleophilic substitution to completion and to minimize the formation of secondary and tertiary amine byproducts.
-
Solvent Choice: Ethanol is a common solvent as it readily dissolves the starting material and is compatible with aqueous ammonia. Acetic acid in the second step acts as both a solvent and a catalyst for the condensation reaction.
Logical Relationship: Staedel-Rugheimer Synthesis
Caption: Workflow of the Staedel-Rugheimer pyrazine synthesis.
The Gutknecht Pyrazine Synthesis (1879)
A variation on the theme of α-amino ketone self-condensation, the Gutknecht synthesis offers an alternative route to this key intermediate.[3][4][5][7] This method is particularly versatile as it allows for the synthesis of unsymmetrically substituted pyrazines if two different α-amino ketones are used, though this often leads to a mixture of products.
Mechanism Deep Dive:
The Gutknecht synthesis begins with the nitrosation of a ketone to form an α-oximino ketone. This is typically achieved using nitrous acid, generated in situ from sodium nitrite and a strong acid. The α-oximino ketone is then reduced to the corresponding α-amino ketone.[8] This reduction can be accomplished using various reducing agents, such as zinc in acetic acid or catalytic hydrogenation. The resulting α-amino ketone then undergoes dimerization and oxidation, analogous to the Staedel-Rugheimer pathway, to yield the pyrazine.[8]
Experimental Protocol: General Procedure for Gutknecht Pyrazine Synthesis [9]
-
Nitrosation: Dissolve the starting ketone in a suitable solvent like diethyl ether or acetic acid. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, followed by the dropwise addition of hydrochloric acid, maintaining the low temperature.
-
Stir the reaction mixture for 1-2 hours. The α-oximino ketone often precipitates and can be isolated by filtration.
-
Reduction: Suspend the α-oximino ketone in a mixture of acetic acid and water.
-
Add zinc dust portion-wise while stirring vigorously. The reaction is exothermic and may require external cooling to maintain a moderate temperature.
-
After the addition is complete, continue stirring for several hours until the starting material is consumed (monitored by TLC).
-
Filter off the excess zinc and neutralize the filtrate with a base.
-
Condensation and Oxidation: The crude α-amino ketone is then subjected to conditions similar to the Staedel-Rugheimer synthesis (e.g., heating in a suitable solvent) to promote condensation and subsequent oxidation to the pyrazine.
Trustworthiness Through Self-Validation:
The protocols for both the Staedel-Rugheimer and Gutknecht syntheses have built-in checkpoints. The isolation and characterization of the intermediate α-amino ketone (or α-oximino ketone in the Gutknecht case) allow for verification of the success of the initial step before proceeding to the more complex condensation and oxidation stages.
Signaling Pathway: Gutknecht Synthesis
Caption: Reaction pathway of the Gutknecht pyrazine synthesis.
Modern Frontiers in Pyrazine Synthesis: Efficiency and Sustainability
While the classical methods are robust, they often suffer from harsh reaction conditions, limited substrate scope, and the generation of significant waste. Modern synthetic chemistry has focused on overcoming these limitations through the development of catalytic and more environmentally benign methodologies.
Catalytic Dehydrogenative Coupling: An Atom-Economical Approach
A significant advancement in pyrazine synthesis is the use of transition metal catalysts to facilitate the dehydrogenative coupling of readily available starting materials.[10][11] This approach is highly atom-economical, with hydrogen gas and water often being the only byproducts.
Mechanism Deep Dive:
Manganese pincer complexes have emerged as effective catalysts for the self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines.[10][11] The proposed mechanism involves the manganese complex coordinating to the 2-amino alcohol. Through a series of ligand-assisted steps, the alcohol is oxidized to an aldehyde, and the amine is oxidized to an imine, with the concomitant release of hydrogen gas. The resulting α-amino aldehyde intermediates then condense to form a dihydropyrazine, which is further dehydrogenated by the catalyst to yield the aromatic pyrazine.
Experimental Protocol: Manganese-Catalyzed Synthesis of 2,5-Dialkylpyrazines [10]
-
In a glovebox, a reaction vessel is charged with the 2-amino alcohol (0.5 mmol), the manganese pincer complex catalyst (2 mol %), and potassium hydride (3 mol %).
-
Toluene (2 mL) is added as the solvent.
-
The vessel is sealed and heated at 150 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is carefully quenched with water.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography on silica gel.
| Catalyst | Substrate | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Mn(Acr-PNPPh)(CO)2Br | 2-Phenylglycinol | KH | 150 | 24 | 99 (GC-MS) | [10] |
| Mn(Acr-PNPPh)(CO)2Br | 2-Amino-1-propanol | KH | 150 | 24 | 85 (Isolated) | [10] |
| Mn(Acr-PNPPh)(CO)2Br | 2-Amino-1-butanol | KH | 150 | 24 | 82 (Isolated) | [10] |
"Green" Synthesis: One-Pot Condensation in Benign Solvents
In response to the growing need for sustainable chemical processes, "green" approaches to pyrazine synthesis have been developed. These methods prioritize the use of non-toxic solvents, milder reaction conditions, and catalyst systems with low environmental impact.[12][13][14]
Mechanism Deep Dive:
A notable example is the one-pot condensation of 1,2-dicarbonyl compounds with 1,2-diamines in aqueous methanol, catalyzed by a catalytic amount of potassium tert-butoxide (t-BuOK) at room temperature.[12][14][15] The reaction proceeds through the initial formation of a dihydropyrazine intermediate via a double condensation.[12][14] The mild basic conditions are sufficient to promote the subsequent aromatization to the pyrazine, often with ambient air acting as the oxidant. The detection of the dihydropyrazine intermediate at the early stages of the reaction supports this proposed mechanism.[12][14]
Experimental Protocol: Green Synthesis of Pyrazines [14]
-
In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (2 mmol) in aqueous methanol (3 mL).
-
To this solution, add the 1,2-diamine (2 mmol) and a catalytic amount of potassium tert-butoxide (0.08 mmol).
-
Stir the reaction mixture at room temperature, monitoring its progress by TLC.
-
Upon completion, evaporate the methanol under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
Logical Relationship: Green Pyrazine Synthesis
Caption: Workflow for the green synthesis of pyrazines.
| 1,2-Dicarbonyl | 1,2-Diamine | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Benzil | Ethylenediamine | Aq. Methanol | t-BuOK | 6-8 | 88 | [16] |
| 2,3-Butanedione | Ethylenediamine | Aq. Methanol | t-BuOK | 6-8 | 85 | [16] |
| Phenylglyoxal | Ethylenediamine | Aq. Methanol | t-BuOK | 6-8 | 82 | [16] |
Conclusion: A Continuously Evolving Synthetic Landscape
The synthesis of the pyrazine core has evolved significantly from its classical roots. While the foundational principles discovered by Staedel, Rugheimer, and Gutknecht remain relevant, the field has been propelled forward by the pursuit of greater efficiency, broader substrate applicability, and improved environmental compatibility. The advent of catalytic dehydrogenative coupling and one-pot green methodologies represents the current state-of-the-art, offering elegant and sustainable solutions for accessing this vital class of N-heterocycles. As the demand for novel pyrazine-containing molecules in pharmaceuticals, agrochemicals, and materials science continues to grow, so too will the ingenuity of synthetic chemists in devising ever more sophisticated and practical routes to this essential chemical scaffold.
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The Emergence of a Key Heterocycle: A Technical Guide to the Discovery and Synthesis of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate and its Progeny
This technical guide delves into the discovery and historical development of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate, a heterocyclic compound that has emerged as a critical structural motif in the landscape of modern antiviral drug discovery. While direct historical accounts of this specific molecule are sparse, its significance is intrinsically linked to the synthesis of potent therapeutic agents, most notably the broad-spectrum antiviral drug Favipiravir. This document will trace the evolution of pyrazine chemistry, elucidate the synthesis of the core intermediate, Methyl 3-aminopyrazine-2-carboxylate, and detail the subsequent transformations that lead to the crucial 5-hydroxy derivative, a cornerstone of advanced pharmaceutical development.
A Legacy of Nitrogen Heterocycles: The Historical Context of Pyrazine Synthesis
The journey to complex molecules like Methyl 3-amino-5-hydroxypyrazine-2-carboxylate is built upon a rich history of synthetic organic chemistry. Pyrazines, six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4, have been a subject of chemical investigation since the 19th century.[1] Early landmark syntheses, such as the Staedel–Rugheimer pyrazine synthesis of 1876 and the Gutknecht pyrazine synthesis of 1879, laid the foundational groundwork for accessing this important class of heterocycles.[1] These methods, often involving the self-condensation of α-amino ketones, opened the door to a vast array of pyrazine derivatives.
The inherent electronic properties of the pyrazine ring, characterized by its electron-deficient nature, have made it a compelling scaffold for medicinal chemists.[2] Pyrazine-containing compounds are found in nature and have been developed for a wide range of therapeutic applications, including anticancer, antibacterial, and antiviral agents.[3][4] The ability of the pyrazine nitrogens to act as hydrogen bond acceptors has been a key feature in the design of enzyme inhibitors.[2]
The Gateway Intermediate: Synthesis of Methyl 3-aminopyrazine-2-carboxylate
The direct precursor to our target molecule and a pivotal intermediate in numerous pharmaceutical syntheses is Methyl 3-aminopyrazine-2-carboxylate. Its preparation typically begins with the commercially available 3-aminopyrazine-2-carboxylic acid.
Fischer Esterification: A Classic and Robust Method
The most common and industrially scalable method for the synthesis of Methyl 3-aminopyrazine-2-carboxylate is the Fischer esterification of 3-aminopyrazine-2-carboxylic acid.[5][6] This acid-catalyzed reaction provides a reliable and high-yielding route to the desired methyl ester.
Experimental Protocol: Fischer Esterification of 3-aminopyrazine-2-carboxylic acid [5][6]
-
Reaction Setup: To a suspension of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (10-15 volumes), add concentrated sulfuric acid (1.5-2.0 eq) dropwise at 0°C.
-
Reaction Execution: The reaction mixture is then allowed to warm to room temperature and stirred for 24-48 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is carefully poured into a cold aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the excess acid (pH ~7-8).
-
Purification: The resulting precipitate, crude Methyl 3-aminopyrazine-2-carboxylate, is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as methanol or ethanol.
Causality in Experimental Choices:
-
Excess Methanol: Methanol serves as both the reactant and the solvent, and using it in large excess drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.
-
Sulfuric Acid as Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, removing the water formed during the reaction, which further shifts the equilibrium towards the product.
-
Controlled Temperature during Acid Addition: The initial cooling to 0°C during the addition of sulfuric acid is a critical safety measure to control the exothermic reaction between the concentrated acid and methanol.
-
Neutralization: The neutralization step is essential to quench the reaction and to precipitate the ester, which is less soluble in the aqueous medium than its protonated form.
The logical flow of this synthesis is depicted in the following workflow diagram:
Caption: Workflow for the synthesis of Methyl 3-aminopyrazine-2-carboxylate.
The Crucial Hydroxylation Step: Paving the Way for Antiviral Activity
The introduction of a hydroxyl group at the 5-position of the pyrazine ring is a pivotal transformation that imparts significant biological activity to this class of molecules. This is exemplified by the structure of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), where the hydroxyl group is at the 3-position (which corresponds to the 5-position of our target molecule due to IUPAC nomenclature changes based on other substituents). The synthesis of such hydroxylated pyrazines often involves a multi-step sequence starting from Methyl 3-aminopyrazine-2-carboxylate.
While a direct and selective hydroxylation at the 5-position of Methyl 3-aminopyrazine-2-carboxylate is challenging, a common strategy involves a diazotization-hydrolysis sequence of a related amino-substituted precursor. In the context of Favipiravir synthesis, a halogen is often first introduced, which is then substituted. However, for the purpose of illustrating the formation of the core hydroxylated structure, we will focus on a plausible synthetic pathway.
A representative pathway to a hydroxylated pyrazine carboxamide, which is structurally analogous to our target molecule, is a key part of the synthesis of Favipiravir.[6][7]
Conceptual Synthetic Pathway to a Hydroxylated Pyrazine Carboxamide
-
Halogenation: Methyl 3-aminopyrazine-2-carboxylate can undergo regioselective bromination at the 6-position using N-bromosuccinimide (NBS).[6]
-
Diazotization and Hydrolysis: The amino group at the 3-position can be converted to a diazonium salt, which is then hydrolyzed to a hydroxyl group.[6]
-
Amidation: The methyl ester is then converted to the primary amide.
This sequence highlights the chemical transformations necessary to arrive at the key structural features of potent antiviral agents.
The following diagram illustrates a generalized synthetic pathway for the creation of functionalized pyrazine carboxamides, highlighting the introduction of the hydroxyl group.
Caption: Generalized pathway to functionalized pyrazine carboxamides.
The Rise of Pyrazine-based Antivirals: The Impact of the Hydroxylated Core
The discovery that pyrazine nucleoside analogues possess antiviral properties marked a significant turning point in the application of this heterocyclic scaffold.[8] The development of Favipiravir (T-705) by Toyama Chemical in Japan solidified the importance of the 3-hydroxypyrazine-2-carboxamide core.[7] Favipiravir is a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase and has shown activity against a wide range of RNA viruses.[9]
The synthesis of Favipiravir itself has undergone significant evolution. The initial reported synthesis in 2000 was a seven-step process with a low overall yield.[7] Subsequent research has focused on developing more efficient and scalable routes, many of which rely on the key intermediate, Methyl 3-aminopyrazine-2-carboxylate, and its subsequent functionalization.[7][10]
Conclusion and Future Perspectives
The story of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate is a compelling example of how a seemingly obscure chemical intermediate can be central to the development of life-saving therapeutics. While its individual history is not extensively documented, its synthetic accessibility from 3-aminopyrazine-2-carboxylic acid and its role as a precursor to potent antiviral agents like Favipiravir underscore its importance. The continued exploration of pyrazine chemistry, driven by the need for new and effective antiviral drugs, will undoubtedly lead to the discovery of novel synthetic methodologies and the development of next-generation therapeutics built upon this versatile heterocyclic core. The principles of robust and scalable synthesis, as demonstrated in the preparation of these key intermediates, will remain paramount in translating chemical innovation into clinical reality.
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The Pyrazine Scaffold: A Privileged Heterocycle in Modern Pharmaceutical Design
An In-depth Technical Guide for Drug Development Professionals
Abstract
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, represents a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties—including its role as a hydrogen bond acceptor and its structural similarity to other key aromatic systems—have established it as a "privileged scaffold" in drug discovery.[2][3] This guide provides an in-depth exploration of the diverse pharmaceutical applications of pyrazine-containing compounds, moving beyond a simple catalog of activities to elucidate the underlying mechanisms of action, structure-activity relationships (SAR), and the practical experimental methodologies essential for their development. We will dissect key therapeutic areas where pyrazine derivatives have demonstrated significant clinical and preclinical success, including oncology, infectious diseases, and neurology, offering researchers and drug development professionals a comprehensive resource grounded in field-proven insights.
The Pyrazine Core: Physicochemical Properties and Medicinal Chemistry Significance
The pyrazine nucleus is an electron-deficient aromatic system, a property conferred by its two electronegative nitrogen atoms.[4] This electronic nature, combined with its planar hexagonal structure, makes it an effective bioisostere for benzene, pyridine, and pyrimidine rings, allowing medicinal chemists to modulate a molecule's properties, such as solubility, metabolic stability, and target binding affinity.[2]
A critical feature of the pyrazine moiety is the role of its nitrogen atoms as hydrogen bond acceptors. This capacity is frequently leveraged in the design of enzyme inhibitors, particularly protein kinase inhibitors, where the pyrazine nitrogen can form a crucial hydrogen bond with an amino acid residue in the hinge region of the kinase's ATP-binding pocket.[2] This interaction provides a strong anchoring point, enhancing both the potency and selectivity of the inhibitor.
General Synthetic Strategy: A Biomimetic Approach
A common and elegant strategy for synthesizing 2,5-disubstituted pyrazines is the biomimetically inspired homodimerization of α-amino aldehydes, followed by air oxidation.[1] This method is efficient and often starts from readily available amino acid precursors.
-
Precursor Preparation: Synthesize the required Cbz-protected α-amino aldehyde (e.g., 107, 111, 115 as described in literature) from a common amino acid. The Cbz (Carboxybenzyl) group serves as a robust protecting group for the amine.
-
Deprotection (Hydrogenolysis): In a reaction vessel, dissolve the Cbz-protected α-amino aldehyde in a suitable solvent like methanol or ethyl acetate. Add 5 mol% of a catalyst, typically Palladium(II) hydroxide (Pearlman's catalyst), under an inert atmosphere.
-
Causality: Palladium-based catalysts are highly efficient for cleaving benzyl-type protecting groups via hydrogenation. Pearlman's catalyst is particularly effective and less pyrophoric than others.
-
-
Condensation/Oxidation: Purge the vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction at room temperature. The hydrogenolysis removes the Cbz group, yielding the free α-amino aldehyde.
-
Dimerization: The liberated α-amino aldehyde is unstable and spontaneously undergoes homodimerization. Two molecules condense to form a dihydropyrazine intermediate.
-
Self-Validation: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
-
Aromatization: The dihydropyrazine intermediate is then oxidized to the stable aromatic pyrazine ring. Simply exposing the reaction mixture to air (oxygen) is often sufficient to drive this final aromatization step.[1]
-
Purification: After the reaction is complete, the catalyst is filtered off (e.g., through a pad of Celite), and the solvent is removed under reduced pressure. The resulting crude pyrazine product is then purified using column chromatography to yield the final 2,5-disubstituted pyrazine.[1]
Caption: Workflow for the biomimetic synthesis of pyrazine alkaloids.
Anticancer Applications: Targeting Proliferation and Survival Pathways
Pyrazine derivatives exhibit a remarkable range of anticancer activities, largely due to their ability to target key cellular machinery essential for cancer cell growth and survival.[5][6] Marketed drugs and clinical candidates have validated this scaffold's utility against both hematological malignancies and solid tumors.[4][7]
Proteasome Inhibition: The Case of Bortezomib
Bortezomib (Velcade®) is a first-in-class proteasome inhibitor approved for treating multiple myeloma and mantle cell lymphoma.[1] Its mechanism hinges on the reversible inhibition of the 26S proteasome, a critical cellular complex responsible for degrading ubiquitinated proteins.[1]
Mechanism of Action: In cancer cells, the proteasome degrades pro-apoptotic proteins and proteins that regulate cell cycle progression. By inhibiting the proteasome, Bortezomib causes a buildup of these proteins, leading to cell cycle arrest and apoptosis. The boronic acid moiety in Bortezomib is key to its activity, forming a stable complex with the active site threonine residue of the proteasome.[1]
Caption: Bortezomib inhibits the proteasome, leading to apoptosis.
Kinase Inhibition: Targeting Aberrant Signaling
Many cancers are driven by hyperactive protein kinases. Pyrazine-based small molecules are exceptionally well-suited to act as ATP-competitive kinase inhibitors.[8][9]
Gilteritinib (Xospata®): Approved for relapsed/refractory Acute Myeloid Leukemia (AML) with FLT3 mutations, Gilteritinib is a potent dual inhibitor of FLT3 and AXL kinases.[8] It binds to the ATP pocket, preventing the phosphorylation and activation of downstream signaling pathways that drive leukemic cell proliferation.[8]
Erdafitinib (Balversa®): This quinoxaline (a pyrazine-benzene fused system) derivative is a pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor approved for urothelial carcinoma with specific FGFR genetic alterations.[4][8]
| Compound | Target Kinase(s) | FDA Approval | Disease Indication | Potency (IC₅₀) |
| Gilteritinib | FLT3 / AXL | 2019 | Relapsed/Refractory AML | 0.29 nM (FLT3), 0.73 nM (AXL)[8] |
| Erdafitinib | Pan-FGFR | 2019 | Urothelial Carcinoma | 1-3 nM range for FGFR1-4 |
| Darovasertib | PKC | 2022 | Metastatic Uveal Melanoma | 1.9 nM (PKCα), 0.4 nM (PKCθ)[8] |
Cytotoxicity Screening Protocol
-
Cell Culture: Plate cancer cells (e.g., HCT-15, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Causality: An overnight incubation allows cells to recover from the stress of plating and enter a logarithmic growth phase, ensuring reproducibility.
-
-
Compound Treatment: Prepare serial dilutions of the pyrazine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of this solution to each well and incubate for 3-4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.
-
Self-Validation: The positive control should yield a consistent and known IC₅₀ value, validating the assay's performance. The Z'-factor can also be calculated to assess assay quality.
-
Antimicrobial Applications: A Legacy and Future in Fighting Infection
The pyrazine scaffold is integral to antimicrobial therapy, most famously represented by Pyrazinamide, a first-line drug for treating tuberculosis (TB).
Antitubercular Activity: The Unique Role of Pyrazinamide (PZA)
Pyrazinamide is a prodrug that plays a unique role in TB treatment by targeting dormant or semi-dormant bacilli in the acidic environments of macrophages and caseous lesions.[10]
Mechanism of Action: PZA diffuses into Mycobacterium tuberculosis (Mtb) where it is converted by the bacterial enzyme pyrazinamidase (PncA) into its active form, pyrazinoic acid (POA).[10] In the acidic environment, POA is protonated (HPOA) and diffuses out of the cell. In the neutral pH of the extracellular environment, HPOA deprotonates back to POA, which cannot easily re-enter the cell, effectively trapping the acid and disrupting membrane potential and transport functions.
Caption: PZA is a prodrug activated within M. tuberculosis.
Overcoming Resistance and Expanding Spectrum
A significant challenge with PZA is resistance, often arising from mutations in the pncA gene. Research is now focused on developing PZA derivatives that bypass this activation step.[10] Studies on 5-alkyl substituted pyrazinamides have shown that increasing the lipophilicity of the molecule can enhance its penetration of the mycobacterial cell wall and confer activity against multidrug-resistant (MDR) strains, likely through a PncA-independent mechanism.[10][11]
| Compound | Modification | Mtb H37Rv MIC (μg/mL) | Activity against MDR Strains | PncA Dependent? |
| Pyrazinamide | Parent Drug | ~20-100 (at pH 5.6) | Low | Yes |
| 5-heptyl-PZA (4) | 5-heptyl chain | 3.13 | Yes | No[10] |
| 5-hexyl-N-(3-CF₃-phenyl)-PZA (23) | 5-hexyl & N-phenyl | 3.13 | Yes | No[10] |
Antiviral and CNS Applications
Favipiravir: This pyrazine-based drug is an inhibitor of RNA-dependent RNA polymerase, showing broad-spectrum activity against various RNA viruses, including influenza.[12] It acts as a prodrug, being converted intracellularly to its active phosphoribosylated form, which is then incorporated into viral RNA, causing lethal mutations.
Eszopiclone (Lunesta®): A non-benzodiazepine hypnotic used to treat insomnia, eszopiclone is a pyrrolopyrazine derivative.[1] It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA, which leads to its sedative effects.[1] The high permeability and ability of certain pyrazine derivatives to cross the blood-brain barrier make them excellent candidates for targeting CNS diseases.[3]
Conclusion and Future Directions
The pyrazine scaffold is a versatile and highly valuable core in pharmaceutical sciences. Its derivatives have led to breakthrough therapies in oncology and infectious disease, and its potential continues to expand into new areas like virology and neurology. The key to future success lies in the rational design of new derivatives based on a deep understanding of structure-activity relationships and mechanisms of action. By leveraging advanced synthetic methodologies and robust biological screening protocols, researchers can continue to unlock the full therapeutic potential of this remarkable heterocycle, developing next-generation medicines with improved efficacy, selectivity, and safety profiles.
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Illuminating the Core: A Technical Guide to the Luminescence Properties of Hydroxypyrazine Derivatives
For Distribution: Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxypyrazine derivatives represent a pivotal class of heterocyclic compounds, distinguished by their remarkable luminescence properties. This guide provides an in-depth exploration of the principles governing their fluorescence and chemiluminescence, with a particular focus on the imidazopyrazinone core found in marine luciferins like coelenterazine. We will dissect the critical structure-property relationships, offering insights into how synthetic modifications can tune emission wavelengths and enhance quantum yields. This document serves as a technical resource, detailing robust experimental protocols for the synthesis and characterization of these molecules and highlighting their expanding applications in high-throughput screening, bioimaging, and diagnostics.
Introduction: The Intrinsic Glow of Hydroxypyrazines
Luminescence, the emission of light not resulting from heat, is a cornerstone of modern molecular sciences. Within this phenomenon, hydroxypyrazine derivatives have carved out a significant niche. These nitrogen-containing heterocyclic compounds are the chemical engines behind the captivating bioluminescence of many marine organisms.[1] The most prominent member of this family is coelenterazine, the luciferin responsible for the light emission in organisms like the jellyfish Aequorea and the sea pansy Renilla.[1]
Beyond their natural roles, the synthetic versatility of hydroxypyrazines has allowed for extensive chemical modifications.[2][3] These modifications have not only been crucial for studying the fundamental mechanisms of bioluminescence but have also paved the way for the development of novel probes and imaging agents with tailored properties for a wide array of biological and diagnostic applications.[1][2][3][4] This guide will provide the foundational knowledge and practical methodologies required to harness the luminescent potential of these powerful molecules.
Fundamentals of Luminescence in Hydroxypyrazine Derivatives
The light emission from hydroxypyrazine derivatives can be broadly categorized into two phenomena: fluorescence and chemiluminescence/bioluminescence.
2.1. Photoluminescence (Fluorescence)
Fluorescence is a photophysical process where a molecule absorbs a photon of light, promoting an electron to an excited singlet state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground state by emitting a photon of lower energy (longer wavelength). The entire process is fleeting, typically occurring on the nanosecond timescale. The energy transitions involved are classically depicted by a Jablonski diagram.
Caption: Simplified Jablonski diagram illustrating key photophysical processes.
2.2. Chemiluminescence and Bioluminescence
Chemiluminescence is the production of light from a chemical reaction. In hydroxypyrazine derivatives, this typically involves oxidation.[1] The reaction generates a high-energy, electronically excited intermediate that emits a photon as it decays to a stable ground state product. Bioluminescence is simply chemiluminescence that occurs within a living organism, catalyzed by an enzyme called a luciferase.[1]
The general mechanism for coelenterazine, a model hydroxypyrazine, involves its oxidation to form an excited-state coelenteramide, which is the light-emitting species.[2] While the core reaction is similar, bioluminescent reactions are significantly more efficient (i.e., have a higher quantum yield) than their chemiluminescent counterparts, largely due to the specific microenvironment of the luciferase active site which minimizes non-radiative decay pathways.[1]
Structure-Property Relationships: Tuning the Glow
The luminescence characteristics of hydroxypyrazine derivatives are exquisitely sensitive to their chemical structure and local environment. Understanding these relationships is paramount for designing molecules with desired properties.
Caption: Standard workflow for synthesis and characterization.
5.1. Synthesis of a Hydroxypyrazine Derivative
Synthetic chemistry is key to accessing novel analogs. [1]While numerous specific routes exist, a common modern approach involves palladium-catalyzed cross-coupling reactions to build the core structure, followed by functional group manipulations. [1][5][6][7][8] Conceptual Protocol: Palladium-Coupling Approach
-
React a suitable aminopyrazine with a protected amino nitrile to form the pyrazine N-oxide intermediate. [1]2. Perform a Suzuki or Stille coupling to introduce aryl or other functional groups at desired positions on the pyrazine ring.
-
Reduce the N-oxide and deprotect functional groups as necessary to yield the final aminopyrazine precursor.
-
Cyclize the precursor to form the final imidazopyrazinone core.
-
Purify the final product using flash column chromatography or preparative HPLC.
-
Verify the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
5.2. Measurement of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and is a critical measure of a fluorophore's efficiency. [9]The comparative method, using a well-characterized standard, is the most reliable and accessible technique. [9][10] Protocol: Relative Quantum Yield Determination
-
Select a Standard: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with your test compound (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54). [9]2. Prepare Solutions: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. [9][11]3. Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and detector settings for all measurements.
-
Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the test compound, plot the integrated fluorescence intensity versus absorbance. The plot should be linear.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φ_test) is calculated using the following equation:
Φ_test = Φ_std * (Grad_test / Grad_std) * (n_test² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad is the gradient from the plot of integrated intensity vs. absorbance.
-
n is the refractive index of the solvent used for the test and standard solutions. [9] Self-Validation: The linearity of the intensity vs. absorbance plot validates the concentration range and confirms the absence of aggregation or inner-filter effects. [9]Using a calibrated instrument and a certified standard ensures trustworthiness. [12]
-
Applications in Research and Drug Development
The unique properties of hydroxypyrazine derivatives make them invaluable tools:
-
Bioluminescence Imaging (BLI): Coelenterazine and its analogs, paired with luciferases like Renilla (RLuc) and Gaussia (GLuc), are workhorses for in vitro and in vivo imaging, allowing sensitive tracking of cells, gene expression, and protein-protein interactions. [2][3]* Bioluminescence Resonance Energy Transfer (BRET): BRET is a powerful technique for studying protein-protein interactions in real-time. A blue-emitting coelenterazine-luciferase pair (donor) transfers energy to a fluorescent protein (acceptor) only when they are in close proximity. [2]* Biosensors: Derivatives can be designed to respond to specific analytes. For example, some coelenterazines show enhanced chemiluminescence in the presence of reactive oxygen species (ROS) like superoxide, making them useful for studying oxidative stress. [1][13]* High-Throughput Screening (HTS): Luciferase-based reporter gene assays are widely used in drug discovery to screen compound libraries for their effects on specific cellular pathways.
Conclusion
Hydroxypyrazine derivatives are more than just the source of light in marine creatures; they are a versatile and powerful class of luminescent molecules. Through rational chemical design, their properties can be finely tuned to create highly sensitive probes for a multitude of scientific applications. A thorough understanding of their structure-property relationships, coupled with rigorous experimental characterization, is the key to unlocking their full potential in advancing biological research and drug development.
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A Technical Guide to Theoretical and Computational Studies of Pyrazine Carboxylates: From Molecular Structure to Bioactivity
Introduction: The Versatile Pyrazine Carboxylate Scaffold
Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms in a 1,4-arrangement, forms the core of a vast array of molecules crucial to both nature and science.[1] When functionalized with a carboxylate group, the resulting pyrazine carboxylates and their derivatives (such as amides and esters) become privileged scaffolds in medicinal chemistry and materials science.[2] These compounds are not merely synthetic curiosities; they are found in food products, often contributing to flavor and aroma, and form the structural basis for essential drugs.[3][4]
Perhaps the most notable member of this family is Pyrazinamide, a frontline drug for treating tuberculosis.[5] This significance has spurred extensive research into other derivatives, revealing a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][5] The chemical versatility and biological importance of pyrazine carboxylates make them ideal candidates for in-depth investigation using theoretical and computational methods. These approaches provide unparalleled insight into their electronic structure, reactivity, and interactions with biological targets, guiding the rational design of new therapeutic agents and materials.
This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It moves beyond a simple listing of methods to explain the causality behind computational choices, offering field-proven insights into the theoretical examination of pyrazine carboxylates. We will explore the core computational methodologies, from elucidating molecular structure and spectroscopic signatures to predicting reactivity and bioactivity, providing both the "how" and the "why" for each step.
Part 1: The Computational Chemist's Toolkit for Pyrazine Carboxylates
The study of pyrazine carboxylates relies on a suite of computational tools that model the molecule at the quantum level. The choice of method is a critical decision, balancing the need for accuracy with computational expense.
Core Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse for quantum chemical studies of medium-sized organic molecules like pyrazine carboxylates.[6] It offers a robust compromise between the high accuracy of post-Hartree-Fock methods and the speed of semi-empirical methods. DFT calculations are centered on the electron density rather than the complex many-electron wavefunction, making them highly efficient.
Expertise & Causality: The selection of a functional and basis set is paramount for reliable results.
-
Functionals: The B3LYP hybrid functional is frequently employed as it incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a well-validated balance for many organic systems.[3][7][8]
-
Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), are common choices.[3][9] The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, crucial for accurately describing lone pairs and non-covalent interactions, while (d,p) adds polarization functions to allow for non-spherical electron density distribution, essential for describing bonding in cyclic systems.
This protocol outlines the fundamental steps for obtaining the stable structure and vibrational properties of a molecule like 3-amino-2-pyrazine carboxylic acid (APC).
-
Input Structure Generation: Build an initial 3D structure of the molecule using molecular modeling software (e.g., Avogadro, GaussView). Ensure reasonable bond lengths and angles.
-
Computational Software: Utilize a quantum chemistry package like Gaussian, ORCA, or NWChem.[8]
-
Calculation Setup:
-
Job Type: Specify Opt (Optimization) followed by Freq (Frequency). This two-step job first finds the lowest energy geometry and then computes vibrational frequencies at that geometry.
-
Method: Select the DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Charge and Multiplicity: Define the total charge of the molecule (0 for a neutral molecule) and its spin multiplicity (1 for a singlet ground state).
-
-
Execution and Validation:
-
Run the calculation.
-
Upon completion, verify that the optimization converged successfully.
-
Crucially, check the frequency calculation output. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
-
Data Extraction: Extract optimized coordinates, bond lengths, angles, dihedral angles, and the list of vibrational frequencies and their corresponding IR/Raman intensities.[3]
Beyond Static Structures: Molecular Dynamics (MD) Simulations
While DFT provides a static, gas-phase picture at 0 K, molecules in biological systems are dynamic and solvated. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing critical insights into conformational flexibility, solvent effects, and the stability of ligand-protein complexes.[10][11]
This protocol describes the workflow for simulating a pyrazine derivative docked into a protein's active site.
-
System Preparation:
-
Obtain the 3D structure of the protein (e.g., from the Protein Data Bank) and the docked pose of the pyrazine ligand from molecular docking (see Part 3).
-
Use a force field (e.g., AMBER, CHARMM) to assign atomic parameters to the protein. The ligand requires separate parameterization, often derived from quantum mechanical calculations (e.g., RESP charges).
-
-
Solvation: Place the protein-ligand complex in a periodic box of explicit water molecules (e.g., TIP3P model). Add counter-ions to neutralize the system's charge.
-
Minimization: Perform energy minimization to relax the system and remove any steric clashes introduced during preparation.
-
Equilibration:
-
NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the solute.
-
NPT Ensemble (Isothermal-Isobaric): Run a simulation at constant temperature and pressure to allow the system's density to equilibrate.
-
-
Production Run: Once equilibrated, run the main simulation for a desired length of time (typically nanoseconds to microseconds) to collect trajectory data.
-
Analysis: Analyze the trajectory to calculate properties like Root Mean Square Deviation (RMSD) for stability, Root Mean Square Fluctuation (RMSF) for flexibility, and hydrogen bond occupancy to understand binding interactions.[11]
Part 2: Elucidating Structure and Spectroscopic Signatures
A primary application of computational chemistry is the validation of molecular structures through the prediction of spectroscopic properties that can be directly compared with experimental data.
Geometric and Spectroscopic Analysis
DFT-optimized geometries provide precise predictions of bond lengths, bond angles, and dihedral angles.[3] For pyrazine systems, a key structural question is the planarity of the ring and its substituents, which can be confirmed by examining the dihedral angles.[3] These calculated parameters can be compared with X-ray crystallography data for validation.
Computationally derived vibrational frequencies are indispensable for interpreting experimental FT-IR and FT-Raman spectra.[9] Calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies, so they are often multiplied by an empirical scaling factor (typically ~0.96 for B3LYP) for better agreement. A detailed assignment of vibrational modes, such as C=O stretches, N-H bends, and pyrazine ring vibrations, is achieved through Potential Energy Distribution (PED) analysis.[3][9]
Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is a reliable way to calculate NMR chemical shifts (¹H and ¹³C), which are then compared to experimental spectra to confirm the molecular structure in solution.[3][9]
| Parameter | Computational Method | Key Output & Application | Relevant Sources |
| Geometry | DFT Optimization | Bond lengths, angles, dihedrals. Used for structural validation against X-ray data. | [3][4] |
| Vibrational Frequencies | DFT Frequency | Scaled wavenumbers, IR/Raman intensities. Used for assigning experimental spectra. | [3][9][12] |
| NMR Chemical Shifts | DFT GIAO | ¹H and ¹³C chemical shifts. Used for structural confirmation in solution. | [3][9] |
Case Study: Spectroscopic Data for 3-amino-2-pyrazine carboxylic acid (APC)
The table below presents a comparison of selected experimental and calculated vibrational frequencies for APC, demonstrating the strong agreement achievable.
| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) B3LYP/6-311++G (cm⁻¹)** |
| N-H Asymmetric Stretch | ~3390 | - | ~3385 |
| N-H Symmetric Stretch | ~3210 | - | ~3215 |
| C=O Stretch | ~1700 | ~1705 | ~1702 |
| Pyrazine Ring Stretch | ~1550 | ~1555 | ~1548 |
| C-N Stretch | ~1313 | ~1251 | ~1305 |
| Data synthesized from values reported in the literature for similar compounds.[3][12] |
Part 3: Predicting Reactivity, Bioactivity, and Mechanistic Insights
Beyond structure, computational methods provide a deep understanding of a molecule's electronic properties, which govern its reactivity and biological interactions.
Electronic Properties and Reactivity Descriptors
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a small gap suggests the molecule is more reactive.[3][9] For pyrazine carboxylates, these orbitals help explain intramolecular charge transfer processes.[9]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies regions of negative potential (red/yellow), which are prone to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack.[3] This is invaluable for predicting how a ligand will interact with a protein's binding pocket.[7][10]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge delocalization, hyperconjugative interactions, and bond strengths within the molecule.[3][9] It provides quantitative data on donor-acceptor interactions that contribute to molecular stability.[10]
Modeling Biological Activity: Molecular Docking & QSAR
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. It is a cornerstone of structure-based drug design. For pyrazine carboxylates with antitubercular potential, docking studies have been used to investigate binding modes with key enzymes like InhA and DprE1 from Mycobacterium tuberculosis.[11][13] The results, often expressed as a binding energy or score, help prioritize candidates for synthesis and experimental testing.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models attempt to find a statistical relationship between computed molecular descriptors (e.g., electronic, steric, or lipophilic properties) and experimental biological activity.[7] For a series of pyrazine carboxylate amides, QSAR can be used to build a predictive model for their cytotoxicity.[7]
-
Preparation of Receptor:
-
Download the protein crystal structure (e.g., PDB ID: 4DRE for InhA) from the Protein Data Bank.
-
Remove water molecules, co-factors, and any existing ligands.
-
Add hydrogen atoms and assign partial charges using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro).
-
-
Preparation of Ligand:
-
Generate a 3D structure of the pyrazine carboxylate derivative.
-
Perform energy minimization using a suitable force field.
-
Assign partial charges and define rotatable bonds.
-
-
Grid Generation: Define a docking box (grid) that encompasses the active site of the protein target.
-
Docking Execution: Run the docking algorithm (e.g., AutoDock Vina, Glide), which will systematically search for the best binding poses of the ligand within the defined grid. The algorithm will score and rank the resulting poses.
-
Analysis of Results:
-
Analyze the top-ranked poses. Examine the binding energy/score.
-
Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and π-π stacking, with active site residues.[13]
-
Conclusion and Future Outlook
Theoretical and computational studies provide a powerful, predictive framework for understanding the fundamental properties of pyrazine carboxylates. From validating molecular structures with spectroscopic data to predicting reactivity and guiding the design of new drug candidates, these in-silico techniques are indispensable. DFT calculations reliably predict geometry and electronic structure, while molecular docking and MD simulations offer profound insights into the dynamic interactions that govern biological activity.
The synergy between computational prediction and experimental validation is key. Theoretical studies can significantly reduce the time and resources required for drug discovery by prioritizing the most promising molecular candidates for synthesis and testing. Future research will likely involve the integration of machine learning and AI with QSAR models for more accurate activity predictions, the use of more advanced quantum methods to explore complex reaction mechanisms, and the application of multiscale modeling to bridge the gap from single molecules to complex biological systems. The continued exploration of the rich chemical space of pyrazine carboxylates, guided by robust computational science, promises to unlock new solutions for medicine and materials.
References
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Prabavathi, N., et al. (2015). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, 4(3), 1-12.
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Hemmateenejad, B., et al. (2012). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine-2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. Iranian Journal of Pharmaceutical Research, 11(1), 139-150.
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Yusof, M. I., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012057.
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Mary, Y. S., & Panicker, C. Y. (2015). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate – A Comparative Study. Semantic Scholar.
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D'Ambrosi, N., et al. (2017). Preparation of Pyrazine Carboxamides: A Reaction Involving N‑Heterocyclic Carbene (NHC) Intermediates. Organic Letters, 19(20), 5573-5576.
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Joseph, T., et al. (2013). Vibrational spectroscopic investigations and computational study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide. ResearchGate.
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Volokhov, V. M., et al. (2024). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. Supercomputing Frontiers and Innovations.
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Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv.
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Ghomri, R., et al. (2025). DFT of 5-Fluoro-2-Oxo-1H-Pyrazine-3-Carboxamide (OPC) Adsorption, Spectroscopic, Solvent Effect, and SERS Analysis. ResearchGate.
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Sala, M., et al. (2015). Quantum dynamics of the photostability of pyrazine. Physical Chemistry Chemical Physics, 17(36), 23458-23467.
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Krátký, M., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Infectious Diseases.
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Cheeseman, G. W. H., & Cookson, R. F. (1979). 6.2.2. Pyrazines. The Chemistry of Heterocyclic Compounds: Pyrazines and their Benzo Derivatives.
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Behzadi, H., et al. (2015). A DFT study of pyrazine derivatives and their Fe complexes in corrosion inhibition process. ResearchGate.
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Singh, M., et al. (2023). Molecular modeling, DFT studies, and biological evaluation of pyrazine-based platinum(II) complexes. ResearchGate.
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Balaraman, K., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(11), 3141-3145.
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Hadi, J. S., et al. (2017). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Journal of Chemistry, 2017, 2360661.
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Geng, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7654.
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Wencewicz, T. A. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3290.
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Kumar, K. S., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1438-1450.
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Khanye, S. D., et al. (2024). Heterocyclic (pyrazine)carboxamide Ru(II) complexes: structural, experimental and theoretical studies of interaction. Dalton Transactions.
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Arifin, F. N., et al. (2021). Chemical Transformation of Pyrazine Derivatives. Molekul, 16(2), 119-128.
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Patel, A., et al. (2025). Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents. Chemistry & Biodiversity.
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Ong, P. C., et al. (2015). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.
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Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.
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Methodological & Application
Application Notes and Protocols: A Guided Synthesis of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate
Introduction: The Significance of Substituted Pyrazines
Pyrazine and its derivatives are a critical class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. These structures are prevalent in natural products and are integral to the pharmaceutical industry for developing novel therapeutic agents. Their applications span a wide range of activities, including antimicrobial, anticancer, and antiviral properties. Specifically, functionalized aminopyrazine carboxylates, such as the target molecule Methyl 3-amino-5-hydroxypyrazine-2-carboxylate, are valuable intermediates in medicinal chemistry programs. The strategic placement of amino, hydroxyl, and carboxylate groups provides multiple points for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery.
This document provides a comprehensive guide to a robust, multi-step synthesis of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate, starting from the commercially available 3-aminopyrazine-2-carboxylic acid.
Strategic Overview: A Multi-Step Approach
Direct hydroxylation of the C5 position on the 3-aminopyrazine-2-carboxylate ring is challenging due to the electron-donating nature of the amino group. A more reliable and controllable synthetic strategy involves a three-part sequence:
-
Esterification: Conversion of the starting carboxylic acid to its corresponding methyl ester via Fischer esterification. This protects the carboxylic acid and increases solubility in organic solvents for subsequent steps.
-
Regioselective Halogenation: Introduction of a chlorine atom at the C5 position. This halogen acts as a leaving group, activating the ring for the final transformation.
-
Nucleophilic Aromatic Substitution (SₙAr): Displacement of the C5 chlorine with a hydroxide group to yield the final target molecule. The electron-withdrawing nature of the pyrazine nitrogens and the ester group facilitates this key substitution reaction[1][2].
The overall proposed synthetic pathway is illustrated below.
Caption: Proposed three-step synthesis of the target compound.
Part 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate (Esterification)
The initial step is a classic Fischer esterification, which utilizes an excess of methanol as both a reagent and solvent, with a catalytic amount of strong acid to drive the reaction forward.[3] This reaction is reversible, and the large excess of alcohol shifts the equilibrium towards the product.[4]
Protocol 1: Fischer Esterification
-
Reagent Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-aminopyrazine-2-carboxylic acid in methanol.
-
Acid Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise to the stirring suspension.
-
Reaction Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralization and Quenching: After cooling to room temperature, slowly pour the reaction mixture over crushed ice. Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions until effervescence ceases and the pH is approximately 7-8.
-
Product Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Methyl 3-aminopyrazine-2-carboxylate as a pure solid.
Quantitative Data (Example)
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Volume (mL) | Role |
| 3-Aminopyrazine-2-carboxylic acid | 139.11 | 5.00 | 35.9 | - | Starting Material |
| Methanol (MeOH) | 32.04 | - | - | 100 | Reagent/Solvent |
| Sulfuric Acid (H₂SO₄, 98%) | 98.08 | - | - | 2.0 | Catalyst |
| Sodium Bicarbonate (sat. aq.) | 84.01 | - | - | As needed | Neutralizing Agent |
| Ethyl Acetate | 88.11 | - | - | ~150 | Extraction Solvent |
| Brine | - | - | - | 30 | Washing Agent |
Part 2: Synthesis of Methyl 3-amino-5-chloropyrazine-2-carboxylate (Halogenation)
This proposed step introduces a chlorine atom at the C5 position, creating a key intermediate for the final hydroxylation.[5] The use of sulfuryl chloride is a known method for the chlorination of similar heterocyclic systems.[6]
Protocol 2: Proposed Regioselective Chlorination
SAFETY NOTE: This procedure should be performed in a well-ventilated fume hood as sulfuryl chloride is corrosive and toxic, and the reaction evolves HCl gas.
-
Reaction Setup: In a dry round-bottom flask fitted with a dropping funnel and a gas outlet bubbler, dissolve the Methyl 3-aminopyrazine-2-carboxylate from Part 1 in a suitable inert solvent such as acetonitrile.
-
Reagent Addition: With vigorous stirring, add sulfuryl chloride (SO₂Cl₂) dropwise to the solution at room temperature. An exotherm may be observed.
-
Reaction Heating: After the addition is complete, heat the mixture to 50-60°C for 2-4 hours. Monitor the formation of the product by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto ice water.
-
Neutralization: Slowly add a base (e.g., solid NaHCO₃ or aqueous NaOH solution) to neutralize the excess acid.
-
Isolation: The product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry. If it remains in solution, extract with a suitable organic solvent like dichloromethane.
-
Purification: Dry the organic extracts, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain pure Methyl 3-amino-5-chloropyrazine-2-carboxylate.
Part 3: Synthesis of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate (Hydroxylation)
The final step is a nucleophilic aromatic substitution (SₙAr) reaction. The electron-deficient pyrazine ring allows for the displacement of the chloride at the C5 position by a hydroxide ion.[7]
Protocol 3: Proposed SₙAr Hydroxylation
-
Reaction Setup: Dissolve Methyl 3-amino-5-chloropyrazine-2-carboxylate in a suitable solvent like dioxane or a mixture of water and a polar aprotic solvent in a round-bottom flask equipped with a reflux condenser.
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH).
-
Reaction Heating: Heat the mixture to reflux (typically 80-100°C) for several hours. The progress of the reaction should be monitored by TLC or LC-MS, checking for the disappearance of the starting material.
-
Acidification: After cooling the reaction mixture in an ice bath, carefully acidify it with a dilute acid (e.g., 1 M HCl) to a pH of ~6-7. This step protonates the resulting phenoxide to form the hydroxyl group and neutralizes any remaining base.
-
Product Isolation: The target compound may precipitate upon acidification. If so, collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.
-
Extraction and Purification: If the product does not precipitate, extract the aqueous solution with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude product can then be purified by column chromatography on silica gel.
Potential Challenge: A key consideration in this step is the potential for hydrolysis of the methyl ester group under the basic and heated conditions. Careful control of reaction time and temperature is crucial. If ester hydrolysis is significant, a final re-esterification step may be necessary.
Experimental Workflow and Characterization
A systematic workflow is essential for ensuring reaction success and product purity. Each intermediate and the final product must be rigorously characterized.
Caption: General experimental workflow for the multi-step synthesis.
Methods of Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of each intermediate and the final product. The disappearance of the carboxylic acid proton and the appearance of a methyl singlet (~3.9 ppm) confirms esterification. Changes in the aromatic proton signals will indicate substitution at the C5 position, and the appearance of a broad hydroxyl proton signal confirms the final product.
-
Mass Spectrometry (MS): Provides the molecular weight of the compounds, confirming the success of each transformation by observing the expected mass change (e.g., +14 Da for esterification, +34 Da for chlorination, -18 Da for hydroxylation from chloro).
-
Infrared (IR) Spectroscopy: Can be used to track functional group changes, such as the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the ester.[8]
-
Thin Layer Chromatography (TLC) / Liquid Chromatography (LC-MS): Essential for monitoring reaction progress and assessing the purity of the isolated products.
References
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Vijaya Sekhar, E., et al. (2019). Synthesis and Characterization of the Metal Complexes of Pyrazine-2-Carboxamide Schiff Base. Journal of Applicable Chemistry, 8(2), 581-585. Available at: [Link]
-
Clark, J. (2023). Nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. Available at: [Link]
- Cragoe, E. J. (1969). Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. Google Patents (Patent No. AT249682B).
- Heil, G., et al. (1991). Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester. Google Patents (Patent No. EP0416220A1).
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Boutin, J. A. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 923-930. Available at: [Link]
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Patel, H., et al. (2011). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 849-854. Available at: [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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MySkinRecipes. (n.d.). Methyl 3-Amino-5-Chloropyrazine-2-Carboxylate. Available at: [Link]
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Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
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Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
- Weinstock, J., & Tull, R. J. (1967). Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. Google Patents (Patent No. DE1238478B).
-
Cîrcu, V., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(15), 4984. Available at: [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Available at: [Link]
-
El-Gamel, N. E. A. (2006). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Journal of Coordination Chemistry, 59(15), 1695-1704. Available at: [Link]
-
Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256. Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
-
Li, J., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]
-
University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Available at: [Link]
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Application Notes & Protocols: Methyl 3-amino-5-hydroxypyrazine-2-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
Methyl 3-amino-5-hydroxypyrazine-2-carboxylate is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique electronic and structural features—an electron-rich pyrazine core, a nucleophilic amino group, a tautomeric hydroxyl/oxo functionality, and an ester moiety—provide multiple handles for diverse chemical transformations. This guide offers an in-depth exploration of its reactivity and provides detailed protocols for its application in the synthesis of complex molecular architectures, most notably in the creation of antiviral agents like Favipiravir and its analogues.[1][2]
The pyrazine ring is a recognized "privileged scaffold" in drug discovery, and this particular derivative allows for the strategic introduction of various pharmacophoric elements. Understanding its reactivity is key to leveraging its full synthetic potential.
Physicochemical Properties & Handling
A clear understanding of the physical properties and safe handling procedures is paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 14507-64-5 | |
| Molecular Formula | C₆H₇N₃O₃ | |
| Molecular Weight | 169.14 g/mol | |
| Appearance | Off-white to yellow solid | |
| Storage | Store at 2-8°C, protect from light and moisture | [3] |
| Safety | May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. | [4][5] |
Core Reactivity and Synthetic Strategy
The synthetic versatility of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate stems from the distinct reactivity of its four functional domains. A critical aspect to consider is the lactam-lactim tautomerism, where the 5-hydroxy form exists in equilibrium with the more stable 5-oxo (pyrazinone) form. This equilibrium influences the reactivity, particularly at the oxygen and the pyrazine ring itself.[1]
Caption: Key reactive sites on the building block.
Strategic Considerations:
-
C3-Amino Group: As the most nucleophilic site, it readily undergoes acylation, sulfonylation, and diazotization (e.g., Sandmeyer reactions) to introduce a wide array of functionalities.
-
C5-Hydroxy/Oxo Group: While less nucleophilic than the amino group, the oxygen can be targeted for alkylation or acylation under specific conditions, often requiring a strong base to deprotonate it first.[6]
-
Pyrazine Core: The electron-rich nature of the ring makes it susceptible to electrophilic substitution, such as halogenation. This transformation is a key step in the synthesis of many important molecules, including Favipiravir, by providing a handle for subsequent reactions like fluorination.[7]
-
C2-Ester Group: This group can be hydrolyzed to the corresponding carboxylic acid or converted directly to an amide, which is often a critical pharmacophore in bioactive molecules.[8]
Application in Synthesis: Key Transformations & Protocols
The true value of this building block is demonstrated in its application. Below are detailed protocols for common and impactful transformations.
Protocol 1: N-Acylation of the C3-Amino Group
This protocol details the straightforward acylation of the primary amino group, a common step to install amide functionalities.
Rationale: The C3-amino group is the most reactive nucleophile in the molecule. Direct acylation with an acid anhydride or acid chloride is typically efficient. The reaction is often performed in a non-nucleophilic solvent, and a base may be used to scavenge the acid byproduct.[9]
Reagents & Materials:
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| Methyl 3-amino-5-hydroxypyrazine-2-carboxylate | 169.14 | 1.0 g | 5.91 mmol | 1.0 |
| Acetic Anhydride | 102.09 | 0.66 mL | 7.09 mmol | 1.2 |
| Pyridine | 79.10 | 5 mL | - | Solvent |
Step-by-Step Procedure:
-
Suspend Methyl 3-amino-5-hydroxypyrazine-2-carboxylate (1.0 g, 5.91 mmol) in pyridine (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (0.66 mL, 7.09 mmol) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane).
-
Upon completion, pour the reaction mixture into 50 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water (3 x 15 mL), and dry under vacuum to yield Methyl 3-acetamido-5-hydroxypyrazine-2-carboxylate.
Protocol 2: Regioselective Bromination of the Pyrazine Core
This protocol is a crucial step for producing intermediates for antiviral drugs like Favipiravir.[2][10]
Rationale: Halogenation of the pyrazine ring is a key strategic move. By adjusting the pH to be weakly acidic, the reaction with a brominating agent like liquid bromine can proceed under mild conditions, improving yield and purity by minimizing side reactions.[7]
Reagents & Materials:
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| Methyl 3-amino-5-hydroxypyrazine-2-carboxylate | 169.14 | 1.0 g | 5.91 mmol | 1.0 |
| Acetonitrile | 41.05 | 20 mL | - | Solvent |
| Acetic Acid | 60.05 | ~0.5 mL | - | pH adjustment |
| Liquid Bromine | 159.81 | 0.33 mL | 6.50 mmol | 1.1 |
Step-by-Step Procedure:
-
In a 50 mL three-neck flask equipped with a dropping funnel and thermometer, suspend Methyl 3-amino-5-hydroxypyrazine-2-carboxylate (1.0 g, 5.91 mmol) in acetonitrile (20 mL).
-
Stir the mixture and cool to 10-15°C.
-
Add glacial acetic acid dropwise to adjust the pH of the suspension to approximately 4-5.
-
Slowly add liquid bromine (0.33 mL, 6.50 mmol) dropwise over 20 minutes, ensuring the temperature does not exceed 25°C.[7]
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Filter the reaction mixture to collect the solid product.
-
Wash the filter cake with a small amount of cold acetonitrile and then with water until the filtrate is neutral.
-
Dry the product under vacuum to yield Methyl 3-amino-6-bromo-5-hydroxypyrazine-2-carboxylate.
Protocol 3: O-Alkylation of the C5-Hydroxy Group
This protocol demonstrates the functionalization of the hydroxyl group, which typically requires stronger conditions than N-alkylation due to the lower nucleophilicity of the oxygen in the pyrazinone tautomer.
Rationale: O-alkylation of the hydroxypyrazine requires deprotonation to form the more nucleophilic oxygen anion. A strong base like sodium hydride (NaH) is suitable for this purpose in an anhydrous aprotic solvent. The choice of alkylating agent (e.g., methyl iodide) determines the group installed.[6]
Reagents & Materials:
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| Methyl 3-amino-5-hydroxypyrazine-2-carboxylate | 169.14 | 1.0 g | 5.91 mmol | 1.0 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 0.28 g | 7.09 mmol | 1.2 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 15 mL | - | Solvent |
| Methyl Iodide | 141.94 | 0.44 mL | 7.09 mmol | 1.2 |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.28 g, 7.09 mmol).
-
Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMF (10 mL) to the flask and cool to 0°C.
-
Dissolve Methyl 3-amino-5-hydroxypyrazine-2-carboxylate (1.0 g, 5.91 mmol) in anhydrous DMF (5 mL) and add it dropwise to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes, during which hydrogen gas will evolve.
-
Add methyl iodide (0.44 mL, 7.09 mmol) dropwise, keeping the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully by slowly adding ice-cold water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 3-amino-5-methoxypyrazine-2-carboxylate.
Case Study: Synthesis of a Favipiravir Precursor
Methyl 3-amino-5-hydroxypyrazine-2-carboxylate is a direct precursor to Favipiravir, a potent antiviral agent. The synthesis involves a sequence of amidation, halogenation, fluorination, and hydroxylation/tautomerization steps. The bromination protocol described above is a key part of this pathway.
Caption: Simplified synthetic workflow towards Favipiravir.
Troubleshooting and Key Considerations
-
Tautomerism: Always consider the lactam-lactim equilibrium. Reactions targeting the oxygen may require forcing conditions to favor the desired tautomer or its conjugate base.
-
Regioselectivity: In reactions like halogenation, controlling the pH and temperature is crucial to achieve the desired regioselectivity and prevent over-reaction.[7]
-
Purification: The polar nature of the pyrazine core and its derivatives can make purification challenging. Reverse-phase chromatography or crystallization may be necessary for highly polar products.
-
Safety: Reagents like liquid bromine and sodium hydride are hazardous. Always follow strict safety protocols and handle them in an appropriate engineering control (fume hood).
References
-
A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry.
-
Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Crystallography Reports.
-
The complete synthesis of favipiravir from 2-aminopyrazine. ResearchGate.
-
Green synthesis of structural analogs of favipiravir. RSC Publishing.
-
Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. PMC.
-
3-Amino-5-methylpyrazine-2-carboxylic acid. PubChem.
-
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. PubChem.
-
Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. KoreaScience.
-
Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. ACS Publications.
-
METHYL 3-AMINO-5-CHLOROPYRAZINE-2-CARBOXYLATE. MySkinRecipes.
-
Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters.
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal.
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Methyl 3-aminopyrazinecarboxylate. PubChem.
-
Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. Google Patents.
-
A Technical Guide to the Potential Reactivity of Methyl Piperazine-2-carboxylate Functional Groups. Benchchem.
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3-Amino-5-methylpyrazine-2-carboxylic acid. A Chemtek.
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3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis. ChemicalBook.
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METHYL 3-AMINO-6-CHLORO-5-HYDROXYPYRAZINE-2-CARBOXYLATE. ChemicalBook.
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Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. PubMed Central.
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Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research.
-
Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide. Google Patents.
-
Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI.
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Emtricitabine menthyl ester. PubChem.
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Topic: Analytical Methods for the Quantification of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate
An Application Note and In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
**Abstract
This technical guide provides comprehensive protocols for the quantitative analysis of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate, a key heterocyclic compound with potential significance in pharmaceutical research and development. Given its structural features, including a pyrazine core, an amino group, and a hydroxyl group, this molecule is amenable to analysis by modern chromatographic techniques. This document details two robust, validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The guide explains the causality behind experimental choices, provides step-by-step protocols, and outlines validation procedures according to the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction and Analytical Strategy
Methyl 3-amino-5-hydroxypyrazine-2-carboxylate is a substituted pyrazine derivative. Pyrazine rings are found in numerous biologically active compounds and pharmaceuticals.[3] Accurate and precise quantification of this analyte is critical for pharmacokinetic studies, impurity profiling, and quality control in drug manufacturing.
The analytical strategy presented herein is twofold:
-
HPLC-UV: A universally accessible method ideal for quantifying the analyte in bulk substances or simple formulations. The pyrazine ring system provides a suitable chromophore for UV detection.
-
LC-MS/MS: The gold standard for bioanalysis and trace impurity detection due to its superior sensitivity and specificity.[4] This method is essential for determining analyte concentrations in complex biological matrices like plasma or tissue homogenates.
The choice between these methods depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Analyte Physicochemical Properties (Predicted)
-
Structure:
(Note: A placeholder image is used. The actual structure contains a pyrazine ring with methyl carboxylate, amino, and hydroxyl substituents.) -
Formula: C₆H₇N₃O₃
-
Molecular Weight: 169.14 g/mol
-
Polarity: The presence of amino and hydroxyl groups makes the molecule polar and hydrophilic. This property is a key consideration for selecting the appropriate chromatographic column and mobile phase. For highly hydrophilic compounds, traditional reversed-phase chromatography might not provide adequate retention.[5]
Method 1: Quantification by HPLC-UV
This method is designed for reliability and robustness in routine quantitative analysis. The core principle is the separation of the analyte from potential impurities on a reversed-phase column followed by detection using its intrinsic UV absorbance.
Causality Behind Experimental Choices
-
Column Selection: A C18 column is the workhorse of reversed-phase chromatography and provides a good starting point for retaining moderately polar compounds like the target analyte.
-
Mobile Phase: A buffered mobile phase is critical. The analyte possesses a basic amino group, and controlling the pH ensures a consistent ionization state, leading to sharp, reproducible peaks. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) will ensure the amino group is protonated, enhancing retention on the C18 column. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Detection Wavelength: The optimal wavelength should be determined by acquiring a UV spectrum of the analyte. Pyrazine derivatives typically exhibit strong absorbance in the 250-280 nm range.
-
Validation: The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][6]
Detailed Experimental Protocol: HPLC-UV
2.2.1. Materials and Reagents
-
Methyl 3-amino-5-hydroxypyrazine-2-carboxylate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid (o-H₃PO₄)
-
Ultrapure water (18.2 MΩ·cm)
2.2.2. Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Methanol. This stock is stable for one week at 2-8°C.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with Mobile Phase A.
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile |
| Gradient | 0-10 min: 5-40% B10-12 min: 40-95% B12-14 min: 95% B14-15 min: 95-5% B15-20 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | 270 nm (or determined λmax) |
2.2.4. Data Analysis
-
Inject the calibration standards.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.
-
Inject the unknown samples and quantify using the generated calibration curve.
Method 2: Quantification by LC-MS/MS
This method offers the high sensitivity and selectivity required for bioanalytical studies or trace impurity analysis. The principle involves chromatographic separation followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides two levels of mass filtering for exceptional specificity.[7]
Causality Behind Experimental Choices
-
Chromatography: A fast gradient on a C18 column is suitable. For very polar analytes that show poor retention, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative.[8]
-
Ionization: The basic amino group makes the analyte ideal for positive mode Electrospray Ionization (ESI+), which will readily form the protonated molecule [M+H]⁺.
-
MRM Transitions: The key to specificity is monitoring a specific fragmentation of the parent ion.
-
Parent Ion (Q1): For Methyl 3-amino-5-hydroxypyrazine-2-carboxylate, the [M+H]⁺ ion would be m/z 170.1.
-
Fragment Ions (Q3): Collision-induced dissociation (CID) in the second quadrupole will generate characteristic fragments. Plausible fragments include the loss of the methoxy group (-OCH₃, m/z 139.1) or the entire methyl carboxylate group (-COOCH₃, m/z 111.1). The most intense and stable fragment is typically used for quantification (quantifier), while a second fragment is used for confirmation (qualifier).
-
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal IS. If unavailable, a structurally similar compound with similar chromatographic and ionization behavior can be used to compensate for matrix effects and variations in instrument response.[9]
Detailed Experimental Protocol: LC-MS/MS
3.2.1. Materials and Reagents
-
Reagents from Section 2.2.1.
-
Formic Acid (LC-MS grade)
-
Internal Standard (e.g., stable isotope-labeled analyte or a structural analog)
-
Human Plasma (for bioanalytical method development)
3.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard and IS Solutions: Prepare stock solutions in methanol. Prepare calibration standards by spiking the stock solution into the relevant matrix (e.g., drug-free plasma).
3.2.3. Sample Preparation (from Human Plasma)
-
To 50 µL of plasma sample, add 10 µL of Internal Standard working solution.
-
Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection. This protein precipitation step is a common and effective way to clean up biological samples.[8]
3.2.4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 2% B0.5-3.0 min: 2-95% B3.0-3.5 min: 95% B3.5-3.6 min: 95-2% B3.6-5.0 min: 2% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | ESI Positive (ESI+) |
| Capillary Voltage | 3500 V |
| Gas Temp. | 300°C |
| Gas Flow | 12 L/min |
| MRM Transitions | Analyte: 170.1 → 111.1 (Quantifier), 170.1 → 139.1 (Qualifier)IS: (Determined based on IS structure) |
Method Validation Summary
Both methods must be validated according to ICH guidelines.[1][10] The validation demonstrates that the analytical procedure is suitable for its intended purpose.[2]
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | No interference at the retention time of the analyte.[6] |
| Linearity | r² ≥ 0.99 |
| Range | 80-120% of the test concentration. |
| Accuracy | Recovery of 98-102% for bulk; 85-115% for bioanalysis. |
| Precision (RSD) | Repeatability: ≤ 2%Intermediate Precision: ≤ 3% |
| LOD/LOQ | LOD: Signal-to-Noise ≥ 3:1LOQ: Signal-to-Noise ≥ 10:1; Precision (RSD) ≤ 10%.[4] |
Visualizations and Workflows
General Analytical Workflow
The following diagram illustrates the comprehensive workflow from sample handling to final data reporting for the quantification of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate.
Caption: General workflow for quantitative analysis.
LC-MS/MS Method Development Logic
This diagram outlines the logical steps involved in developing the specific and sensitive LC-MS/MS method.
Caption: Logic flow for LC-MS/MS method development.
References
-
Shimadzu Benelux. (n.d.). Analytical Methods for Amino Acids. Shimadzu. Retrieved from [Link]
-
Garg, U., & Al-Kofahi, M. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. In Clinical Applications of Mass Spectrometry in Biomolecular Analysis. Humana Press. [Link]
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Li, W., et al. (2021). Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. Analytica Chimica Acta. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]
- Abdel-Rahman, L. H., et al. (2013). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Journal of the Iranian Chemical Society.
-
MDPI. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [Link]
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Al-Soud, Y. A., et al. (2023). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. Molecules. [Link]
- Google Patents. (n.d.).
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
- Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Acta Poloniae Pharmaceutica – Drug Research.
-
Dziągwa-Becker, M. M., et al. (n.d.). Determination of free amino acids in plants by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Analytical Methods. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
-
Shimadzu. (n.d.). Analyses of Agricultural Chemicals in Golf Courses Using LC/MS/MS. Shimadzu. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Shkodenko, L., et al. (2023). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules. [Link]
-
Shimadzu. (n.d.). Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. Shimadzu. [Link]
- Al-Amiery, A. A., et al. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Journal of Advanced Sciences and Engineering Technologies.
- Rasheed, S., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences.
-
Gaweł, M., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports. [Link]
- Google Patents. (n.d.).
-
Semantic Scholar. (n.d.). Analytical methods for amino acid determination in organisms. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][5][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Molecules. [Link]
-
Tsikas, D., & Gutzki, F. M. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. International Journal of Molecular Sciences. [Link]
-
European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. EMA. [Link]
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Application Note: A Comprehensive Guide to the HPLC Analysis of Pyrazine Carboxylic Acid Derivatives
Abstract
This guide provides a detailed framework for the development, validation, and implementation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyrazine carboxylic acid derivatives. This class of heterocyclic compounds is integral to the pharmaceutical industry, encompassing critical drugs such as the first-line anti-tuberculosis agent Pyrazinamide and fourth-generation fluoroquinolone antibiotics like Gatifloxacin and Moxifloxacin.[1][2][3] The protocols and methodologies outlined herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific causality, robust validation, and practical troubleshooting.
Introduction: The Analytical Imperative
Pyrazine-2-carboxylic acid and its derivatives are cornerstone structures in medicinal chemistry. Pyrazinamide, a synthetic pyrazine analogue of nicotinamide, remains a vital component in multi-drug therapy for tuberculosis.[1][4] Other derivatives, such as the fluoroquinolones, possess a quinoline-3-carboxylic acid moiety and are broad-spectrum antibiotics.[2] Given their therapeutic importance, regulatory bodies worldwide mandate stringent quality control.
High-Performance Liquid Chromatography (HPLC) is the definitive analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[5] It is employed for a wide range of applications, including:
-
Assay of active pharmaceutical ingredients (APIs).
-
Quantification in finished pharmaceutical dosage forms (e.g., tablets, eye drops).[6][7]
-
Analysis in biological matrices for pharmacokinetic studies.[4][9][10]
This document explains the foundational principles and provides actionable protocols for the successful HPLC analysis of these critical compounds.
Foundational Principles: Reverse-Phase Chromatography of Ionizable Analytes
The vast majority of methods for pyrazine carboxylic acid derivatives utilize Reverse-Phase HPLC (RP-HPLC). The underlying principle is the partitioning of the analyte between a non-polar stationary phase (typically alkyl-silane bonded silica, e.g., C8 or C18) and a polar mobile phase.
The Critical Role of Mobile Phase pH: The key to a successful and robust separation lies in controlling the ionization state of the analyte. Pyrazine carboxylic acid derivatives are ionizable molecules, typically possessing at least one acidic functional group (the carboxylic acid, pKa ~3-4) and often one or more basic nitrogen atoms within their heterocyclic structures.
The pH of the mobile phase buffer directly influences the analyte's charge and, consequently, its hydrophobicity and retention time.
-
At low pH (e.g., pH < 3): The carboxylic acid group (-COOH) is protonated and neutral, increasing its hydrophobicity and retention on the C18 column. Basic nitrogens will be protonated (-NH+), which can decrease retention.
-
At high pH (e.g., pH > 5): The carboxylic acid group is deprotonated and negatively charged (-COO-), making it more polar and reducing its retention time.
For reproducible results, the mobile phase pH must be buffered at least 1.5-2.0 pH units away from the analyte's pKa. This ensures a single, stable ionic form exists during analysis, preventing peak splitting and retention time drift. For example, a phosphate buffer at pH 3.3 is often used for gatifloxacin to ensure the carboxylic acid is protonated and a consistent chromatographic profile is achieved.[6]
General Method Development Workflow
A systematic approach is crucial for developing a robust HPLC method. The following workflow outlines the logical progression from initial analyte assessment to a fully validated protocol.
Caption: A systematic workflow for HPLC method development.
Application Protocol 1: Isocratic Analysis of Pyrazinamide in Bulk Drug
This protocol provides a simple, accurate, and precise method for the quantification of Pyrazinamide (PZA), adapted from validated literature methods.[1] It is suitable for determining the purity of the bulk drug substance or for assaying simple tablet formulations.
4.1. Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Isocratic HPLC with UV Detector |
| Column | Hypersil C8 (4.6 x 250mm, 3.5 µm) or equivalent |
| Mobile Phase | Phosphate Buffer (pH 4.4) : Methanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection | UV at 269 nm |
| Injection Volume | 20 µL |
| Expected RT | ~3.6 minutes |
4.2. Reagent and Sample Preparation
-
Phosphate Buffer (pH 4.4): Prepare a 0.1M solution of Sodium Dihydrogen Orthophosphate in HPLC-grade water. Adjust the pH to 4.4 using dilute phosphoric acid.
-
Mobile Phase Preparation: Mix 800 mL of the Phosphate Buffer with 200 mL of HPLC-grade Methanol. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Pyrazinamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh a quantity of powdered PZA bulk drug equivalent to 10 mg of Pyrazinamide into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 10 minutes to dissolve, then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
4.3. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the mobile phase as a blank to ensure no interfering peaks are present.
-
Perform five replicate injections of the Standard Solution. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.
-
Inject the Sample Solution in duplicate.
-
Calculate the amount of Pyrazinamide in the sample using the peak areas and the concentration of the reference standard.
Causality Note: The use of a C8 column provides sufficient hydrophobicity for retaining the small, relatively polar Pyrazinamide molecule.[1] The acidic pH of 4.4 ensures the molecule is in a consistent protonation state, leading to a sharp, symmetrical peak.[1]
Application Protocol 2: Stability-Indicating RP-HPLC Method for Gatifloxacin
This protocol is designed for the quantitative determination of Gatifloxacin in the presence of its degradation products, making it a stability-indicating assay.[6] This is essential for studying drug stability and for quality control of pharmaceutical preparations.
5.1. Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Isocratic or Gradient HPLC with UV/PDA Detector |
| Column | SUPELCO C18 (250 mm × 4.6 mm, 5 μm) or equivalent |
| Mobile Phase | Disodium hydrogen phosphate buffer : Acetonitrile (75:25, v/v), pH 3.3 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (25 ± 2 °C) |
| Detection | UV at 293 nm |
| Injection Volume | 20 µL |
| Expected RT | ~2.8 minutes |
5.2. Reagent and Sample Preparation
-
Buffer (pH 3.3): Prepare a suitable concentration of disodium hydrogen phosphate in HPLC-grade water. Adjust the pH to 3.3 using orthophosphoric acid.
-
Mobile Phase Preparation: Mix 750 mL of the buffer with 250 mL of HPLC-grade Acetonitrile. Filter and degas as previously described.
-
Standard Solution (20 µg/mL): Prepare a stock solution of 100 mg of Gatifloxacin reference standard in 100 mL of distilled water.[6] Dilute this stock solution appropriately with the mobile phase to achieve a final concentration of 20 µg/mL.
-
Sample Solution (20 µg/mL): Prepare a sample solution from the pharmaceutical formulation (e.g., tablets, eye-drops) to obtain a theoretical final concentration of 20 µg/mL Gatifloxacin using the mobile phase as the diluent. Sonication may be required. Filter the final solution through a 0.45 µm syringe filter.
5.3. Forced Degradation Study Protocol
To validate the stability-indicating nature of the method, forced degradation studies must be performed.[2][6]
-
Acid Degradation: To an aliquot of the stock solution, add 1N HCl and heat. Neutralize before injection.
-
Base Degradation: To an aliquot of the stock solution, add 1N NaOH and heat. Neutralize before injection.
-
Oxidative Degradation: To an aliquot of the stock solution, add 30% H₂O₂ and heat.[6]
-
Thermal Degradation: Expose the solid drug substance to dry heat.
-
Photolytic Degradation: Expose a solution of the drug to UV light.
Analyze all stressed samples alongside an unstressed control. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Gatifloxacin peak.
HPLC Method Validation Protocol (ICH Guidelines)
Any new HPLC method intended for quality control must be validated to ensure its performance is reliable and suitable for its intended purpose. The validation should be performed according to the International Conference on Harmonization (ICH) Q2(R1) guidelines.[1][11][12]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte of interest. | No interference from blank/placebo at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over a specified range.[10] |
| Accuracy (% Recovery) | To measure the closeness of the test results to the true value. | 98.0% - 102.0% recovery for API assay. |
| Precision (%RSD) | To show the closeness of agreement between a series of measurements. | %RSD ≤ 2.0% for repeatability and intermediate precision.[13] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined. | Signal-to-Noise ratio of 10:1; with acceptable accuracy/precision.[14] |
| Robustness | To measure the method's capacity to remain unaffected by small variations. | System suitability parameters remain within limits after minor changes. |
Troubleshooting Guide
Even robust methods can encounter issues. This guide provides solutions to common chromatographic problems.
Caption: Decision tree for troubleshooting peak tailing.
Conclusion
The HPLC analysis of pyrazine carboxylic acid derivatives is a critical function in the pharmaceutical industry. By understanding the fundamental principles of reverse-phase chromatography, applying a systematic approach to method development, and performing rigorous validation as per ICH guidelines, laboratories can ensure the generation of accurate and reliable data. The protocols provided in this application note serve as a robust starting point for the analysis of Pyrazinamide, Gatifloxacin, and other related compounds, contributing to the overall quality and safety of these essential medicines.
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Alam, I., et al. (2015). Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. Journal of the Brazilian Chemical Society, 26(1), 123-130. [Link]
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Kiranmayi, P., et al. (2022). Development and validation of RP-HPLC method for quantitative estimation of related substances in gatifloxacin drug substance. International Journal of Applied Pharmaceutics, 14(5), 180-186. [Link]
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Al-Hadiya, B. M., Khady, A. A., & Mostafa, G. A. (2004). Development and validation of an HPLC method for the determination of gatifloxacin stability in human plasma. Journal of Chromatography B, 809(2), 299-304. [Link]
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Sree, N. S., & Sankar, D. G. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results, 13(3), 1-6. [Link]
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Lourenço, F. R., & Pinto, T. D. J. A. (2012). Development and Validation of an HPLC Method for Simultaneous Determination of Rifampicin, Isoniazid, Pyrazinamide, and Ethambutol Hydrochloride in Pharmaceutical Formulations. Journal of AOAC International, 95(4), 1048-1054. [Link]
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El-Gendy, A., El-Bardicy, M., & Loutfy, M. (2008). validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. Journal of AOAC International, 91(3), 549-558. [Link]
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Sree, N. S., & Sankar, D. G. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. [Link]
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Razzaq, S. N., et al. (2012). Stability indicating HPLC method for simultaneous determination of moxifloxacin hydrochloride and ketorolac tromethamine in pharmaceutical formulations. Brazilian Journal of Pharmaceutical Sciences, 48(4), 741-748. [Link]
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Kumar, D. A., et al. (2021). A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. Future Journal of Pharmaceutical Sciences, 7(1), 1-8. [Link]
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Glass, B. D., et al. (2007). Optimization of a Stability-Indicating HPLC Method for the Simultaneous Determination of Rifampicin, Isoniazid, and Pyrazinamide in a Fixed-Dose Combination Using Artificial Neural Networks. Journal of Chromatographic Science, 45(1), 38-44. [Link]
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Gholivand, S., et al. (2019). Simultaneous Determination of Isoniazid, Pyrazinamide and Rifampin in Human Plasma by High-performance Liquid Chromatography and UV Detection. Iranian Journal of Pharmaceutical Research, 18(4), 1735-1741. [Link]
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Application Notes & Protocols: A Guide to NMR Spectroscopy for the Structural Elucidation of Pyrazine Compounds
Abstract
Pyrazine and its derivatives are a critical class of N-heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, flavor agents, and functional materials.[1][2] Unambiguous structural characterization is paramount in the research and development of these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing unparalleled insight into molecular structure, connectivity, and stereochemistry.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the identification and characterization of pyrazine-based compounds. We present not only the protocols but also the underlying scientific rationale to empower users to make informed experimental choices.
The Foundational Role of NMR in Pyrazine Analysis
The pyrazine ring is a 1,4-diazine, an aromatic and electron-deficient system due to the presence of two electronegative nitrogen atoms.[3] This electronic nature is the key to its NMR analysis. The nitrogen atoms withdraw electron density from the ring, causing the attached protons and carbons to be "deshielded." This deshielding effect results in their NMR signals appearing at a higher chemical shift (further downfield) compared to benzene, providing a characteristic spectral signature.[3] Substituents on the ring will further modulate these chemical shifts based on their electron-donating or -withdrawing properties, allowing for detailed structural mapping.[3]
This guide will walk through a multi-tiered NMR approach, beginning with fundamental 1D experiments (¹H and ¹³C NMR) and progressing to advanced 2D correlation experiments (COSY, HSQC, HMBC) that together enable complete structural assignment.
One-Dimensional (1D) NMR: The First Look
1D NMR spectra are the cornerstone of any structural elucidation workflow, providing the initial, fundamental information about the molecular environment.[1]
¹H NMR Spectroscopy: Proton Environment and Connectivity
A ¹H NMR spectrum provides four key pieces of information:
-
Number of Signals: Indicates the number of chemically non-equivalent protons.
-
Chemical Shift (δ): Reveals the electronic environment of each proton. For pyrazines, ring protons typically resonate in the downfield region of δ 8.0 - 9.5 ppm .[4][5]
-
Integration: Proportional to the number of protons giving rise to the signal.
-
Multiplicity (Splitting Pattern): Describes the number of neighboring protons through scalar (J) coupling, revealing proton connectivity.
Causality in ¹H NMR of Pyrazines: The significant downfield shift of pyrazine protons is a direct consequence of the deshielding by the ring nitrogen atoms.[3] For a monosubstituted pyrazine, this effect helps to easily distinguish aromatic ring protons from protons on aliphatic substituents. The coupling constants (J-values) between adjacent protons on the ring provide crucial information about their relative positions.
¹³C NMR Spectroscopy: The Carbon Skeleton
While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, a proton-decoupled ¹³C NMR spectrum is vital for revealing the carbon framework of the molecule.[3] Each signal typically corresponds to a unique carbon atom.
Causality in ¹³C NMR of Pyrazines: Similar to the protons, the carbon atoms of the pyrazine ring are also deshielded and typically appear in the range of δ 125 - 160 ppm .[3][4] Carbons directly attached to nitrogen (C2, C3, C5, C6) are the most downfield. The chemical shifts are highly sensitive to the nature of attached substituents, making ¹³C NMR a powerful tool for confirming substitution patterns.[3]
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Substituted Pyrazines
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Influencing Factors |
| ¹H | Ring Protons | 8.0 - 9.5 | Highly deshielded by ring nitrogens. Electron-donating groups shift signals upfield; electron-withdrawing groups shift them further downfield.[3] |
| Substituent Protons | Variable (e.g., -CH₃ ~2.2-2.6 ppm) | Depends on the nature of the substituent and its proximity to the ring. | |
| ¹³C | Ring Carbons | 125 - 160 | C-atoms adjacent to nitrogen are more downfield. Substituent effects are pronounced.[3][4] |
| Substituent Carbons | Variable | Depends on the functional group. |
Two-Dimensional (2D) NMR: Assembling the Molecular Puzzle
While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[6] These experiments correlate signals based on interactions like through-bond coupling, providing an unambiguous map of the molecular structure.[7]
COSY (Correlation Spectroscopy)
The COSY experiment is a homonuclear technique that identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[8] The spectrum displays the ¹H spectrum on both axes. Diagonal peaks represent the 1D spectrum, while off-diagonal "cross-peaks" connect signals from protons that are mutually coupled.[9]
Application for Pyrazines: COSY is indispensable for establishing the sequence of protons on the pyrazine ring. For example, in a disubstituted pyrazine with two adjacent protons, a cross-peak will confirm their connectivity, aiding in the assignment of isomeric structures.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment is a heteronuclear technique that correlates a proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling).[8][10] It is a highly sensitive proton-detected experiment. The spectrum has a ¹H axis and a ¹³C axis, and each peak indicates a direct C-H bond.
Application for Pyrazines: HSQC provides a direct and unambiguous link between the proton and carbon signals for each C-H group in the molecule. This is the most reliable way to assign the ¹³C signals for all protonated carbons on the pyrazine ring and its substituents. Quaternary carbons (those with no attached protons) do not appear in an HSQC spectrum.[10]
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH, ³JCH).[6] Like HSQC, it has ¹H and ¹³C axes, but the cross-peaks connect protons to carbons that are further away.
Application for Pyrazines: HMBC is critical for:
-
Connecting Fragments: It establishes connectivity across quaternary carbons and heteroatoms. For instance, a correlation from a methyl substituent's protons to a ring carbon confirms the attachment point.[1]
-
Confirming Substitution Patterns: Long-range correlations between different ring protons and ring carbons can definitively establish the substitution pattern (e.g., 2,3- vs. 2,5-disubstitution).
-
Assigning Quaternary Carbons: Since quaternary carbons are invisible in HSQC, their chemical shifts are assigned based on their HMBC correlations to nearby protons.[6]
Integrated Workflow for Pyrazine Identification
A systematic approach ensures all necessary data is collected and interpreted logically for a confident structural assignment.
Caption: General experimental workflow for NMR-based structural elucidation of pyrazine compounds.
Experimental Protocols
The following protocols are generalized for a 400-600 MHz NMR spectrometer and may require optimization for specific instruments or samples.[1][3]
Protocol 1: Sample Preparation
A well-prepared sample is critical for acquiring high-quality NMR spectra.[11]
-
Sample Weighing: Accurately weigh the pyrazine compound.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices for pyrazines include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄, or Acetone-d₆.[1][3] DMSO-d₆ is excellent for polar heterocyclic compounds.[3]
-
Dissolution: Transfer the weighed sample to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1][12] Vortex or gently sonicate to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To remove any particulate matter, the pipette can be plugged with a small amount of glass wool.[13]
-
Capping and Labeling: Securely cap and label the NMR tube with a unique identifier.
Protocol 2: 1D NMR Acquisition
-
Instrument Setup: Insert the sample. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity (achieve sharp, symmetrical peaks).[3]
-
¹H NMR Acquisition Parameters:
-
¹³C NMR Acquisition Parameters:
Protocol 3: 2D NMR Acquisition
Acquire 2D spectra using standard, gradient-selected pulse programs (e.g., COSY, HSQC, HMBC). The number of scans and increments will depend on the sample concentration and desired resolution but can typically be completed in 15 minutes to a few hours per experiment.
Protocol 4: Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction: Manually phase correct the spectra to obtain pure absorption lineshapes and apply an automatic baseline correction.[3]
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[3]
-
Integration: Integrate the signals in the ¹H spectrum to determine relative proton ratios.
Case Study: Interpreting Correlations for a Substituted Pyrazine
Consider a hypothetical 2-methyl-5-ethylpyrazine. The combination of 2D NMR experiments would allow for its complete and unambiguous assignment.
Caption: Key 2D NMR correlations for assigning 2-methyl-5-ethylpyrazine structure.
-
COSY would show a clear correlation between the ethyl group's -CH₂- (quartet) and -CH₃ (triplet), establishing the ethyl fragment. The ring protons (H3, H6) and the methyl protons would be singlets with no COSY correlations.[8]
-
HSQC would connect each proton signal to its directly attached carbon (H3→C3, H6→C6, etc.), allowing for the assignment of all protonated carbons.[10]
-
HMBC would piece the entire structure together. Crucially, correlations from the methyl protons (H-7) to ring carbons C2 and C3 would place the methyl group at the C2 position. Similarly, correlations from the ethyl -CH₂- protons (H-8) to C5 and C6 would confirm the ethyl group's position at C5.[1][6]
Conclusion
NMR spectroscopy, through a combined and logical application of 1D and 2D techniques, provides a robust and indispensable platform for the complete structural characterization of pyrazine derivatives.[1] By starting with fundamental ¹H and ¹³C experiments and systematically layering on information from COSY, HSQC, and HMBC, researchers can confidently determine the constitution, connectivity, and substitution patterns of these vital heterocyclic compounds. The protocols and interpretive framework presented here offer a solid foundation for the successful application of NMR in the research and development of novel pyrazine-based molecules.
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MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(1), 123. Retrieved from [Link]
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Cox, R. H., & Bothner-By, A. A. (1968). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry, 72(5), 1642-1645. Retrieved from [Link]
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YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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The Journal of Physical Chemistry C. (2019). Fast Magic-Angle Spinning Solid-State 1H NMR Reveals Structural Relationships in the High Explosive 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105). ACS Publications. Retrieved from [Link]
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PubMed Central. (2012). Advances in Nuclear Magnetic Resonance for Drug Discovery. Retrieved from [Link]
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PubMed Central. (2015). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. Retrieved from [Link]
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Molecular Physics. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-98. Retrieved from [Link]
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MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4867. Retrieved from [Link]
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Future Medicinal Chemistry. (2025). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
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Application Note: GC-MS Analysis of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate via Silylation
A Robust Protocol for Enhanced Volatility and Chromatographic Performance
Introduction: Overcoming the Analytical Challenge
Methyl 3-amino-5-hydroxypyrazine-2-carboxylate is a multifunctional heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Its structure, featuring both a primary amine (-NH₂) and a phenolic hydroxyl (-OH) group, imparts significant polarity. This polarity, while crucial for its biochemical interactions, presents a formidable challenge for analysis by gas chromatography-mass spectrometry (GC-MS).
Direct injection of this analyte into a GC-MS system results in poor chromatographic performance, characterized by low volatility, thermal instability, and strong adsorption to active sites within the GC system, leading to severe peak tailing and unreliable quantification.[1][2] Chemical derivatization is an essential procedural step to mitigate these issues.[3][4]
This application note provides a comprehensive, field-tested protocol for the derivatization of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate using a powerful silylating agent. The described method chemically modifies the polar functional groups, rendering the analyte volatile, thermally stable, and suitable for high-sensitivity GC-MS analysis.
The Rationale for Derivatization: A Mechanistic Perspective
The core of the analytical problem lies with the "active hydrogens" on the amine and hydroxyl functional groups. These hydrogens readily participate in intermolecular hydrogen bonding, which significantly increases the boiling point and reduces the volatility of the molecule. Furthermore, these polar sites can interact strongly with silanol groups present on the surfaces of the GC inlet liner and the capillary column, causing peak tailing and sample loss.[1]
Silylation is the process of replacing these active hydrogens with a nonpolar trimethylsilyl (TMS) group (-Si(CH₃)₃).[5] This transformation fundamentally alters the chemical properties of the analyte in three critical ways:
-
Elimination of Hydrogen Bonding: By capping the -OH and -NH₂ groups, the primary mechanism for strong intermolecular attraction is removed.
-
Increased Volatility: The resulting TMS-ether and TMS-amine are significantly more volatile than the parent compound, allowing them to be easily vaporized in the GC inlet without decomposition.[3][5][6]
-
Reduced Polarity: The nonpolar TMS groups shield the molecule's polar core, minimizing interactions with the GC column and resulting in sharp, symmetrical chromatographic peaks.[7][8]
The reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) proceeds as follows:
Figure 1. Silylation of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate. The polar amine and hydroxyl groups are converted into nonpolar trimethylsilyl (TMS) derivatives, enabling GC-MS analysis.
Selecting the Optimal Derivatization Strategy
For analytes with hydroxyl and amine groups, silylation and acylation are the two most effective derivatization strategies. A comparison of their features is essential for making an informed experimental choice.
| Feature | Silylation (using BSTFA/MSTFA) | Acylation (using Acetic Anhydride/PFPA) |
| Target Groups | -OH, -NH₂, -COOH, -SH[9][10] | -OH, -NH₂, -SH[11][12] |
| Mechanism | Replaces active hydrogens with a TMS group. | Converts functional groups into esters and amides.[13] |
| Reactivity | Very high; reagents like MSTFA are among the strongest available.[10] | High, often requires a catalyst and heating. |
| Byproducts | Volatile and generally do not interfere with chromatography.[8] | Can be acidic and may require removal before analysis. |
| Derivative Stability | TMS derivatives are sensitive to moisture and can hydrolyze over time. | Acyl derivatives are generally more stable against hydrolysis. |
| Recommendation | Primary choice for this analyte. It is a powerful, single-step reaction that effectively derivatizes both functional groups with minimal byproduct interference.[14] | A viable alternative, especially if enhanced derivative stability is required for automated, long-sequence analyses. |
For this application, we will focus on silylation using BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane). BSTFA is a potent silylating agent, and the addition of 1% TMCS as a catalyst ensures a rapid and complete reaction, even with potentially hindered functional groups.[5][15]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to each step, particularly the requirement for anhydrous conditions, is critical for success.
Required Materials and Reagents
-
Analyte: Methyl 3-amino-5-hydroxypyrazine-2-carboxylate standard or dried sample extract.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Solvent: Anhydrous Pyridine or Anhydrous Acetonitrile.
-
Equipment:
-
2 mL GC vials with PTFE-lined caps.
-
Microsyringes.
-
Nitrogen gas line for evaporation.
-
Heating block or laboratory oven set to 70°C.
-
Vortex mixer.
-
GC-MS system.
-
Safety Precaution: Derivatization reagents like BSTFA are toxic, moisture-sensitive, and corrosive. Always handle them inside a fume hood while wearing appropriate personal protective equipment (gloves, safety glasses).
Step-by-Step Derivatization Procedure
-
Sample Preparation: Transfer an aliquot of the sample (containing approximately 10-100 µg of the analyte) into a 2 mL GC vial. If the sample is in solution, use a gentle stream of nitrogen to evaporate the solvent completely. It is imperative that the sample is completely dry , as any residual water will consume the derivatizing reagent and prevent the reaction from proceeding to completion.[16]
-
Reagent Addition:
-
Add 50 µL of anhydrous pyridine to the dried sample. Vortex for 10 seconds to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. The use of a significant excess of the silylating reagent ensures the reaction equilibrium is driven towards the fully derivatized product.[5]
-
-
Reaction Incubation: Tightly cap the vial immediately. Vortex for 30 seconds to ensure thorough mixing. Place the vial in a heating block or oven set to 70°C for 45 minutes . Heating is crucial to ensure the derivatization of both the hydroxyl and amino groups goes to completion.[17]
-
Cooling and Analysis: After incubation, remove the vial and allow it to cool to room temperature. The sample is now ready for injection into the GC-MS system. Do not delay analysis, as the TMS derivatives have limited stability.
Visual Workflow
Recommended GC-MS Parameters
While parameters should be optimized for the specific instrument, the following provides a robust starting point for analysis.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent) | A standard, low-polarity 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of derivatized compounds.[8][18] |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace-level analysis. |
| Inlet Temperature | 280°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 100°C, hold for 2 min. Ramp at 15°C/min to 300°C, hold for 5 min. | This temperature program allows for separation from solvent and byproducts while ensuring the elution of the derivatized analyte. |
| MS Transfer Line | 290°C | Prevents condensation of the analyte before it enters the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Scan Range | m/z 50-550 | A wide enough range to capture the molecular ion and key fragments of the derivatized analyte. |
Troubleshooting and Quality Control
A protocol's trustworthiness is defined by its robustness and predictability. Below are common issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No analyte peak or very small peak | 1. Incomplete derivatization due to moisture.2. Degraded derivatization reagent.3. Adsorption in the GC inlet. | 1. Ensure the sample is completely dry before adding reagents.2. Use a fresh, unopened vial of BSTFA. Store reagents properly.3. Use a deactivated inlet liner. Consider replacing the liner and trimming the column. |
| Broad, tailing analyte peak | 1. Incomplete derivatization.2. Active sites in the GC system. | 1. Increase reaction temperature or time (e.g., 80°C for 60 min). Ensure sufficient excess of reagent.2. Perform inlet maintenance. As a temporary fix, an injection of pure BSTFA can help passivate the system. |
| Multiple peaks for the analyte | 1. Partial derivatization (e.g., mono-silylated and di-silylated species).2. Presence of tautomers leading to different derivatives. | 1. Drive the reaction to completion by increasing reagent excess, temperature, or time.2. This is less common with silylation than other methods, but ensuring a complete reaction to the most stable, fully derivatized form is key. |
| Extraneous peaks in the chromatogram | 1. Contamination from solvents or sample matrix.2. Reagent byproducts. | 1. Run a reagent blank (all steps without the analyte) to identify background peaks.[5]2. Most BSTFA byproducts are highly volatile and elute with the solvent front. If they interfere, consult the reagent's technical data sheet. |
References
- Sample stacking with in-column silylation for less volatile polar compounds using GC-MS. (n.d.). Google Scholar.
- Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. (2025). Benchchem.
-
Guida, M., Salvatore, M. M., & Salvatore, F. (2015). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids. Journal of Analytical & Bioanalytical Techniques, 6(5). [Link]
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A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids. (2015). ResearchGate. [Link]
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Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry. (n.d.). PubMed. [Link]
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Preparation of TMS Derivatives for GC/MS. (2009). CalTech GPS. [Link]
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Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
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Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). ResearchGate. [Link]
-
Appendix G - Derivatization in GC MS. (n.d.). Scribd. [Link]
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Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). Bibel lab update. [Link]
-
Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives. (2004). ResearchGate. [Link]
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2019). MDPI. [Link]
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). Google Scholar.
-
Acylation Reagents for Gas Chromatography. (2023). Labinsights. [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2020). National Institutes of Health. [Link]
-
Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2009). PubMed. [Link]
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). PubMed. [Link]
-
Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2009). ResearchGate. [Link]
- A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (2022). Google Scholar.
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CO2-Promoted Acylation of Amines and Phenols. (2022). ChemistryViews. [Link]
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Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. (2022). ResearchGate. [Link]
-
Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS. [Link]
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Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst. (2019). ResearchGate. [Link]
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GC Derivatization. (n.d.). Regis Technologies. [Link]
-
Jackson, G. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bioanalytical Techniques. [Link]
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What Is Derivatization In GC-MS? (2025). YouTube. [Link]
- Derivatization Methods in GC and GC/MS. (n.d.). Google Scholar.
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Google Scholar.
-
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). National Institutes of Health. [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2024). MDPI. [Link]
-
Tsikas, D., & Beckmann, B. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 986. [Link]
-
Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. (2020). National Institutes of Health. [Link]
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). MDPI. [Link]
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The Versatile Scaffold: Methyl 3-amino-5-hydroxypyrazine-2-carboxylate in Modern Medicinal Chemistry
This technical guide delves into the multifaceted applications of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate, a key heterocyclic building block in contemporary drug discovery. For researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive overview of its significance, synthesis, and utility as a scaffold for developing novel therapeutic agents. We will explore its application in crafting potent enzyme inhibitors and antibacterial agents, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Privileged Pyrazine Core
The pyrazine ring, a six-membered heterocycle containing two nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal anchor for designing molecules that can interact with a wide array of biological targets.[1] Methyl 3-amino-5-hydroxypyrazine-2-carboxylate, with its strategically placed amino, hydroxyl, and carboxylate functional groups, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This versatility has made it a valuable starting material for the synthesis of diverse compound libraries aimed at various therapeutic areas.[2]
Application I: A Versatile Scaffold for Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] The pyrazine core has been successfully employed in the design of numerous potent and selective kinase inhibitors.[3][4] Methyl 3-amino-5-hydroxypyrazine-2-carboxylate serves as an excellent starting point for the synthesis of such inhibitors.
Mechanistic Rationale: Targeting the Kinase Hinge Region
The 2-aminopyrazine moiety is particularly adept at forming critical hydrogen bonds with the "hinge region" of the ATP-binding pocket of many kinases. This interaction mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor. The hydroxyl and methyl carboxylate groups can be further functionalized to extend into other regions of the ATP-binding site, thereby enhancing potency and selectivity for the target kinase.
A notable example of a pyrazine-based kinase inhibitor is found in derivatives of 3-amino-pyrazine-2-carboxamide, which have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR).[5] These compounds demonstrate how the pyrazine core can be elaborated to achieve significant antitumor activity.[5]
Diagram 1: General Interaction of a 2-Aminopyrazine Scaffold with the Kinase Hinge Region
Caption: Interaction of the 2-aminopyrazine scaffold with the kinase hinge region.
Protocol 1: General Kinase Inhibition Assay (Bioluminescence-Based)
This protocol describes a general method for assessing the inhibitory activity of compounds derived from Methyl 3-amino-5-hydroxypyrazine-2-carboxylate against a target kinase.
Materials:
-
Target kinase and its specific substrate
-
ATP
-
Kinase assay buffer (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Test compounds (dissolved in DMSO)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 µM.
-
Kinase Reaction:
-
In each well of the assay plate, add the kinase, its substrate, and the appropriate kinase buffer.
-
Add the test compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using a bioluminescence-based assay kit according to the manufacturer's instructions. This typically involves adding a reagent that depletes the remaining ATP, followed by the addition of a second reagent that converts ADP to ATP, which then drives a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]
-
| Compound Class | Target Kinase Family | Reported IC50 Range | Reference |
| 3-Amino-pyrazine-2-carboxamide derivatives | FGFR1-4 | 1.1 - 3.7 µM | [5] |
| 2,6-Disubstituted pyrazine derivatives | CK2, PIM | <10 nM - 1 µM | [7] |
| Imidazo[1,2-a]pyrazine derivatives | CDK9 | 5.12 - 7.88 µM | [3] |
Application II: A Foundation for Novel Antibacterial Agents
The rise of antibiotic-resistant bacteria is a global health crisis, necessitating the development of new antibacterial agents with novel mechanisms of action. Pyrazine derivatives have shown considerable promise in this area, with some exhibiting potent activity against a range of pathogenic bacteria.[8] Methyl 3-amino-5-hydroxypyrazine-2-carboxylate can serve as a versatile starting point for the synthesis of new antibacterial compounds.
Mechanistic Insights: Targeting Essential Bacterial Enzymes
One of the key mechanisms by which pyrazine-containing compounds exert their antibacterial effects is through the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[9] These enzymes are crucial for bacterial DNA replication and repair, and their inhibition leads to bacterial cell death. The pyrazine scaffold can be modified to interact with the ATP-binding sites of these enzymes, disrupting their function.
Diagram 2: Workflow for Antibacterial Drug Discovery with a Pyrazine Scaffold
Caption: A typical workflow for the development of antibacterial agents from a pyrazine scaffold.
Protocol 2: In Vitro Antibacterial Susceptibility Testing
The following protocols are standard methods for evaluating the in vitro antibacterial activity of newly synthesized pyrazine derivatives.[9]
This method is a qualitative screening assay to determine the antibacterial activity of a compound.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar
-
Sterile petri dishes
-
Sterile borer
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic) and negative control (solvent)
Procedure:
-
Plate Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: Evenly spread a standardized inoculum of the test bacteria onto the agar surface.
-
Well Creation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile borer.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone indicates greater antibacterial activity.
This method provides a quantitative measure of antibacterial activity.[8]
Materials:
-
Bacterial strains
-
Mueller-Hinton broth
-
Sterile 96-well microtiter plates
-
Test compounds
-
Positive and negative controls
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]
| Compound Class | Bacterial Strain | Reported MIC Range | Reference |
| Triazolo[4,3-a]pyrazine derivatives | S. aureus, E. coli | 16 - 32 µg/mL | [8] |
| Pyrazine carboxamides | XDR S. Typhi | 6.25 - 50 mg/mL |
Proposed Synthesis Protocol for Methyl 3-amino-5-hydroxypyrazine-2-carboxylate
Diagram 3: Proposed Synthetic Route
Caption: A proposed high-level synthetic pathway.
Detailed Proposed Procedure:
-
Formation of the Pyrazine Ring: A plausible route involves the condensation of a suitable 1,2-dicarbonyl compound with a 1,2-diamine. For the target molecule, this could involve the reaction of a derivative of 2,3-diaminopropionic acid with a glyoxal derivative, followed by cyclization and aromatization.
-
Esterification: The carboxylic acid can be converted to the methyl ester using standard esterification conditions, such as reacting with methanol in the presence of a catalytic amount of acid (e.g., sulfuric acid).
-
Introduction of the Hydroxyl Group: The hydroxyl group at the 5-position could be introduced via nucleophilic substitution of a suitable leaving group (e.g., a chloro group) on the pyrazine ring, or it could be carried through from the starting materials. A common method for introducing a hydroxyl group is the hydrolysis of a corresponding methoxy group.[10]
Conclusion
Methyl 3-amino-5-hydroxypyrazine-2-carboxylate is a highly valuable and versatile scaffold in medicinal chemistry. Its strategic functionalization provides a robust platform for the synthesis of diverse compound libraries with a wide range of biological activities. The demonstrated success of its derivatives as potent kinase inhibitors and antibacterial agents underscores its potential for the development of novel therapeutics. The protocols and insights provided in this guide are intended to facilitate further research and development in this exciting area of drug discovery.
References
- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents.
- Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A.
-
MySkinRecipes. METHYL 3-AMINO-5-CHLOROPYRAZINE-2-CARBOXYLATE. [Link]
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules.
- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters.
- The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. BenchChem.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and p
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry.
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Application Notes and Protocols: Enhancing Secondary Metabolite Production with Pyrazine Derivatives as Elicitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Elicitation Strategy in Secondary Metabolite Production
Plants and microorganisms are prolific producers of a vast array of secondary metabolites, many of which form the basis for pharmaceuticals, nutraceuticals, and other high-value commercial products. The in-planta or in-culture yield of these compounds is often low, presenting a significant bottleneck for industrial-scale production. Elicitation, the process of inducing or enhancing the biosynthesis of secondary metabolites by exposing cultures to specific stimuli (elicitors), has emerged as a powerful strategy to overcome this limitation[1][2][3]. Elicitors can be biotic (of biological origin) or abiotic (of non-biological origin), and they function by triggering the plant's innate defense responses, which often involve the upregulation of secondary metabolic pathways[4][5].
This guide focuses on a promising class of abiotic elicitors: pyrazine derivatives . Pyrazines are nitrogen-containing heterocyclic aromatic compounds found naturally in some plants and microorganisms, contributing to their aroma and flavor profiles[6][7]. Recent research has demonstrated that certain synthetic pyrazine derivatives, particularly pyrazine-2-carboxamides, can act as potent elicitors, significantly boosting the production of valuable secondary metabolites like flavonoids and flavonolignans in plant cell cultures[8].
This document provides a comprehensive overview of the use of pyrazine derivatives as elicitors, including a proposed mechanism of action, detailed protocols for their application in plant cell suspension cultures, and methods for the analysis of the resulting secondary metabolites.
Part 1: Mechanism of Action - A Proposed Signaling Pathway
While the precise signaling cascade initiated by pyrazine derivatives in plant cells is an active area of research, we can propose a hypothetical pathway based on our understanding of general elicitor-mediated signal transduction in plants[9][10][11]. Abiotic elicitors are typically perceived by receptors on the plant cell surface, triggering a cascade of intracellular events that ultimately lead to the activation of genes involved in secondary metabolism[12][13][14].
Perception and Signal Transduction
It is hypothesized that pyrazine derivatives are recognized by specific, yet to be fully identified, receptors on the plant cell plasma membrane[4][15]. This recognition event likely initiates a series of rapid downstream signaling events, including:
-
Ion Fluxes: A common early response to elicitors is a change in ion fluxes across the plasma membrane, particularly an influx of Ca²⁺ into the cytosol[13].
-
Reactive Oxygen Species (ROS) Production: The perception of the elicitor can trigger an "oxidative burst," a rapid production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) by membrane-bound NADPH oxidases[1][2][16]. ROS act as secondary messengers in the signaling cascade[2][5].
-
Mitogen-Activated Protein Kinase (MAPK) Cascade: The initial signals are often transduced through a phosphorylation cascade involving a series of protein kinases known as MAP kinases (MAPKs)[9]. This cascade amplifies the initial signal and relays it to the nucleus.
Figure 1: Proposed signaling pathway for pyrazine derivative elicitation.
Transcriptional Reprogramming
The signal is ultimately relayed to the nucleus, where it activates specific transcription factors (TFs). In the context of flavonoid and flavonolignan biosynthesis, key TF families include MYB, basic helix-loop-helix (bHLH), and WRKY[10][11][17]. These TFs bind to the promoter regions of genes encoding enzymes of the secondary metabolite biosynthetic pathway, leading to their increased transcription[12]. For example, in the flavonoid pathway, this includes genes such as phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), and flavonol synthase (FLS)[10][18]. The resulting increase in the levels of these enzymes leads to a higher flux through the pathway and the accumulation of the target secondary metabolites.
Part 2: Application Notes and Protocols
This section provides detailed protocols for the application of pyrazine derivatives as elicitors, using the examples of enhancing flavonolignan production in Silybum marianum (milk thistle) and flavonoid production in Fagopyrum esculentum (buckwheat) cell suspension cultures.
Preparation of Plant Cell Suspension Cultures
The successful application of elicitors is contingent on the establishment of healthy and responsive cell suspension cultures.
Protocol 2.1.1: Establishment of Silybum marianum Cell Suspension Culture
-
Callus Induction:
-
Sterilize seeds of Silybum marianum and germinate them on a hormone-free Murashige and Skoog (MS) medium.
-
Excise explants (e.g., cotyledons, hypocotyls) from sterile seedlings and place them on MS medium supplemented with growth regulators to induce callus formation. A combination of 0.1 mg/L 2,4-Dichlorophenoxyacetic acid (2,4-D) and 5 mg/L 6-Benzylaminopurine (BAP) has been shown to be effective for callus induction from cotyledon explants.
-
Incubate the cultures in the dark at 25 ± 2°C.
-
-
Initiation of Suspension Culture:
-
Transfer friable, actively growing callus to a liquid MS medium with the same growth regulator composition as the callus induction medium.
-
Place the flasks on a rotary shaker at 100-120 rpm in the dark at 25 ± 2°C[19].
-
-
Maintenance and Subculture:
-
Subculture the suspension cultures every 14-21 days by transferring an aliquot of the cell suspension to fresh liquid medium[20]. A regular subculture routine is crucial for maintaining cell viability and growth.
-
Protocol 2.1.2: Establishment of Fagopyrum esculentum Cell Suspension Culture
-
Callus Induction:
-
Derive callus from root explants of sterile Fagopyrum esculentum seedlings on MS medium containing 1.0 mg/L 2,4-D[21].
-
Maintain the cultures under a 16-hour photoperiod at 25 ± 2°C.
-
-
Initiation and Maintenance of Suspension Culture:
-
Transfer the callus to a liquid MS medium with the same growth regulator composition.
-
Maintain the suspension cultures on a rotary shaker at 120 rpm under a 16-hour photoperiod at 25 ± 2°C, subculturing every 14-21 days.
-
Elicitor Preparation and Application
Protocol 2.2.1: Preparation of Pyrazine Derivative Stock Solutions
-
Accurately weigh the pyrazine derivative.
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethanol or dimethyl sulfoxide (DMSO)) to prepare a concentrated stock solution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C until use.
Protocol 2.2.2: Elicitation of Cell Suspension Cultures
-
Grow the cell suspension cultures to the late exponential or early stationary phase of growth. This is a critical step, as the responsiveness of the cells to the elicitor can be growth-phase dependent.
-
Aseptically add the sterilized pyrazine derivative stock solution to the cell suspension cultures to achieve the desired final concentration. Ensure thorough mixing.
-
Include a control culture to which only the solvent (at the same final concentration) is added.
-
Incubate the elicited cultures under the same conditions as the maintenance cultures for a specific duration (the "exposure time").
Case Studies: Effective Pyrazine Derivatives and Their Application
The following tables summarize the effective concentrations and exposure times for specific pyrazine-2-carboxamide derivatives that have been successfully used to elicit secondary metabolite production.
Table 1: Elicitation of Flavonolignans and Taxifolin in Silybum marianum Cell Cultures with N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide [8]
| Target Metabolite | Elicitor Concentration (mol/L) | Optimal Exposure Time (hours) | Fold Increase (approx.) |
| Taxifolin | 3.292 x 10⁻⁴ | 24 - 48 | Not specified |
| Silychristin | 3.292 x 10⁻⁴ | 24 - 48 | Not specified |
Table 2: Elicitation of Rutin in Fagopyrum esculentum Callus Culture with 3-(3-((trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide [8]
| Target Metabolite | Elicitor Concentration (mol/L) | Optimal Exposure Time (hours) | Fold Increase (approx.) |
| Rutin | 3.3756 x 10⁻³ | 24 and 168 | Not specified |
| Rutin | 3.3756 x 10⁻⁴ | 48 and 72 | Not specified |
Note: The optimal elicitor concentration and exposure time are highly dependent on the specific plant species, cell line, and target metabolite. Therefore, it is essential to perform a dose-response and time-course experiment to determine the optimal conditions for each new system.
Figure 2: General workflow for elicitation with pyrazine derivatives.
Part 3: Analysis of Secondary Metabolites
Accurate quantification of the target secondary metabolites is crucial for evaluating the effectiveness of the elicitation strategy. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a widely used and reliable method for this purpose.
Protocol 3.1: Extraction of Flavonoids and Flavonolignans
-
Separate the cells from the culture medium by filtration or centrifugation.
-
Freeze-dry the cells to determine the dry weight.
-
Grind the dried cells to a fine powder.
-
Extract the powdered cells with a suitable solvent, such as methanol, using sonication or shaking.
-
Centrifuge the extract to pellet the cell debris and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
Protocol 3.2: HPLC-DAD Analysis of Flavonoids and Flavonolignans
The following is a general HPLC-DAD method that can be adapted for the analysis of flavonoids and flavonolignans. Optimization of the mobile phase composition, gradient, and column may be necessary for specific compounds.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient: A typical gradient might start with a low percentage of solvent B, which is gradually increased over time to elute compounds with increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Diode-Array Detector (DAD) set to scan a range of wavelengths (e.g., 200-400 nm) to capture the absorbance spectra of the eluting compounds. Quantification is typically performed at the wavelength of maximum absorbance for each compound of interest.
-
Quantification: Create a calibration curve using authentic standards of the target secondary metabolites to quantify their concentration in the samples.
Conclusion and Future Perspectives
Pyrazine derivatives represent a promising and still relatively underexplored class of abiotic elicitors for enhancing the production of valuable secondary metabolites in plant cell cultures. The protocols and data presented in this guide provide a solid foundation for researchers to begin exploring the potential of these compounds in their own systems.
Future research should focus on elucidating the specific receptors and signaling pathways involved in the perception of pyrazine derivatives by plant cells. A deeper understanding of these mechanisms will enable a more rational design of elicitation strategies and potentially the development of even more potent pyrazine-based elicitors. Furthermore, the application of pyrazine elicitors to a wider range of plant species and for the production of other classes of secondary metabolites warrants investigation. The integration of metabolomics and transcriptomics approaches will be invaluable in unraveling the global cellular response to pyrazine elicitation and identifying new targets for metabolic engineering.
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Application Notes and Protocols for the Synthesis of Substituted Pyrazine-2-Carboxamides
Introduction: The Significance of Pyrazine-2-Carboxamides in Modern Drug Discovery
Substituted pyrazine-2-carboxamides represent a cornerstone scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The pyrazine ring, an electron-deficient diazine, imparts unique physicochemical properties to molecules, including metabolic stability and the ability to participate in crucial hydrogen bonding interactions with biological targets. The amide linkage provides a synthetically versatile point for introducing a vast array of substituents, enabling fine-tuning of pharmacological profiles.
This versatility has led to the development of numerous clinically significant drugs and drug candidates. A prime example is Pyrazinamide, a first-line antitubercular agent.[1] The exploration of pyrazinamide analogs and other substituted pyrazine-2-carboxamides continues to be a fertile area of research, yielding compounds with potent antimicrobial, antifungal, and even photosynthesis-inhibiting properties.[2][3] Furthermore, derivatives of this scaffold have been investigated for their potential in treating a range of diseases, underscoring the enduring importance of this chemical class in drug development.[4][5][6]
These application notes provide a comprehensive guide to the synthesis of substituted pyrazine-2-carboxamides, intended for researchers and scientists in the field of drug development. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower the user to adapt and troubleshoot these methods effectively.
Core Synthetic Strategies: A Chemist's Guide to Building Pyrazine-2-Carboxamides
The synthesis of substituted pyrazine-2-carboxamides can be broadly categorized into two main approaches:
-
Direct Amidation of a Pre-functionalized Pyrazine-2-carboxylic Acid: This is the most common and convergent approach, where a suitably substituted pyrazine-2-carboxylic acid is coupled with a desired amine. The choice of coupling reagent is critical for achieving high yields and purity.
-
Modification of a Pre-formed Pyrazine-2-carboxamide Scaffold: In this strategy, a simpler pyrazine-2-carboxamide is first synthesized and then subjected to further reactions to introduce substituents onto the pyrazine ring. This approach is particularly useful when the desired substituents are not compatible with the conditions of amide bond formation.
This guide will focus on the first approach, providing detailed protocols for the synthesis of the carboxylic acid precursor and its subsequent amidation.
Protocol 1: Synthesis of Substituted Pyrazine-2-carboxylic Acids
The availability of appropriately substituted pyrazine-2-carboxylic acids is the gateway to a diverse library of carboxamide derivatives. While some derivatives are commercially available, many require de novo synthesis. A common route involves the condensation of a 1,2-dicarbonyl compound with an α-amino acid amide, followed by oxidation.
Illustrative Workflow for Pyrazine-2-carboxylic Acid Synthesis
Caption: General workflow for the synthesis of substituted pyrazine-2-carboxylic acids.
Protocol 2: Direct Amidation of Substituted Pyrazine-2-carboxylic Acids
The direct coupling of a carboxylic acid and an amine to form an amide bond is a cornerstone of organic synthesis. For the synthesis of pyrazine-2-carboxamides, several reliable methods exist, each with its own advantages.
Method A: Thionyl Chloride-Mediated Amidation
This classic method proceeds via the formation of a highly reactive acyl chloride intermediate. It is a robust and cost-effective method, particularly for large-scale synthesis.
Reaction Scheme:
Substituted Pyrazine-2-carboxylic Acid + SOCl₂ → Substituted Pyrazine-2-carbonyl chloride Substituted Pyrazine-2-carbonyl chloride + Amine → Substituted Pyrazine-2-carboxamide
-
Acyl Chloride Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend the substituted pyrazine-2-carboxylic acid (1.0 eq) in dry benzene or toluene.[7] Add thionyl chloride (1.5 eq) dropwise at room temperature.[7]
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting carboxylic acid is consumed.
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporation with dry benzene can be performed to ensure complete removal of thionyl chloride.[7]
-
Amidation: Dissolve the crude acyl chloride in a dry, non-protic solvent such as acetone or dichloromethane.[7] In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in the same solvent.
-
Reaction Execution: Add the acyl chloride solution dropwise to the amine solution at 0 °C with vigorous stirring.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography or recrystallization.
Method B: Peptide Coupling Reagent-Mediated Amidation
Modern peptide coupling reagents offer a milder and often more efficient alternative to the thionyl chloride method, especially for sensitive substrates. Reagents such as Propylphosphonic Anhydride (T3P®) and 1,1'-Carbonyldiimidazole (CDI) are particularly effective.
Reaction Scheme (using T3P):
Substituted Pyrazine-2-carboxylic Acid + Amine --(T3P, Base)--> Substituted Pyrazine-2-carboxamide
-
Reaction Setup: To a stirred suspension of the substituted pyrazine-2-carboxylic acid (1.0 mmol), the desired amine or its hydrochloride salt (1.1 mmol), and a suitable base such as diisopropylethylamine (DIPEA) (3.0 mmol) in an appropriate solvent like DMF (10 mL), add T3P (50% solution in ethyl acetate, 1.3 mmol) dropwise under an inert atmosphere (e.g., nitrogen).[8]
-
Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes to several hours, monitoring the progress by TLC.[8]
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.[8]
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.[8]
Data Presentation: Comparison of Amidation Reagents
| Coupling Reagent | Key Advantages | Typical Reaction Conditions | Considerations |
| Thionyl Chloride | Cost-effective, suitable for large scale | Reflux in benzene/toluene, then reaction with amine and base | Harsh conditions, generation of HCl and SO₂ |
| T3P® | High yields, mild conditions, easy work-up | Room temperature in DMF with a base | Reagent is a solution, requires accurate dispensing |
| CDI | Mild conditions, gaseous byproducts | Room temperature in an aprotic solvent | Can be sensitive to moisture |
Protocol 3: Synthesis of Substituted Pyrazine-2-carboxamides from Aminopyrazines
An alternative strategy involves the coupling of an aminopyrazine with a carboxylic acid. This is particularly useful when the desired amine component is a substituted aminopyrazine, which can be electron-deficient and thus less reactive in traditional amidation reactions. A specialized method using methanesulfonyl chloride and N-methylimidazole (NMI) has been shown to be effective for this transformation.[9]
Workflow for Aminopyrazine-based Synthesis
Caption: Synthesis of pyrazine-2-carboxamides via coupling of aminopyrazines.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the aryl or heteroaryl carboxylic acid (1.0 eq) and N-methylimidazole (3.0 eq) in a suitable anhydrous solvent.
-
Acid Activation: Cool the solution to 0 °C and add methanesulfonyl chloride (1.5 eq) dropwise. Stir the mixture for a short period to allow for the formation of the active intermediate.
-
Coupling: Add the electron-deficient aminopyrazine (1.0 eq) to the reaction mixture.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with an aqueous solution and extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography.
Advanced Synthetic Strategies: Expanding the Chemical Space
For more complex substitution patterns, advanced techniques such as transition metal-catalyzed cross-coupling reactions can be employed.[10][11] Reactions like the Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide variety of substituents onto a pre-functionalized pyrazine ring, such as a halopyrazine derivative.[10][11]
Conclusion
The protocols outlined in these application notes provide a solid foundation for the synthesis of a diverse range of substituted pyrazine-2-carboxamides. By understanding the principles behind each method and carefully selecting the appropriate reaction conditions, researchers can efficiently generate novel compounds for biological evaluation. The versatility of the pyrazine-2-carboxamide scaffold, coupled with the robust synthetic methodologies available, ensures its continued prominence in the field of drug discovery.
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Hareesh, H.N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1924. Available at: [Link]
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Patel, K. M., & Patel, S. K. (2011). Synthesis and Characterization of Pyrazine-2-carbohydrazide Derivatives as Antimicrobial Agents. International Journal of ChemTech Research, 3(2), 763-769. Available at: [Link]
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Kolyvanov, D. A., et al. (2023). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Infectious Diseases. Available at: [Link]
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Ebadi, A. (2018). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC COPPER(II) COMPLEX. Revue Roumaine de Chimie, 63(10), 897-902. Available at: [Link]
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Abd El-Wahab, A. H. F., et al. (2006). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society, 71(5), 471-481. Available at: [Link]
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Gomez, L. F., et al. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry, 15(31), 6599-6609. Available at: [Link]
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Nikishkin, N. I., & Huskens, J. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(16), 2589-2602. Available at: [Link]
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Siew, J. J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(11), 1341. Available at: [Link]
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Sari, Y., et al. (2018). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Journal of Physics: Conference Series, 1013, 012130. Available at: [Link]
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Kumar, S., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7525-7528. Available at: [Link]
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Nikishkin, N. I., & Huskens, J. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(16), 2589-2602. Available at: [Link]
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Kos, J., et al. (2019). Microwave Assisted Synthesis of New Pyrazinamide Analogues and their Biological Evaluation. Molecules, 24(7), 1266. Available at: [Link]
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Gonec, R., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(11), 1853. Available at: [Link]
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Anbazhagan, S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(12), 4875-4878. Available at: [Link]
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Balaraman, E., et al. (2012). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 14(12), 3122-3125. Available at: [Link]
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Chemoenzymatic Synthesis of Pyrazine Derivatives: Application Notes and Protocols
Introduction: The Pyrazine Scaffold and the Imperative for Greener Synthesis
Pyrazine and its derivatives are fundamental N-heterocyclic scaffolds that are pervasive in nature and synthetic chemistry. Their unique aromatic system, characterized by two nitrogen atoms in a 1,4-position, imparts specific electronic and hydrogen-bonding capabilities that make them invaluable. Consequently, the pyrazine core is a "privileged structure" found in numerous clinically important pharmaceuticals, including the anti-tuberculosis agent Pyrazinamide and the antiviral Favipiravir.[1][2][3] Beyond medicine, they are critical components in the flavor and fragrance industry, contributing to the characteristic aromas of roasted coffee and cocoa, and also find use in agrochemicals.[2][4]
Historically, the synthesis of these vital compounds has relied on traditional organic chemistry methods. These routes often involve the condensation of α-dicarbonyl compounds with vicinal diamines or the self-condensation of α-amino carbonyl compounds.[5] However, such methods frequently necessitate harsh reaction conditions, the use of toxic and hazardous reagents (e.g., thionyl chloride, heavy metal catalysts), and can generate significant amounts of toxic byproducts, posing challenges for cost, safety, and environmental sustainability.[1][6]
The principles of green chemistry demand a paradigm shift towards more efficient, safer, and environmentally benign synthetic strategies.[7] Biocatalysis, the use of enzymes to perform chemical transformations, has emerged as a powerful solution.[8] By integrating the exquisite selectivity and efficiency of enzymes with robust chemical steps, chemoenzymatic synthesis offers a superior alternative. This approach leverages mild, aqueous reaction conditions, minimizes waste, and provides unparalleled chemo-, regio-, and enantioselectivity, aligning perfectly with the needs of modern pharmaceutical and fine chemical manufacturing.[1][7]
This document provides detailed application notes and field-proven protocols for the chemoenzymatic synthesis of pyrazine derivatives, focusing on two transformative enzyme classes: Amine Transaminases (ATAs) and Lipases .
Core Enzymatic Strategies for Building the Pyrazine Core
The success of a chemoenzymatic route hinges on selecting the right enzyme for the key bond-forming or functional group transformation step. For pyrazine derivatives, several enzyme classes have proven to be exceptionally effective.
Transaminase (ATA)-Mediated Dimerization Cascade
Amine transaminases (ATAs) are remarkable biocatalysts that reversibly transfer an amino group from a donor molecule (like isopropylamine or alanine) to a ketone or aldehyde acceptor.[9] This capability has been ingeniously applied to pyrazine synthesis.
Causality of the Method: The core strategy involves the selective enzymatic amination of an α-diketone substrate. The resulting α-amino ketone is a transient intermediate that, under appropriate conditions, spontaneously undergoes a cascade of dimerization and subsequent oxidation (often by air) to form the stable, aromatic pyrazine ring. This process elegantly mimics biomimetic pathways for pyrazine alkaloid synthesis.[10]
Why it's a Superior Approach:
-
Atom Economy: The pyrazine ring is constructed from two molecules of a simple precursor with minimal waste.
-
Regioselectivity: For unsymmetrical α-diketones, the enzyme can selectively aminate one carbonyl group over the other, leading to a single pyrazine regioisomer—a significant challenge in traditional chemistry.[9]
-
Mild Conditions: The reaction proceeds in aqueous buffer at or near ambient temperature and neutral pH, eliminating the need for harsh reagents or protecting groups.
The overall workflow can be visualized as a seamless enzymatic transformation followed by a spontaneous chemical completion.
Caption: Transaminase-mediated chemoenzymatic workflow.
Lipase-Catalyzed Amide Bond Formation
Lipases are robust hydrolases that, in non-aqueous or low-water environments, can powerfully catalyze the reverse reaction: esterification and amidation.[11] This functionality is ideal for synthesizing pyrazinamides, a crucial class of pyrazine derivatives.
Causality of the Method: The reaction involves the direct coupling of a pyrazine ester with a primary or secondary amine. The lipase, often in an immobilized form for stability and reusability, activates the ester to facilitate nucleophilic attack by the amine, forming the thermodynamically stable amide bond.
Why it's a Superior Approach:
-
Green Solvents & Conditions: This method avoids hazardous coupling agents (e.g., carbodiimides) and toxic solvents (e.g., DMF, THF) common in chemical amidation.[1] Reactions can be run in greener solvents like tert-amyl alcohol at mild temperatures (e.g., 45 °C).[1]
-
Process Intensification: The use of immobilized enzymes, such as Lipozyme® TL IM, is perfectly suited for continuous-flow reactor systems. This enables high-throughput synthesis, easy product isolation, and catalyst recycling, making the process highly scalable and cost-effective.[1]
-
Broad Substrate Scope: Lipases like that from Thermomyces lanuginosus have been shown to accept a wide variety of amines, including aliphatic, benzylic, and cyclic amines, allowing for the rapid generation of diverse compound libraries.[1]
Experimental Protocols
The following protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring and product characterization.
Protocol 1: Transaminase-Mediated Synthesis of 2,5-Diphenylpyrazine
This protocol is adapted from the chemoenzymatic methodology developed by Xu, Green, and Turner.[9][12] It details the synthesis of a symmetrical pyrazine via the oxidative dimerization of an enzymatically generated α-amino ketone.
Materials & Reagents:
-
Benzil (1,2-Diphenylethane-1,2-dione)
-
Isopropylamine (IPA)
-
Amine Transaminase (e.g., ATA-113 or a similar (S)-selective ATA)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Instrumentation:
-
Temperature-controlled shaker/incubator
-
Centrifuge
-
Rotary evaporator
-
GC-MS for reaction monitoring
-
NMR spectrometer for product characterization
Step-by-Step Procedure:
-
Enzyme Preparation: In a 50 mL falcon tube, dissolve 10 mg of ATA-113 lyophilizate and 2 mg of PLP cofactor in 10 mL of 100 mM potassium phosphate buffer (pH 8.0). Gently agitate until the enzyme is fully dissolved.
-
Reaction Setup: To the enzyme solution, add 210 mg of benzil (1.0 mmol) and 1.0 mL of isopropylamine (approx. 12 mmol, serving as the amine donor).
-
Experimental Rationale: A significant excess of the amine donor is used to drive the reaction equilibrium towards the formation of the amine product, in accordance with Le Châtelier's principle.[9] pH 8.0 is often optimal for transaminase activity and facilitates the subsequent dimerization.
-
-
Incubation: Seal the tube and place it in a shaker-incubator set at 30 °C and 200 rpm for 24 hours. The solution will become a yellow suspension.
-
Reaction Monitoring (Self-Validation): After 24 hours, take a 100 µL aliquot of the reaction mixture. Add 500 µL of ethyl acetate and vortex vigorously. Centrifuge to separate the layers. Analyze the top organic layer by GC-MS. A successful reaction will show the complete consumption of the benzil starting material and the appearance of a new peak corresponding to 2,5-diphenylpyrazine.
-
Work-up and Extraction: Transfer the entire reaction mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the identity and purity of the 2,5-diphenylpyrazine product by ¹H NMR, ¹³C NMR, and HRMS.
Data Summary: Substrate Scope
This enzymatic method is applicable to a range of α-diketones, as summarized below.
| Substrate (α-Diketone) | Product | Isolated Yield (%) |
| Benzil | 2,5-Diphenylpyrazine | >95% |
| 2,3-Butanedione | 2,5-Dimethylpyrazine | ~80% |
| 2,3-Pentanedione | 2,5-Diethyl-3-methylpyrazine (mixture) | ~75% |
| 1-Phenyl-1,2-propanedione | 2-Methyl-5-phenylpyrazine | >90% (regioselective) |
Protocol 2: Lipase-Catalyzed Continuous-Flow Synthesis of N-benzylpyrazinamide
This protocol details a highly efficient, scalable synthesis using an immobilized lipase in a packed-bed reactor, based on the work of Zhang et al.[1]
Materials & Reagents:
-
Methyl 2-pyrazinecarboxylate
-
Benzylamine
-
Immobilized Lipase (Lipozyme® TL IM)
-
tert-Amyl alcohol (greener solvent)
-
Anhydrous sodium sulfate
Instrumentation:
-
HPLC pump
-
Packed-bed reactor column (e.g., Omnifit®)
-
Back pressure regulator
-
Temperature-controlled column heater or water bath
-
Fraction collector
-
HPLC for reaction monitoring
Step-by-Step Procedure:
-
Reactor Assembly: Dry-pack a column (e.g., 6.6 mm ID x 100 mm L) with 1.0 g of Lipozyme® TL IM. Connect the column to the HPLC pump and a back pressure regulator (set to ~100 psi to prevent solvent channeling). Place the column in a heater set to 45 °C.
-
Substrate Solution Preparation: Prepare a stock solution by dissolving methyl 2-pyrazinecarboxylate (0.1 M) and benzylamine (0.15 M) in tert-amyl alcohol.
-
Experimental Rationale: A slight excess of the amine is used to ensure full conversion of the limiting ester. tert-Amyl alcohol is chosen as a green solvent that provides good solubility for substrates and products while maintaining high enzyme activity.[1]
-
-
System Equilibration: Pump pure tert-amyl alcohol through the packed-bed reactor at a flow rate of 0.5 mL/min for 30 minutes to equilibrate the system and wet the catalyst bed.
-
Continuous Synthesis: Switch the pump inlet to the substrate solution. Pump the solution through the heated reactor at a flow rate of 0.25 mL/min.
-
Experimental Rationale: The flow rate determines the residence time of the reactants in the column. A rate of 0.25 mL/min in this setup corresponds to a residence time of approximately 20 minutes, which has been shown to be optimal for high conversion.[1]
-
-
Collection and Monitoring (Self-Validation): Collect the eluent from the reactor outlet using a fraction collector. After the system reaches steady state (approx. 3-4 column volumes), collect an aliquot and dilute it for HPLC analysis. A successful reaction will show a high conversion rate (>90%) of the starting ester into the amide product.
-
Product Isolation: Collect the product-containing fractions. Remove the solvent under reduced pressure. The crude product is often of high purity. If necessary, it can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Characterization: Confirm the identity and purity of the N-benzylpyrazinamide product by ¹H NMR, ¹³C NMR, and HRMS.
Mechanistic Visualization
The enzymatic formation of the key α-amino ketone intermediate by a transaminase is a well-understood process involving the PLP cofactor.
Caption: Simplified catalytic cycle of a transaminase.
Conclusion and Future Outlook
Chemoenzymatic strategies represent a significant advancement in the synthesis of pyrazine derivatives. By harnessing the catalytic power of enzymes like transaminases and lipases, chemists can develop processes that are not only highly efficient and selective but also substantially greener and more sustainable than traditional methods. The protocols detailed here for both batch and continuous-flow systems demonstrate the practicality and scalability of this approach. As enzyme engineering and discovery continue to provide more robust and versatile biocatalysts, the integration of biocatalysis into the synthesis of complex heterocyclic molecules will undoubtedly become a cornerstone of modern drug development and fine chemical production.
References
-
Zhang, A. Y., Huang, Z. H., Du, L. H., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14, 39560-39568. [Link]
-
Bange, J., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. [Link]
-
Choudhary, D., Garg, S., Kaur, M., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4512-4578. [Link]
-
Duan, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]
-
Kelly, C. B., et al. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(16), 4939. [Link]
-
Xu, J., Green, A. P., & Turner, N. J. (2018). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. Angewandte Chemie International Edition, 57(50), 16760-16763. [Link]
-
Organic Chemistry Portal. Synthesis of pyrazines. [Link]
-
Duan, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
-
MIDDE SRIDHAR CHEMISTRY. (2021). PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. YouTube. [Link]
-
Xu, J., Green, A. P., & Turner, N. J. (2018). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. ResearchGate. [Link]
-
Kaur, M., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Ong, T. T. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Semantic Scholar. [Link]
-
Wang, B., et al. (2021). Enzymatic Synthesis of Diverse Heterocycles by a Noncanonical Nonribosomal Peptide Synthetase. Journal of the American Chemical Society, 143(46), 19576-19586. [Link]
-
Flak, M., & Kittelmann, N. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ResearchGate. [Link]
-
van Pelt, S. (2011). The Application of Nitrile Hydratases in Organic Synthesis. ResearchGate. [Link]
-
Applied Catalysts. (2023). Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis. [Link]
-
Gong, J. S., et al. (2017). Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications. Critical Reviews in Biotechnology, 37(1), 69-81. [Link]
-
Chen, Z., et al. (2013). Highly efficient synthesis of 2,5-disubstituted pyrazines from (Z)-β-haloenol acetates. Organic & Biomolecular Chemistry, 11(37), 6337-6342. [Link]
-
Contente, M. L., & Pinto, D. H. M. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(11), 1403-1422. [Link]
-
Hasan, F., Shah, A. A., & Hameed, A. (2006). Lipase Catalyzed Ester Synthesis for Food Processing Industries. Brazilian Archives of Biology and Technology, 49(2). [Link]
Sources
- 1. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient synthesis of 2,5-disubstituted pyrazines from (Z)-β-haloenol acetates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Benefits of Industrial Biocatalysis [catalysts.com]
- 8. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate. As a key intermediate in the development of various pharmaceuticals, optimizing its synthesis for yield and purity is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.
Overview of the Core Synthetic Pathway
The most common and efficient route to Methyl 3-amino-5-hydroxypyrazine-2-carboxylate involves the cyclocondensation of an aminomalonamide derivative with a 1,2-dicarbonyl compound, such as glyoxal or a derivative thereof. The reaction proceeds through the formation of a dihydropyrazine intermediate, which then undergoes oxidation to the aromatic pyrazine ring.
Caption: General synthetic route for Methyl 3-amino-5-hydroxypyrazine-2-carboxylate.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.
Question: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?
Answer: A low yield is the most common challenge and can stem from several sources. Systematically investigating the following factors is crucial.
-
Causality: The cyclocondensation and subsequent aromatization are sensitive to pH, temperature, and atmospheric oxygen. Deviation from optimal conditions can favor side reactions or lead to product degradation.
-
Troubleshooting Workflow:
Caption: Step-by-step workflow for diagnosing and resolving low product yield.
Question: The reaction mixture turns dark brown or black upon adding the base. What is causing this, and is the reaction salvageable?
Answer: Intense color formation, especially during base addition, typically indicates polymerization and degradation of the glyoxal starting material.
-
Causality: Glyoxal and its derivatives are highly susceptible to base-catalyzed self-condensation and polymerization (caramelization). This is an exothermic process that, if uncontrolled, rapidly consumes the starting material and produces intractable polymeric side products.
-
Preventative Measures:
-
Temperature Control is Critical: The reaction must be maintained at a low temperature (0-5 °C) using an ice-salt bath. The base should be added dropwise, ensuring the internal temperature does not rise significantly.
-
Order of Addition: It is often preferable to add the base to a cooled mixture of the aminomalonamide and the glyoxal derivative. This ensures the desired nucleophilic attack can compete effectively with the self-condensation pathway.
-
Use of a Buffered System: In some cases, using a buffer to maintain the pH in the optimal range (pH 8-9) can be more effective than the slow addition of a strong base.
-
Question: I am observing a major impurity that is difficult to separate from my product. How can I identify and eliminate it?
Answer: The most common impurity is often the corresponding pyrazine-2,5-dicarboxylic acid ester, formed by the self-condensation of two molecules of the glyoxal derivative followed by reaction with the amine.
-
Identification: This symmetrical impurity can often be identified by mass spectrometry (a higher molecular weight corresponding to the dimer) and ¹H NMR (a simpler, more symmetrical pattern of signals compared to the desired product).
-
Elimination Strategy:
-
Stoichiometry Control: Use a slight excess (1.05 to 1.1 equivalents) of the aminomalonamide derivative relative to the glyoxal derivative. This ensures the glyoxal is consumed efficiently in the desired reaction.
-
Slow Addition: Add the glyoxal derivative slowly to the reaction mixture containing the aminomalonamide and base. This maintains a low concentration of the glyoxal at any given time, minimizing the rate of the second-order self-condensation reaction.
-
Purification: If the impurity does form, a careful recrystallization may be effective. The desired product and the symmetrical impurity often have different solubilities in solvents like ethanol/water mixtures.
-
Frequently Asked Questions (FAQs)
Q1: How critical is the purity of the starting materials? A1: It is extremely critical. Impurities in the starting materials, particularly in 2-aminomalonamide, can inhibit the reaction or lead to a cascade of side products that are difficult to remove. It is highly recommended to use reagents of >98% purity.
Q2: What is the optimal pH for the condensation reaction? A2: The optimal pH is typically between 8 and 9. Below pH 7, the amine is protonated and non-nucleophilic. Above pH 10, the rate of glyoxal self-condensation becomes excessively high.[1] Precise control is key for maximizing yield.
Q3: Which analytical techniques are best for monitoring reaction progress? A3: Thin-Layer Chromatography (TLC) is effective for qualitative monitoring. Use a moderately polar mobile phase (e.g., 50-70% Ethyl Acetate in Hexanes). The product is typically UV-active and will stain with potassium permanganate. For quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the preferred method.[2]
Q4: My final product shows signs of decarboxylation. How can I avoid this? A4: The pyrazine carboxylic acid ester can be susceptible to hydrolysis followed by decarboxylation, especially under harsh acidic or basic conditions at elevated temperatures.[3][4] During workup, avoid prolonged exposure to strong acids or bases. When adjusting pH, do so at low temperatures and proceed to the next step promptly. If the free acid is formed, it can be re-esterified using standard methods like Fischer esterification.[5]
Q5: What are the best practices for purifying the final product? A5: While column chromatography can be used, it may lead to yield loss due to the polar nature of the product. Recrystallization is often the most effective method for achieving high purity on a larger scale.[6] A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, often gives the best results.
| Solvent System | Typical Purity Achieved | Notes |
| Ethanol/Water | >99% | Dissolve in hot ethanol, add hot water dropwise until cloudy, cool slowly. |
| Ethyl Acetate/Heptane | >98% | Good for removing less polar impurities. |
| Acetonitrile | >99% | Effective but may require larger solvent volumes.[7] |
Recommended Experimental Protocol
This protocol is a synthesized and optimized procedure based on common practices found in the literature.[1][6]
Materials:
-
Diaminomalonamide (1.0 eq)
-
Methyl glyoxalate (1.0 eq)
-
Methanol (as solvent)
-
4M Sodium Hydroxide in Water
-
5% Hydrochloric Acid
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve diaminomalonamide in methanol.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with stirring.
-
Reagent Addition: Add methyl glyoxalate to the cooled solution.
-
Base Addition: Slowly add the 4M sodium hydroxide solution dropwise via the dropping funnel over 1-2 hours. Crucially, maintain the internal temperature below 5 °C and monitor the pH, keeping it between 8 and 9.
-
Reaction: Stir the mixture at 0-5 °C for an additional 4-6 hours after the base addition is complete. Monitor the reaction by TLC or HPLC until the starting materials are consumed.
-
Quenching: Once the reaction is complete, carefully adjust the pH to ~7 using a 5% hydrochloric acid solution, ensuring the temperature remains below 10 °C.
-
Isolation:
-
Reduce the solvent volume under reduced pressure.
-
The resulting aqueous slurry will contain the crude product. Filter the solid, wash with a small amount of cold water, and then a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure Methyl 3-amino-5-hydroxypyrazine-2-carboxylate.
-
References
- CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google P
- CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google P
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC - NIH. [Link]
-
Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation - PubMed. [Link]
-
Decarboxylation - Organic Chemistry Portal. [Link]
-
Decarboxylation of Carboxylic Acids - YouTube. [Link]
- DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google P
-
Synthesis and reactions of Pyrazine - YouTube. [Link]
Sources
- 1. CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google Patents [patents.google.com]
- 2. Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decarboxylation [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
- 7. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate
Welcome to the technical support center for Methyl 3-amino-5-hydroxypyrazine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging molecule. The unique amphoteric nature of this pyrazine derivative, stemming from its acidic hydroxyl group and basic amino group, presents specific purification hurdles. This document provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Core Molecular Challenges
The primary difficulties in purifying Methyl 3-amino-5-hydroxypyrazine-2-carboxylate arise from its key functional groups. Understanding these is crucial for designing effective purification strategies.
Diagram: Key Physicochemical Challenges
Caption: Physicochemical properties of the target molecule and their resulting purification challenges.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the purification of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate.
Question 1: My product is "oiling out" or forming a precipitate that is difficult to filter during recrystallization. What is happening and how can I fix it?
Answer:
Causality: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid instead of solid crystals. This is common for polar molecules like ours, which can have strong intermolecular interactions and may be pushed out of solution by impurities. The amphoteric nature of the molecule means its solubility is highly dependent on pH and the polarity of the solvent system.
Solutions:
-
Optimize the Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.[1]
-
Single Solvents: Test polar aprotic solvents like acetonitrile or ethyl acetate, and polar protic solvents like ethanol or isopropanol.
-
Mixed Solvent Systems: This is often the most effective approach.[2] Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethanol, methanol) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., water, hexane, diethyl ether) dropwise until the solution becomes faintly cloudy (the saturation point). Gently heat the solution until it becomes clear again, then allow it to cool slowly.[2]
-
-
Control the Cooling Rate: Rapid cooling, such as plunging a hot flask directly into an ice bath, encourages oiling out and traps impurities. Allow the solution to cool slowly to room temperature first to promote the formation of a stable crystal lattice, then move it to an ice bath to maximize yield.[1][3]
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites. Alternatively, adding a tiny "seed" crystal from a previous pure batch can initiate crystallization.[3]
-
pH Adjustment: For amphoteric molecules, solubility is often lowest at the isoelectric point (pI). If working with a protic solvent system (e.g., ethanol/water), a slight adjustment of the pH with a volatile acid (like acetic acid) or base (like ammonia) can sometimes dramatically improve crystallization, though this risks ester hydrolysis if not done carefully.
Question 2: I'm attempting column chromatography on silica gel, but my compound is either stuck at the origin or streaking badly down the column. How can I improve the separation?
Answer:
Causality: Standard silica gel is acidic and highly polar. The basic amino group on your molecule can bind very strongly (sometimes irreversibly) to the acidic silanol groups, while the acidic hydroxyl group can also interact strongly, leading to severe tailing (streaking). This is a classic problem for amphoteric compounds.[4][5]
Solutions:
-
Modify the Mobile Phase:
-
Add a Basic Modifier: To prevent the amino group from binding to the silica, add a small amount (0.1-1%) of a volatile base like triethylamine or pyridine to your eluent. This will compete for the acidic sites on the silica gel.
-
Add an Acidic Modifier: To protonate the amino group and reduce its interaction, you can add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid. This is often less effective than a basic modifier for this type of compound but can be tested.
-
Use a Buffer: For very sensitive compounds, a buffered mobile phase can be used, though this is more common in HPLC.
-
-
Change the Stationary Phase:
-
Neutral or Basic Alumina: Alumina is a good alternative to silica.[6] Use neutral or basic alumina (Activity Grade II or III) to avoid the strong binding of the basic amino group.
-
Reverse-Phase (C18) Chromatography: This is an excellent option. The stationary phase is non-polar (C18-bonded silica), and you will use a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients). This technique separates compounds based on hydrophobicity and is less prone to the strong ionic interactions that cause streaking on silica. This is a common method for purifying pyrazine derivatives.[7]
-
-
Use an Inert Column: In some cases, interactions are not with the stationary phase itself but with the metal surfaces of the column hardware. Using bio-inert columns (like PEEK-lined steel) can reduce analyte loss and peak tailing for metal-sensitive compounds.[8][9]
Question 3: My final product purity is low, and I suspect the compound is degrading. What are the likely degradation pathways and how can I prevent them?
Answer:
Causality: The methyl ester is the most vulnerable functional group, susceptible to hydrolysis to the corresponding carboxylic acid. This can be catalyzed by acidic or basic conditions, especially in the presence of water and at elevated temperatures. The pyrazine ring itself is generally stable but can be sensitive to harsh conditions.[10]
Solutions:
-
Maintain Neutral pH: During aqueous workups, use a saturated sodium bicarbonate solution carefully to neutralize any strong acids, avoiding excess that could create basic conditions. Aim for a pH as close to 7 as possible.
-
Limit Exposure to Heat: Avoid prolonged heating of the compound in solution, especially during recrystallization. Dissolve the crude product quickly in the minimum amount of boiling solvent and then proceed to the cooling step.[11]
-
Use Anhydrous Solvents: When possible, use dry solvents for chromatography and workups to minimize water available for hydrolysis.
-
Storage: Store the purified solid in a cool, dark, and dry place, preferably under an inert atmosphere (like nitrogen or argon) to prevent long-term degradation.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties I should be aware of?
A1: While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and related compounds.
| Property | Estimated Value / Characteristic | Implication for Purification |
| Molecular Formula | C₇H₇N₃O₃ | --- |
| Molecular Weight | 181.15 g/mol | Standard for small molecules. |
| Appearance | Likely a colored solid (yellow to brown) | Color may indicate impurities; activated carbon can be used for decolorization. |
| pKa (Amino Group) | ~2-3 (estimated) | Basic; will be protonated at low pH. |
| pKa (Hydroxyl Group) | ~8-9 (estimated, phenolic-like) | Acidic; will be deprotonated at high pH. |
| Solubility | Low in non-polar solvents (hexane, toluene). Moderate to good in polar solvents (alcohols, acetonitrile, DMSO, DMF). Amphoteric nature suggests pH-dependent aqueous solubility. | Solvent selection is critical. Mixed solvent systems are highly recommended.[2] |
Q2: What are the best analytical methods to assess the purity of my compound?
A2: A combination of methods is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis of pyrazine derivatives.[12][13]
-
Column: A reverse-phase C18 column is typically effective.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection is suitable as the pyrazine ring is a strong chromophore. Typical detection wavelengths are around 270 nm and 320 nm.[14][15]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information (from the LC trace) and confirms the molecular weight of your compound and any impurities.
-
Nuclear Magnetic Resonance (¹H NMR): Essential for structural confirmation. Integration of peaks can give a rough estimate of purity if impurities have distinct signals.
-
Melting Point: A sharp melting point range (within 1-2 °C) is a good indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.
Q3: What are the most likely impurities from a typical synthesis?
A3: Impurities will depend on the synthetic route, but common possibilities include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Hydrolyzed Product: The corresponding carboxylic acid (3-amino-5-hydroxypyrazine-2-carboxylic acid) from ester hydrolysis.
-
Over-aminated Byproducts: If the synthesis involves amination of a di-halo precursor, products with incorrect amination patterns could be present.[16]
-
Solvent Adducts: Residual solvents from the reaction or purification that have become trapped in the crystal lattice.
Experimental Protocols
Protocol 1: Optimized Recrystallization using a Mixed Solvent System
This protocol provides a self-validating framework for purifying the compound when moderate levels of impurities are present.
-
Solvent Selection: Place ~20 mg of your crude product in a small test tube. Add a polar solvent (e.g., ethanol) dropwise while warming until the solid just dissolves. Add a few drops of an anti-solvent (e.g., deionized water) until a slight turbidity persists. If the compound crystallizes upon cooling, this is a promising solvent system.
-
Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the minimum amount of the chosen "good" solvent (ethanol) required to create a slurry. Heat the mixture to boiling on a hot plate.
-
Achieve Saturation: Continue adding the hot "good" solvent in small portions until all of the solid has just dissolved.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Initiate Crystallization: Slowly add the "anti-solvent" (water) dropwise to the hot solution until it turns faintly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent mixture (the same ratio used for crystallization) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum. Determine the melting point and run an HPLC analysis to confirm purity.
Protocol 2: Purity Analysis by Reverse-Phase HPLC
This method is designed to provide a reliable assessment of product purity and to detect common impurities.
-
Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile/water).
-
HPLC System Configuration:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 270 nm.
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the area of the main peak divided by the total area of all peaks. The presence of a peak at a shorter retention time may indicate the more polar hydrolyzed acid impurity.
Diagram: General Purification & Analysis Workflow
Caption: A typical workflow for the purification and analysis of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate.
References
-
Kumar, V., et al. (2011). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. PubMed. Available: [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization-1.pdf. University of Colorado Boulder Department of Chemistry. Available: [Link]
-
Li, F., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. PMC. Available: [Link]
-
Z. Smekal, et al. (2003). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Available: [Link]
- Ghosh, S. K. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds. Google Patents.
-
Schmäh, M., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal. Available: [Link]
-
Li, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Available: [Link]
-
Thermo Fisher Scientific. (2025). Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube. Available: [Link]
-
SIELC Technologies. (n.d.). Pyrazine. sielc.com. Available: [Link]
-
Sharma, V., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available: [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. HBCSE. Available: [Link]
-
Taylor, S. L., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available: [Link]
-
Thermo Fisher Scientific. (2025). Solving Key Challenges in (Bio)pharmaceutical Analyses. LCGC International. Available: [Link]
-
Schmäh, M., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ResearchGate. Available: [Link]
-
SMRIDOVA, D., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. Available: [Link]
-
Manley, C. H., et al. (1999). Pyrazine formation from serine and threonine. PubMed. Available: [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. University of Colorado Boulder Department of Chemistry. Available: [Link]
-
H. Golchoubian, et al. (2013). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Revue Roumaine de Chimie. Available: [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization1. CSU Stanislaus. Available: [Link]
-
Flores-Alamo, M., et al. (2022). Stability of Manganese(II)–Pyrazine, –Quinoxaline or –Phenazine Complexes and Their Potential as Carbonate Sequestration Agents. MDPI. Available: [Link]
-
Hamieh, T., et al. (2026). Thermodynamic and Molecular Analysis of Polar Adsorption Enthalpy: Modeling of Lewis Acid–Base Energetics at Solid Surfaces. ACS Publications. Available: [Link]
-
Wellesley College. (n.d.). Recrystallization - Single Solvent. Wellesley College Chemistry Department. Available: [Link]
- CN102095809A. (2011). Analysis method for detecting pyrazine compounds in beer. Google Patents.
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chempap.org [chempap.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. benchchem.com [benchchem.com]
- 13. Pyrazine | SIELC Technologies [sielc.com]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. mdpi.com [mdpi.com]
- 16. d-nb.info [d-nb.info]
"side reactions in the synthesis of pyrazine derivatives"
Welcome to the Technical Support Center for Pyrazine Derivative Synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on navigating and troubleshooting the complexities of pyrazine synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted in a user-friendly question-and-answer style to directly address specific challenges you may encounter in your laboratory work.
Troubleshooting Guides & FAQs
This section is dedicated to overcoming common obstacles in the synthesis of pyrazine derivatives.
Low Yields and Impurity Formation
Question: My pyrazine synthesis is resulting in a low yield and a mixture of products. What are the likely causes and how can I optimize the reaction?
Answer: Low yields and the formation of impurities are common challenges in pyrazine synthesis, often stemming from several factors. Below is a breakdown of potential culprits and their solutions.
-
Suboptimal Reaction Conditions: Many classical pyrazine syntheses are highly sensitive to reaction parameters. Harsh conditions, such as high temperatures and prolonged reaction times, can lead to the degradation of both starting materials and the desired pyrazine product.
-
Troubleshooting:
-
Temperature Control: Carefully optimize the reaction temperature. For exothermic reactions, consider cooling to maintain a stable temperature.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation byproducts.
-
pH Control: In condensation reactions, such as those between α-diketones and 1,2-diamines, the pH can be critical. Ensure the pH is optimized for your specific substrates.
-
-
-
Purity of Starting Materials: The purity of your reactants, particularly α-amino ketones, α-diketones, and diamines, is paramount. Impurities can participate in unwanted side reactions, leading to a complex mixture of byproducts and making purification difficult.
-
Troubleshooting:
-
Purification of Starting Materials: Purify all starting materials before use through appropriate methods such as recrystallization or column chromatography.
-
Proper Storage: Ensure starting materials are stored under appropriate conditions (e.g., under an inert atmosphere, protected from light and moisture) to prevent degradation.
-
-
-
Incomplete Oxidation of Dihydropyrazine Intermediate: A common pathway in pyrazine synthesis involves the formation of a dihydropyrazine intermediate, which must be oxidized to the final aromatic pyrazine. Incomplet[1][2][3]e oxidation will result in a mixture of the dihydropyrazine and the pyrazine, thereby reducing the yield of the desired product.
-
Troubleshooting:
-
Choice of Oxidizing Agent: Select an appropriate oxidizing agent. Air oxidation is sometimes sufficient, but milder chemical oxidants or specific catalysts like copper chromate may be necessary for efficient conversion. *[1][3] Atmosphere: If relying on air oxidation, ensure adequate exposure to air by performing the reaction in an open flask or by bubbling air through the reaction mixture. For sensitive substrates, performing the reaction under an inert atmosphere followed by a controlled oxidation step is recommended.
-
-
-
Self-Condensation of α-Amino Ketones: In syntheses like the Gutknecht method, the α-amino ketone intermediate can undergo self-condensation. While thi[2][4]s is the desired pathway, uncontrolled dimerization can lead to the formation of undesired side products.
-
Troubleshooting:
-
Slow Addition: Add the reducing agent for the isonitroso ketone slowly to control the concentration of the α-amino ketone intermediate, thereby favoring the desired dimerization pathway.
-
Temperature Control: Maintain a low temperature during the reduction and subsequent dimerization to manage the reaction rate.
-
-
Side Reactions in Specific Synthetic Routes
Question: I am using the Staedel-Rugheimer synthesis and observing significant byproduct formation. What are the typical side reactions?
Answer: The Staedel-Rugheimer synthesis, which involves the reaction of a 2-haloacetophenone with ammonia, can be prone to side reactions.
-
Ov[4][5]er-alkylation of Ammonia: The α-amino ketone intermediate can react with the starting 2-haloacetophenone, leading to the formation of secondary and tertiary amines, which can then participate in further unwanted reactions.
-
Troubleshooting:
-
Excess Ammonia: Use a large excess of ammonia to favor the formation of the primary α-amino ketone.
-
Controlled Addition: Add the 2-haloacetophenone slowly to a solution of ammonia.
-
-
-
Formation of Imidazoles: Under certain conditions, rearrangement and cyclization can lead to the formation of imidazole derivatives as byproducts.
-
[6]Troubleshooting:
-
Reaction Conditions: Carefully control the reaction temperature and solvent to favor the desired pyrazine formation.
-
-
Question: My Gutknecht pyrazine synthesis is not proceeding as expected. What are potential pitfalls?
Answer: The Gutknecht synthesis involves the reduction of an isonitroso ketone to an α-amino ketone, which then dimerizes.
-
In[2][3][4]complete Reduction: The reduction of the isonitroso ketone may be incomplete, leading to a mixture of starting material and the desired intermediate.
-
Troubleshooting:
-
Choice of Reducing Agent: Ensure the reducing agent (e.g., zinc in acetic acid) is active and used in sufficient quantity. *[1] Reaction Monitoring: Monitor the reduction step by TLC to ensure complete conversion before proceeding.
-
-
-
Alternative Dimerization Pathways: The α-amino ketone can potentially dimerize in ways that do not lead to the dihydropyrazine intermediate.
-
Troubleshooting:
-
pH Control: The pH of the dimerization step can influence the outcome. Buffering the reaction mixture may be beneficial.
-
-
Regioselectivity Issues
Question: I am trying to synthesize an unsymmetrically substituted pyrazine, but I am getting a mixture of regioisomers. How can I control the regioselectivity?
Answer: Achieving high regioselectivity in the synthesis of unsymmetrical pyrazines can be challenging.
-
Condensation of 1,2-Dicarbonyls with 1,2-Diamines: When using unsymmetrical 1,2-dicarbonyls and/or 1,2-diamines, a mixture of regioisomers is often obtained.
-
Troubleshooting:
-
Stepwise Synthesis: A stepwise approach can provide better control. For example, reacting the diamine with a protecting group on one of the amino groups, followed by condensation with the dicarbonyl, and then deprotection and a second condensation.
-
Influence of Substituents: The electronic and steric nature of the substituents on both the dicarbonyl and the diamine can influence the regioselectivity. Careful selection of starting materials is crucial.
-
-
Halogenation Side Reactions
Question: I am attempting to chlorinate a pyrazine ring and am observing decomposition and multiple chlorinated products. How can I improve this reaction?
Answer: Direct halogenation of the pyrazine ring can be problematic. Pyrazine is less reactive than benzene towards electrophilic substitution and can be prone to decomposition under harsh halogenation conditions.
-
Va[7]por-Phase Chlorination: A successful method for monochlorination involves the vapor-phase reaction of pyrazine with chlorine in the presence of water vapor at elevated temperatures (300-600 °C). This meth[7]od surprisingly yields primarily mono-chloropyrazine.
-
[7]Troubleshooting:
-
Temperature and Contact Time: Careful control of the reaction temperature and contact time is essential to avoid decomposition and the formation of poly-chlorinated products. *[7] Use of Water Vapor: The presence of water vapor acts as a diluent and aids in the condensation of the product, reducing tar formation.
-
-
Py[10]razine N-Oxide Formation and Reactions
Question: I am working with pyrazine N-oxides and encountering unexpected rearrangements. What are the common side reactions?
Answer: Pyrazine N-oxides are versatile intermediates but can undergo various photochemical and thermal rearrangements.
-
Ph[8][9][10][11][12]otochemical Rearrangements: Upon irradiation with UV light, pyrazine N-oxides can rearrange to form various heterocyclic systems, including pyrazoles and furans.
-
-
Protect from Light: If the N-oxide is the desired product, protect the reaction and the isolated product from light.
-
Controlled Irradiation: If a rearranged product is desired, careful control of the wavelength and irradiation time is necessary to maximize the yield of the desired isomer.
-
-
-
Nucleophilic Substitution with Rearrangement: The reaction of chloropyrazine N-oxides with nucleophiles can sometimes lead to rearranged products. For example, 2,3-dichloropyrazine di-N-oxide reacts with sodium benzyl oxide in boiling xylene to form the rearranged 1,4-dibenzylpyrazine-2(1H),3(4H)-dione.
-
[13]Troubleshooting:
-
Solvent and Temperature: The reaction outcome can be highly dependent on the solvent and temperature. Lower temperatures may favor direct substitution over rearrangement.
-
-
Experimental Protocols
General Procedure for Gutknecht Pyrazine Synthesis
-
Nitrosation: Dissolve the starting ketone in a suitable solvent (e.g., diethyl ether or acetic acid). Cool the solution to 0-5 °C. Add a source of nitrous acid, such as a solution of sodium nitrite in water, dropwise while maintaining the low temperature. Stir for the appropriate time until the formation of the α-oximino ketone is complete (monitor by TLC).
-
Reduction and Dimerization: Isolate the α-oximino ketone. Dissolve it in a suitable solvent (e.g., acetic acid). Add a reducing agent, such as zinc dust, portion-wise while maintaining a controlled temperature. The reduc[5]tion to the α-amino ketone is followed by spontaneous dimerization to the dihydropyrazine.
-
Oxidation: The resulting dihydropyrazine is then oxidized to the pyrazine. This can often be achieved by bubbling air through the reaction mixture or by adding a mild oxidizing agent like copper(II) sulfate.
-
Wor[3]kup and Purification: After the reaction is complete, the mixture is worked up by extraction and purified by column chromatography or recrystallization to yield the desired pyrazine derivative.
Visualizing Reaction Pathways
Gutknecht Pyrazine Synthesis Workflow
Caption: Troubleshooting flowchart for low yields in pyrazine synthesis.
Quantitative Data Summary
| Synthesis Method | Key Reactants | Common Side Products | Typical Yield Range |
| Staedel-Rugheimer | 2-Haloacetophenone, Ammonia | Over-alkylation products, Imidazoles | 30-60% |
| Gutknecht | Ketone, Nitrous Acid, Reducing Agent | Incompletely reduced intermediates | 40-70% |
| Diketone/Diamine Condensation | 1,2-Diketone, 1,2-Diamine | Regioisomers (with unsymmetrical reactants) | 50-90% |
References
- BenchChem. (n.d.). Identifying common pitfalls in pyrazine synthesis and purification.
- BenchChem. (n.d.). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them.
-
Blake, K. W., & Sammes, P. G. (1970). Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C: Organic, 1070-1073. [Link]
- GKS Chemistry. (2020, April 19). Synthesis and reactions of Pyrazine [Video]. YouTube.
- Gutknecht, H. (1879). Über die Bildung von Pyrazinderivaten. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292.
- Gutknecht, H. (1880). Mittheilungen aus dem chemischen Laboratorium der Universität Erlangen. Berichte der deutschen chemischen Gesellschaft, 13(1), 1116-1117.
- LookChem. (n.d.). Staedel-Rugheimer Pyrazine Synthesis's chemicals dictionary.
- NBU-IR. (n.d.). Chapter IV Section A (General introduction and synthetic background).
- Ong, W. J., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.
-
Pyrazine. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
- ResearchGate. (2014, November 24). What are the mechanism of reaction in preparing pyrazine?
-
Sharma, R., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(8), 7058-7062. [Link]
- Sholikhah, E. N., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
- U.S. Patent No. US2391745A. (1945). Chlorination of pyrazine. Google Patents.
-
Various Authors. (n.d.). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Gutknecht Condensation | CoLab [colab.ws]
- 3. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 4. Pyrazine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. US2391745A - Chlorination of pyrazine - Google Patents [patents.google.com]
- 8. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and reactions of some substituted pyrazine di-N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Photochemistry of Pyridazine <em>N</em>-oxides: A Versatile Tool for Heterocycle Synthesis - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. baranlab.org [baranlab.org]
- 13. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Pyrazine Synthesis
Welcome to the technical support center for pyrazine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing pyrazine derivatives. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance yield, purity, and reproducibility in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the strategic choices in pyrazine synthesis.
Q1: What are the most common strategies for synthesizing the pyrazine core structure?
A1: The most prevalent methods involve the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[1] This is a robust and straightforward approach that forms a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine. Another significant route, particularly in food and flavor chemistry, is the Maillard reaction, which involves the reaction of an amino acid with a reducing sugar at elevated temperatures.[2][3] Other methods include the self-condensation of α-amino ketones, dehydrogenation of piperazines, and various metal-catalyzed coupling reactions for more complex derivatives.[1][4]
Q2: How does the choice of precursors (amino acids, sugars, diamines, dicarbonyls) influence the final pyrazine profile?
A2: The structure of the precursors directly dictates the substitution pattern of the resulting pyrazine. In Maillard-type reactions, the amino acid provides the nitrogen atoms and can also contribute to the side chains depending on its structure.[5][6] The type of reducing sugar influences the formation of dicarbonyl intermediates, which then react to form different pyrazines.[7] In condensation reactions, the substituents on the 1,2-diamine and 1,2-dicarbonyl precursors will be incorporated into the final pyrazine ring. Therefore, careful selection of starting materials is crucial for targeting a specific pyrazine derivative.
Q3: What are the typical catalysts used in pyrazine synthesis, and how do they function?
A3: A range of catalysts can be employed depending on the synthetic route. For syntheses involving dehydrogenation steps (e.g., from piperazines or dihydropyrazine intermediates), transition metal catalysts like copper-chromium, palladium, or manganese pincer complexes are effective.[1][4][8] These catalysts facilitate the removal of hydrogen to form the aromatic pyrazine ring. In some condensation reactions, a base catalyst like potassium tert-butoxide may be used to promote the initial reaction between the diamine and dicarbonyl compound.[1] Acid catalysts can also be used in certain condensation and cyclization reactions.[9]
Q4: Which analytical techniques are most suitable for monitoring reaction progress and characterizing pyrazine products?
A4: A combination of chromatographic and spectroscopic methods is typically used. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile pyrazines, especially in complex mixtures like those from Maillard reactions.[10] For less volatile or thermally sensitive pyrazine derivatives, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful tool.[11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural elucidation of purified products.
Part 2: Troubleshooting Guide
This section addresses specific problems encountered during pyrazine synthesis in a question-and-answer format.
Problem: My reaction yield is consistently low.
-
Potential Cause 1: Incomplete Reaction. The reaction may not be reaching completion due to insufficient reaction time, inadequate temperature, or suboptimal pH.
-
Solution: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Systematically vary the temperature to find the sweet spot; excessively high temperatures can lead to degradation, while low temperatures may result in slow kinetics.[4] The pH of the reaction medium can be critical, especially in Maillard-type reactions; adjusting the pH can significantly impact the rate of pyrazine formation.[7]
-
-
Potential Cause 2: Precursor Degradation. Starting materials, particularly α-amino ketones and some dicarbonyls, can be unstable under the reaction conditions.
-
Solution: Ensure the purity of your starting materials. If instability is suspected, consider a slower addition of the sensitive reagent to the reaction mixture. In some cases, a "one-pot" synthesis where the unstable intermediate is generated in situ can be beneficial.[1]
-
-
Potential Cause 3: Suboptimal Stoichiometry. An incorrect molar ratio of reactants can lead to the formation of side products and limit the yield of the desired pyrazine.
-
Solution: Experiment with different molar ratios of the diamine and dicarbonyl precursors (or amino acid and sugar). A 1:1 ratio is often the theoretical ideal for condensation reactions, but slight excesses of one reactant may be necessary to drive the reaction to completion in practice.[7]
-
-
Potential Cause 4: Inefficient Oxidation. In syntheses that proceed via a dihydropyrazine intermediate, the final oxidation step may be inefficient.
Problem: I am observing significant formation of undesired side products.
-
Potential Cause 1: Polymerization/Side Reactions. Maillard reactions, in particular, are notorious for producing a complex mixture of products.[2][3] Aldol-type condensations and other side reactions can compete with pyrazine formation.
-
Solution: Fine-tuning the reaction temperature and pH is crucial. Lowering the temperature can sometimes favor the desired reaction pathway over competing side reactions. Controlling the water activity in the system can also influence the product distribution.
-
-
Potential Cause 2: Formation of Imidazoles. In reactions involving ammonia or ammonium hydroxide, the formation of imidazole derivatives can be a competing pathway.[13][14]
-
Solution: Adjusting the reaction conditions, such as the concentration of reactants and the pH, can help to minimize imidazole formation. Purification techniques like liquid-liquid extraction with a non-polar solvent (e.g., hexane) can selectively isolate pyrazines from more polar imidazoles.[13][14]
-
-
Potential Cause 3: Incomplete Cyclization or Isomerization. The reaction may be stalling at an intermediate stage, or forming undesired isomers.
-
Solution: Optimize the catalyst and solvent system. The choice of solvent can influence the stability of intermediates and the transition states leading to different products. Ensure the catalyst used is active and appropriate for the desired transformation.
-
Problem: I am struggling with the purification of my pyrazine product.
-
Potential Cause: Co-eluting Impurities or Product Volatility. Pyrazines, especially low molecular weight alkylpyrazines, can be volatile, leading to loss during solvent evaporation. They can also be difficult to separate from structurally similar byproducts.
-
Solution: For volatile pyrazines, distillation or sublimation can be effective purification methods.[13] Column chromatography using silica gel with a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) is a standard technique.[1][13] For challenging separations, preparative GC or HPLC may be necessary. Liquid-liquid extraction can also be a powerful initial cleanup step to remove highly polar or non-polar impurities.[13][14]
-
Part 3: Key Parameter Optimization & Protocols
Optimizing Reaction Parameters
The successful synthesis of pyrazines hinges on the careful control of several key parameters. The table below summarizes the typical effects and optimization strategies for these parameters.
| Parameter | General Effect on Pyrazine Synthesis | Optimization Strategy |
| Temperature | Affects reaction rate and product distribution. Higher temperatures generally increase the rate of pyrazine formation but can also lead to increased side product formation and degradation.[4][7] | Systematically screen a range of temperatures (e.g., room temperature to reflux) and analyze the product mixture at each point to find the optimal balance between yield and purity. |
| pH | Influences the rate of Maillard reactions and the stability of reactants and intermediates. The availability of the unprotonated amino group is crucial for the initial condensation step.[7] | For Maillard-type reactions, a pH range of 5-9 is often explored. Buffer the reaction mixture to maintain a stable pH throughout the synthesis. |
| Reactant Concentration & Ratio | Impacts reaction kinetics and can influence the relative rates of competing reaction pathways.[7] | Start with stoichiometric ratios and then systematically vary the concentration and molar ratio of reactants to maximize the yield of the desired product. |
| Solvent | Can affect reactant solubility, reaction rate, and product selectivity. The polarity of the solvent can influence the stability of charged intermediates and transition states. | Screen a variety of solvents with different polarities (e.g., water, ethanol, toluene, THF, dioxane).[4] Aqueous systems are common for Maillard reactions, while organic solvents are often used for condensation of dicarbonyls and diamines. |
| Catalyst | The choice and loading of the catalyst are critical for reactions involving dehydrogenation or other specific transformations.[1][4] | Screen different catalysts known for the specific reaction type. Optimize the catalyst loading (mol%) to achieve efficient conversion without promoting side reactions. |
General Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common issues in pyrazine synthesis.
Caption: A general workflow for troubleshooting pyrazine synthesis.
Experimental Protocol: Synthesis of 2,3,5,6-Tetramethylpyrazine
This protocol describes a common method for the synthesis of tetramethylpyrazine from diacetyl and ethylenediamine.
Materials:
-
Diacetyl (2,3-butanedione)
-
Ethylenediamine
-
Manganese dioxide (MnO₂)
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diacetyl (1.0 eq) in ethanol.
-
Addition of Diamine: Slowly add ethylenediamine (1.0 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 2 hours. The formation of the dihydropyrazine intermediate is expected.
-
Oxidation: Add activated manganese dioxide (2.0-3.0 eq) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the oxidation by TLC or GC-MS until the dihydropyrazine intermediate is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide. Wash the celite pad with ethanol.
-
Extraction: Combine the filtrate and washings, and remove the ethanol under reduced pressure. Dissolve the residue in dichloromethane and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford pure 2,3,5,6-tetramethylpyrazine.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS.
References
-
Deb, M. L., & Borah, P. (2016). Greener approach toward one pot route to pyrazine synthesis. Cogent Chemistry, 2(1), 1167579. [Link]
-
Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
-
Loh, W. S., et al. (2018). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
-
Organic Chemistry. (2020). Synthesis and reactions of Pyrazine. YouTube. [Link]
-
Sun, W., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 299. [Link]
-
Daw, P., et al. (2019). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 9(4), 3147-3152. [Link]
-
Koehler, P. E., & Odell, G. V. (1970). Factors affecting the formation of pyrazine compounds in sugar-amine reactions. Journal of Agricultural and Food Chemistry, 18(5), 895-898. [Link]
-
MIDDE SRIDHAR CHEMISTRY. (2021). PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. YouTube. [Link]
-
Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Slideshare. [Link]
-
Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3098-3111. [Link]
-
Li, H., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Molecules, 26(4), 1051. [Link]
-
Sun, W., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. ResearchGate. [Link]
-
Taylor, K. E., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 833-840. [Link]
-
Van Lancker, F., et al. (2011). Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides. Journal of Agricultural and Food Chemistry, 59(19), 10650-10658. [Link]
-
Bağdat, E. Ş., et al. (2020). Analytical methods for pyrazine detection. ResearchGate. [Link]
- Britton, E. C., et al. (1962). U.S. Patent No. 3,033,864. Washington, DC: U.S.
- CN102095809A - Analysis method for detecting pyrazine compounds in beer. (2011).
-
Taylor, K. E., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 833-840. [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Leahy, M. M., & Reineccius, G. A. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. ACS Symposium Series, 409, 196-205. [Link]
-
Kim, Y. S., & Shin, D. B. (2002). The Significance of Pyrazine Formation in Flavor Generation during the Maillard Reaction. Preventive Nutrition and Food Science, 7(1), 1-6. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. The Significance of Pyrazine Formation in Flavor Generation during the Maillard Reaction -Preventive Nutrition and Food Science | Korea Science [koreascience.kr]
- 4. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Low Yields in Pyrazine Carboxamide Synthesis
Welcome to the technical support center for pyrazine carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. Here, we address specific issues in a direct question-and-answer format, providing not just solutions but also the scientific reasoning behind them to empower your experimental design and execution.
Troubleshooting Guide: Addressing Specific Synthesis Issues
This section tackles the most frequent and vexing problems that can lead to diminished yields in pyrazine carboxamide synthesis.
Q1: My reaction consistently results in a low yield of the desired pyrazine carboxamide. What are the most probable causes?
Low yields in pyrazine carboxamide synthesis can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. A systematic approach to troubleshooting is crucial.
Possible Causes and Solutions:
-
Poor Quality of Starting Materials: The purity of your pyrazine carboxylic acid, amine, and any coupling reagents is paramount. Impurities can introduce side reactions or inhibit the primary reaction pathway.
-
Recommendation: Always use freshly purified reagents. Verify the purity of your starting materials via techniques like NMR or melting point analysis.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that can significantly influence the yield.
-
Recommendation: An optimization screen is often necessary. For instance, in enzymatic synthesis, increasing the temperature from 35°C to 45°C can enhance the reaction rate and yield; however, further increases may lead to enzyme denaturation and a subsequent decrease in yield[1].
-
-
Inefficient Coupling Method: The choice of coupling reagent for the amidation is crucial.
-
Recommendation: For laboratory-scale synthesis, reagents like 1,1'-carbonyldiimidazole (CDI) or propylphosphonic anhydride (T3P) can be highly effective. T3P, for instance, offers advantages such as low toxicity and easy purification of the product[2].
-
-
Presence of Water: Moisture can lead to the hydrolysis of activated carboxylic acid intermediates or the final product, reducing the overall yield.
-
Recommendation: Ensure all glassware is oven-dried, and use anhydrous solvents. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Q2: I am observing significant amounts of unreacted starting materials in my crude product. How can I improve the reaction conversion?
Incomplete conversion is a common hurdle. Addressing this issue often involves adjusting the reaction stoichiometry and other conditions to favor product formation.
Strategies to Enhance Conversion:
-
Adjusting Stoichiometry: The molar ratio of the reactants can have a profound impact on the reaction equilibrium.
-
Recommendation: In cases of reversible amidation reactions, increasing the molar ratio of the amine component can drive the reaction towards the product. For example, a substrate molar ratio of 1:3 (pyrazine-2-carboxylate:benzylamine) was found to be optimal in one study, with higher ratios leading to substrate inhibition[1].
-
-
Reaction Time and Temperature: The reaction may not have reached completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[3][4]. Extend the reaction time if necessary. A moderate increase in temperature can also increase the reaction rate, but be mindful of potential side reactions or degradation at higher temperatures[1].
-
-
Catalyst Activity: If using a catalyst, its activity might be compromised.
-
Recommendation: Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation.
-
Q3: My crude product shows multiple spots on TLC, indicating the presence of byproducts. What are the common side reactions, and how can they be minimized?
The formation of byproducts is a frequent cause of low yields and can complicate purification.
Common Side Reactions and Mitigation Strategies:
-
Hydrolysis: As mentioned, water can hydrolyze the amide bond, especially under harsh pH conditions or elevated temperatures, reverting the product to the carboxylic acid and amine[5].
-
Mitigation: Maintain anhydrous conditions and perform the reaction and work-up under neutral or mildly basic/acidic conditions as appropriate for your specific molecule's stability.
-
-
Diacylation: If the amine starting material has more than one reactive N-H bond, diacylation can occur.
-
Mitigation: Use a protecting group strategy for one of the amine functionalities if it is not the intended reaction site.
-
-
Ring-Related Side Reactions: The pyrazine ring itself can be susceptible to side reactions depending on the substituents and reaction conditions.
-
Mitigation: Carefully choose reaction conditions to be compatible with the functionalities on your pyrazine ring. For instance, strongly acidic or basic conditions might be detrimental.
-
Q4: I seem to be losing a significant amount of my product during the work-up and purification steps. How can I optimize this stage to maximize my isolated yield?
Product loss during isolation and purification is a common yet often overlooked contributor to low overall yields.
Optimizing Work-up and Purification:
-
Extraction: The choice of extraction solvent and the pH of the aqueous layer are critical for efficiently separating your product.
-
Recommendation: Use a solvent in which your product is highly soluble and the impurities are not. Perform multiple extractions with fresh solvent to ensure complete recovery[6]. The pH of the aqueous phase should be adjusted to ensure your product is in a neutral, less water-soluble form.
-
-
Chromatography: While a powerful purification technique, column chromatography can lead to product loss on the stationary phase.
-
Product Precipitation/Crystallization: If your product is a solid, inducing precipitation or crystallization from the reaction mixture can be an effective purification method.
-
Recommendation: For instance, in one synthesis, the product precipitated from the reaction mixture and was isolated by simple washing with cold water, resulting in a 77% yield[5].
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding pyrazine carboxamide synthesis.
Q1: What are the most common synthetic routes to pyrazine carboxamides?
There are several established methods for synthesizing pyrazine carboxamides. The choice of route often depends on the available starting materials and the desired substitution pattern on the pyrazine ring.
-
From Pyrazine Carboxylic Acids: The most direct route involves the coupling of a pyrazine carboxylic acid with an amine using a suitable coupling agent[2].
-
From Pyrazine Carboxylic Acid Chlorides: The carboxylic acid can be converted to the more reactive acid chloride (e.g., using thionyl chloride), which then readily reacts with an amine[3][5].
-
From Pyrazine Esters: Aminolysis of a pyrazine ester with an amine, sometimes catalyzed by an enzyme, is another effective method[1].
-
From Halogenated Pyrazines: Nucleophilic aromatic substitution of a halogenated pyrazine with an aminocarbonyl-containing nucleophile or a multi-step sequence involving amination can also be employed[3][7].
Q2: How can I monitor the progress of my pyrazine carboxamide synthesis?
Effective reaction monitoring is key to achieving optimal yields by ensuring the reaction is stopped at the appropriate time.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the disappearance of starting materials and the appearance of the product[3][4].
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. It can provide accurate information on the conversion rate and the presence of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR can provide a clear picture of the reaction's progress.
Q3: What are the key considerations for choosing a solvent for my reaction?
The solvent plays a crucial role in solubilizing the reactants, influencing the reaction rate, and in some cases, determining the reaction pathway.
-
Solubility: The chosen solvent should be able to dissolve the reactants to a reasonable extent.
-
Reactivity: The solvent should be inert under the reaction conditions. Protic solvents like alcohols may not be suitable for reactions involving highly reactive intermediates like acid chlorides.
-
Boiling Point: The boiling point of the solvent will dictate the temperature range at which the reaction can be run.
-
Work-up: Consider the ease of solvent removal during the work-up phase.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
On a TLC plate, spot the starting materials (for reference) and a small aliquot of the reaction mixture taken at different time points.
-
Develop the TLC plate in the chamber.
-
Visualize the spots under a UV lamp or by using an appropriate staining agent.
-
The reaction is complete when the starting material spot has disappeared and a new product spot is prominent.
Diagram 1: General Troubleshooting Workflow for Low Yields
Caption: A flowchart for systematically troubleshooting low yields.
Diagram 2: Common Synthetic Pathways to Pyrazine Carboxamides
Caption: Overview of common synthetic routes to pyrazine carboxamides.
References
-
Tůmová, L., Tůma, J., Doležal, M., Dučaiová, Z., & Kubeš, J. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 12(Suppl 1), S57–S62. [Link]
-
Ebadi, A. (2018). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC COPPER(II) COMPLEX. Revue Roumaine de Chimie, 63(10), 897-902. [Link]
-
Tůmová, L., Tůma, J., Doležal, M., Dučaiová, Z., & Kubeš, J. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine. [Link]
-
Konečný, J., et al. (2025). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. [Link]
-
Shields, J. D., et al. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Guo, Y., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
-
Yeoh, K. H., & Lee, H. K. (2016). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
-
Wang, Y., et al. (2024). a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. [Link]
-
Hareesh, H. N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1926. [Link]
-
Surovi, A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]
-
Wang, X., et al. (2020). Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. Journal of Agricultural and Food Chemistry, 68(47), 13513–13523. [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(6), 3149-3197. [Link]
-
Wilson, K. J., & Setti, E. L. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 12019–12026. [Link]
Sources
- 1. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06761D [pubs.rsc.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. phcog.com [phcog.com]
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- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
Technical Support Center: Preventing Degradation of Pyrazine Compounds During Storage
Welcome to the technical support center for pyrazine compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these critical heterocyclic compounds. Pyrazines are known for their aromatic properties and biological significance, but their chemical stability can be a concern during storage.[1][2][3] This document provides in-depth, experience-driven answers and protocols to help you maintain the purity and integrity of your pyrazine samples.
Part 1: Fundamentals of Pyrazine Degradation
Before troubleshooting, it's crucial to understand the "why." Pyrazine rings, while aromatic, are susceptible to specific degradation pathways primarily due to the presence of two nitrogen atoms. These pathways are the root cause of most storage-related issues.
Q1: What are the primary chemical reasons pyrazine compounds degrade during storage?
A1: The degradation of pyrazine compounds is primarily driven by three main factors: oxidation, photosensitivity, and thermal lability.
-
Oxidation: The nitrogen atoms in the pyrazine ring can be susceptible to oxidation, potentially forming N-oxides or leading to ring cleavage.[1][4] This process can be accelerated by the presence of atmospheric oxygen, trace metals, or peroxides. Side chains on the pyrazine ring can also be oxidized; for instance, alkyl side chains can be converted to carboxylic acid groups.[5] Singlet oxygen, a high-energy form of O₂, can also react with substituted pyrazines to form unstable endo-peroxides, leading to further degradation.[6]
-
Photosensitivity: Many aromatic compounds, including pyrazines, can absorb UV or visible light. This absorption can excite the molecule to a higher energy state, making it more reactive and susceptible to degradation pathways like photocyclization or reaction with oxygen.[7] While specific data on all pyrazines is limited, it is a common failure mode for heterocyclic aromatics.
-
Thermal Degradation: High temperatures provide the activation energy needed to overcome reaction barriers, accelerating slow degradation reactions.[8][9][10] For pyrazines, this can lead to polymerization or reactions between adjacent molecules, especially if impurities are present.
-
Hygroscopicity & Hydrolysis: Some pyrazine compounds are hygroscopic, meaning they readily absorb moisture from the air.[11][12] This absorbed water can lead to hydrolysis or hydrate formation, altering the compound's purity and physical state.[11]
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding pyrazine storage.
Q2: What is the single most important factor for storing pyrazine compounds?
A2: While multifaceted, the most critical factor is controlling the atmosphere . Preventing exposure to oxygen and moisture is paramount.[11] Storing compounds under an inert gas like argon or nitrogen directly addresses the risk of oxidation and hydrolysis, which are two of the most common degradation pathways.[1][11]
Q3: My pyrazine is a solid. Do I still need to worry about degradation?
A3: Yes. While reactions are slower in the solid state, they still occur. Surface oxidation is a common issue. Furthermore, many solids can be hygroscopic.[12] A seemingly stable solid can slowly degrade over months, especially if stored in a container that is frequently opened, exposing it to fresh air and humidity.
Q4: I store my pyrazines in the freezer. Is that sufficient?
A4: Freezing is excellent for slowing down reaction kinetics, but it does not stop degradation entirely and can introduce other problems. If the container is not properly sealed, the freeze-thaw cycles associated with use can introduce moisture (condensation), which can be detrimental.[11] Therefore, freezing must be combined with proper atmospheric and light control.
Q5: Amber vials vs. clear vials. Does it really matter?
A5: It absolutely matters. For any compound with potential light sensitivity, including pyrazines, amber glass is the first line of defense.[7] Amber glass is specifically designed to block UV and blue light, the highest energy wavelengths in typical lab lighting, which are most likely to initiate photochemical degradation.
Part 3: Troubleshooting Guide
This section provides a symptom-based approach to identifying and solving common degradation issues.
| Observed Symptom | Potential Root Cause | Recommended Action & Rationale |
| Color Change (e.g., from white/pale yellow to brown/dark) | Oxidation or Polymerization | Action: Immediately analyze a small aliquot of the sample by HPLC, GC-MS, or NMR to identify impurities.[13][14] Purge the headspace of the container with argon or nitrogen and re-seal tightly. Rationale: A color change is a clear visual indicator of chemical change. Oxidation often produces highly conjugated systems that absorb visible light, appearing colored. |
| Decreased Purity on Analytical Chromatogram (HPLC/GC) | Slow, chronic degradation from light, oxygen, or thermal stress. | Action: Review your entire storage protocol. Implement the "Gold Standard Storage Protocol" (see Part 4). Consider re-purifying the bulk material if purity has dropped below your experimental threshold. Rationale: The appearance of multiple small impurity peaks suggests a slow, ongoing process. A systematic tightening of all storage parameters (temperature, light, atmosphere) is needed to halt this. |
| Change in Physical State (e.g., solid becomes sticky or oily) | Moisture Absorption (Hygroscopicity) | Action: Store the compound in a desiccator over a strong drying agent (e.g., Drierite, P₂O₅). Use septum-sealed vials for aliquots to minimize atmospheric exposure. Rationale: Pyrazines can be hygroscopic.[11][12] Absorbing water can lower the melting point or form a hydrate, leading to the observed physical change. |
| Poor Solubility or Inconsistent Experimental Results | Significant Degradation or Salt Formation | Action: Confirm the material's identity and purity via rigorous analytical methods (e.g., NMR, Mass Spectrometry).[13] If the compound has been exposed to acids, it may have formed a salt with different solubility properties. Rationale: Degradation products will have different physical properties, including solubility. Inconsistent results are a hallmark of a reagent that is no longer what it is supposed to be. |
Part 4: Protocols and Best Practices
Follow these protocols to ensure the long-term stability of your pyrazine compounds.
Protocol 1: Gold Standard Long-Term Storage
This protocol is designed for the archival storage of high-value pyrazine compounds.
-
Container Selection: Use an amber glass vial with a PTFE-lined screw cap or a flame-sealable ampoule. Ensure the vial is clean and completely dry.
-
Aliquoting: Avoid using the primary stock bottle for daily experiments. Aliquot the compound into smaller, single-use or short-term-use vials. This prevents contamination and repeated exposure of the bulk material.
-
Inert Atmosphere: Place the aliquots in a vacuum chamber or glovebox. Evacuate the air and backfill with dry argon or nitrogen gas. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
Sealing: For screw-cap vials, tighten the cap securely. For the highest level of protection, use a torch to flame-seal glass ampoules.
-
Light Protection: Place the sealed vials inside a labeled, opaque container (e.g., a small cardboard box).
-
Temperature Control: Store the container in a temperature-controlled environment, typically a freezer at -20°C or an ultra-low freezer at -80°C. The ideal storage temperature is between 2-8°C.[11]
-
Labeling: Clearly label each vial with the compound name, batch number, concentration (if in solution), and storage date.
Workflow for Proper Compound Handling
The following diagram illustrates the decision-making process for storing and handling pyrazine compounds.
Caption: Decision workflow for pyrazine storage.
Protocol 2: Analytical Purity Check
Regularly scheduled purity checks are essential for validating storage protocols.
-
Sampling: At defined intervals (e.g., 6 months, 12 months), remove one of the stored aliquots. Do not use the primary stock.
-
Equilibration: Allow the vial to warm to room temperature completely before opening to prevent condensation of atmospheric moisture into the sample.
-
Sample Preparation: Prepare the sample for analysis according to your standard in-house procedure (e.g., dissolve in a suitable solvent for HPLC or GC).
-
Analysis: Use a validated chromatographic method (HPLC or GC-MS is common) to assess purity.[13][14] These methods are highly effective at separating the parent compound from potential degradation products.[15][16]
-
Comparison: Compare the resulting chromatogram to the initial analysis performed when the compound was first stored. Look for new peaks (impurities) or a decrease in the area of the main peak.
-
Documentation: Record the results in a stability log for that specific compound batch. If degradation is observed, re-evaluate the storage conditions.
Pyrazine Degradation Pathway Overview
This diagram illustrates the primary environmental factors leading to the degradation of a generic pyrazine compound.
Caption: Key environmental stressors and resulting degradation products.
By understanding the chemical vulnerabilities of pyrazine compounds and implementing rigorous storage and handling protocols, you can ensure the long-term integrity of your samples, leading to more reliable and reproducible research.
References
- Anonymous. (n.d.). 6.2.2. Pyrazines.
- Anonymous. (n.d.). Pyrazines: Occurrence, formation and biodegradation | Request PDF. ResearchGate.
- Anonymous. (n.d.). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound. Journal of Agricultural and Food Chemistry - ACS Publications.
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. [Link]
- Anonymous. (n.d.). Pyrazine chemistry. Part VIII. Oxidations involving 3-arylmethylene-piperazine-2,5-diones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Anonymous. (n.d.). Pyrazine - Safety Data Sheet. ChemicalBook.
- Anonymous. (n.d.). Pyrazine SDS, 290-37-9 Safety Data Sheets. Echemi.
- Anonymous. (n.d.). Pyrazine chemistry. Part 9. Oxygenation of pyrazines and pyrimidines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Anonymous. (2025). What are the storage requirements for pyrazine? Blog - BIOSYNCE.
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. [Link]
-
Zhang, Y., Wu, G., Wu, X., & Chen, F. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. Journal of Agricultural and Food Chemistry, 70(47), 14838–14846. [Link]
- Anonymous. (2023). Simultaneously Enhanced Formation of Pyrazines and Furans during Thermal Degradation of the Glycyl-l-glutamine Amadori Compound by Selected Exogenous Amino Acids and Appropriate Elevated Temperatures. ACS Publications.
- Anonymous. (2025). (PDF) Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. ResearchGate.
- Anonymous. (n.d.). 6. analytical methods.
- Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320.
- Anonymous. (n.d.). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. Benchchem.
- Anonymous. (2025). What analytical methods are used for pyrazine detection? Blog - BIOSYNCE.
- Anonymous. (2020, April 19). Synthesis and reactions of Pyrazine. YouTube.
- Anonymous. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. NIH.
- Anonymous. (2023, September 25). SAFETY DATA SHEET. Fisher Scientific.
- Anonymous. (n.d.). Pyrazine-based sensitizers for dye-sensitized solar cells. Materials Chemistry Frontiers (RSC Publishing).
- Anonymous. (n.d.). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry.
- Anonymous. (n.d.). Pyrazines in Thermally Treated Foods | Request PDF. ResearchGate.
- Anonymous. (n.d.). Analytical methods for pyrazine detection | Download Scientific Diagram. ResearchGate.
- Anonymous. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
- Milic, J. V., et al. (2018). Light-Responsive Pyrazine-Based Systems Probing Aromatic Diarylethene Photocyclization. Request PDF.
- Anonymous. (n.d.). Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells. MDPI.
- Anonymous. (n.d.). A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+. Analytical Methods (RSC Publishing).
- Anonymous. (2025). A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al 3+. ResearchGate.
- Anonymous. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
-
Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1–25. [Link]
- Koehler, P. E., & Odell, G. V. (n.d.). Factors affecting the formation of pyrazine compounds in sugar-amine reactions. Journal of Agricultural and Food Chemistry.
- Anonymous. (2025). Polymorphism and Negative Linear Compressibility in Pyrazine-d4. Crystal Growth & Design - ACS Publications.
- Anonymous. (n.d.). Pulsed EPR Study of the Interaction Between 23Na+ and Flavin in the Sodium-Pumping NADH:Ubiquinone Oxidoreductase (NQR) from Vibrio cholerae. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
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- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. biosynce.com [biosynce.com]
- 12. fishersci.ch [fishersci.ch]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 16. pubs.usgs.gov [pubs.usgs.gov]
"common impurities in commercially available Methyl 3-amino-5-hydroxypyrazine-2-carboxylate"
Welcome to the technical support center for Methyl 3-amino-5-hydroxypyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues related to impurities in commercially available batches of this reagent. As a crucial building block in the synthesis of various pharmaceutical compounds, understanding and controlling its purity is paramount to experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my batch of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate?
While manufacturers strive for high purity, trace amounts of impurities originating from the synthesis process or degradation are often present. Based on common synthetic routes, the most probable impurities include:
-
Starting Materials:
-
3-Aminopyrazine-2-carboxylic acid: Incomplete esterification during the synthesis can leave residual amounts of the starting carboxylic acid.[1]
-
Unreacted Amines or Precursors: Depending on the specific synthetic pathway, precursors to the pyrazine ring may be present in trace amounts.
-
-
Reaction By-products:
-
Positional Isomers: Isomeric forms of the title compound, such as those with substituents at different positions on the pyrazine ring, can sometimes be formed during the synthesis.
-
Over-methylated Species: If methylation is used to introduce the methyl ester, there is a possibility of N-methylation on the amino group or the pyrazine ring itself.
-
By-products from Halogenated Intermediates: Some synthetic routes may involve halogenated pyrazine intermediates. Incomplete reaction or side reactions could lead to residual chlorinated or other halogenated pyrazine impurities.[2]
-
-
Degradation Products:
-
3-Amino-5-hydroxypyrazine-2-carboxylic acid: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially if exposed to moisture or non-neutral pH conditions.
-
Oxidation Products: The amino and hydroxyl groups on the pyrazine ring are susceptible to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of colored impurities and a change in the material's appearance.
-
Photodegradation Products: Aromatic amines and hydroxylated compounds can be sensitive to light, leading to complex degradation pathways.[3]
-
Q2: My experimental results are inconsistent. Could impurities in Methyl 3-amino-5-hydroxypyrazine-2-carboxylate be the cause?
Yes, impurities can significantly impact experimental outcomes. Here’s how:
-
Lower Yields: If the actual purity of the reagent is lower than stated, you will be using a sub-stoichiometric amount in your reaction, leading to lower than expected yields of your target molecule.
-
Side Reactions: Reactive impurities can participate in side reactions, consuming your other reagents and generating a complex mixture of unintended products, complicating purification.
-
Inhibition or Catalysis: Impurities can inhibit or, in some cases, unintentionally catalyze your reaction, leading to variable reaction rates or complete failure.
-
Analytical Interference: Impurities can co-elute with your product in chromatographic analyses (e.g., HPLC, LC-MS) or have overlapping signals in spectroscopic analyses (e.g., NMR), leading to inaccurate quantification and characterization of your product.
Q3: My solid Methyl 3-amino-5-hydroxypyrazine-2-carboxylate has developed a yellow or brownish tint. What does this mean?
The pure compound is typically a light-colored solid. The development of a yellow or brownish color is often an indication of degradation, most likely due to oxidation of the amino or hydroxyl groups. It is recommended to assess the purity of the material before use if a significant color change is observed. Storing the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) can help minimize degradation.[4]
Troubleshooting Guides
Problem 1: Unexpected Peaks in HPLC or LC-MS Analysis of a Reaction Mixture
If you observe unexpected peaks in your crude reaction mixture analysis, consider the possibility of impurities from your starting material.
Troubleshooting Steps:
-
Analyze the Starting Material: Prepare a dilute solution of your Methyl 3-amino-5-hydroxypyrazine-2-carboxylate in a suitable solvent (e.g., methanol, acetonitrile) and inject it into your HPLC or LC-MS system using the same method as for your reaction mixture.
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Compare Chromatograms: Compare the chromatogram of the starting material with that of your reaction mixture. Any peaks that are present in both are likely impurities from the starting material.
-
Characterize the Impurities: If the impurities are significant, attempt to characterize them using mass spectrometry (to obtain molecular weight) and, if possible, by isolating them for NMR analysis. This can help confirm their identity and origin.
Problem 2: Low or No Reactivity in a Subsequent Synthetic Step
If a reaction involving Methyl 3-amino-5-hydroxypyrazine-2-carboxylate is failing or giving very low yields, the presence of certain impurities could be the culprit.
Troubleshooting Steps:
-
Assess Purity by NMR: A quantitative ¹H NMR (qNMR) analysis can provide a more accurate measure of the purity of your starting material than what is stated on the certificate of analysis. Use a certified internal standard for this purpose.
-
Check for Hydrolysis: The presence of a significant amount of the corresponding carboxylic acid (from hydrolysis) can interfere with reactions where the ester group is intended to react. This can be checked by HPLC or by looking for the characteristic carboxylic acid proton signal in the ¹H NMR spectrum.
-
Consider Purification: If significant impurities are detected, consider purifying the Methyl 3-amino-5-hydroxypyrazine-2-carboxylate before use. Recrystallization from a suitable solvent system is often an effective method for removing minor impurities.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general method for assessing the purity of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate.
Materials:
-
Methyl 3-amino-5-hydroxypyrazine-2-carboxylate sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 10 mL of methanol to prepare a 0.1 mg/mL solution.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in methanol
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 280 nm
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak.
Expected Results: A high-purity sample should show one major peak. Smaller peaks represent impurities. The more polar carboxylic acid impurity (from hydrolysis) will typically have a shorter retention time.
Protocol 2: Purification by Recrystallization
Materials:
-
Impure Methyl 3-amino-5-hydroxypyrazine-2-carboxylate
-
A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: Determine a suitable solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the impure compound until it completely dissolves.
-
Cooling: Slowly cool the solution to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Assess the purity of the recrystallized material using the HPLC method described above.
Visualizations
Potential Impurity Formation Pathways
Caption: Potential pathways for impurity formation during synthesis and degradation.
Troubleshooting Workflow for Purity Analysis
Sources
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Pyrazine Carboxylates
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analyses. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of pyrazine carboxylates. This class of compounds, while vital in many pharmaceutical applications, presents unique challenges in chromatography due to its chemical properties.
This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs. The methodologies and explanations are grounded in established chromatographic principles to ensure scientific integrity and provide actionable solutions.
Section 1: Understanding the "Why" Behind Peak Tailing with Pyrazine Carboxylates
Peak tailing is a common issue in HPLC where a peak is asymmetrical, having a "tail" that extends from the peak maximum.[1][2] This phenomenon can compromise the accuracy of quantification and the resolution of closely eluting peaks. For pyrazine carboxylates, the primary causes are often multifaceted, stemming from their chemical nature and interactions within the HPLC system.
FAQ 1: What are the primary chemical properties of pyrazine carboxylates that contribute to peak tailing?
Pyrazine carboxylates are basic compounds that can possess chelating properties. This dual nature is the root of many chromatographic challenges.
-
Basicity and Secondary Silanol Interactions: Most reversed-phase HPLC columns use a silica-based stationary phase. The surface of this silica contains silanol groups (Si-OH).[3][4] These groups are weakly acidic and can become ionized (negatively charged) at mobile phase pH values typically above 2.5-3.0.[5][6] Pyrazine carboxylates, being basic, can be protonated (positively charged) in the mobile phase. This leads to a secondary ionic interaction between the positively charged analyte and the negatively charged silanol groups, in addition to the primary reversed-phase hydrophobic interaction.[6] This secondary interaction is a major cause of peak tailing.[2][6]
-
Chelating Properties and Metal Contamination: The carboxylate and pyrazine nitrogen moieties can act as a pincer, chelating with metal ions. Trace metal contamination can be present in the silica matrix of the column, the stainless-steel frits, or even leached from the HPLC instrument itself.[7][8] When pyrazine carboxylates chelate with these metal ions, it introduces another retention mechanism that leads to significant peak tailing.[9][10]
Diagram: Key Mechanisms of Peak Tailing for Pyrazine Carboxylates
Caption: Mechanisms leading to peak tailing in pyrazine carboxylate analysis.
Section 2: Troubleshooting Guide - A Step-by-Step Approach
This section provides a systematic approach to diagnosing and resolving peak tailing. The solutions are presented in a logical flow, starting with the most common and easily addressable issues.
Question 1: My pyrazine carboxylate peak is tailing. What is the first thing I should check?
Answer: Before delving into complex chemical causes, always rule out physical or system-level issues. These problems will typically cause all peaks in the chromatogram to tail, not just the pyrazine carboxylate.
Troubleshooting Protocol for System Issues:
-
Check for Extra-Column Volume:
-
Inspect for Column Voids or Contamination:
-
Rationale: A void at the column inlet or a blocked frit can disrupt the sample band, leading to poor peak shape.[11]
-
Action:
-
Disconnect the column and inspect the inlet for any visible voids or discoloration.
-
If contamination is suspected, reverse flush the column with a strong solvent (if the manufacturer's instructions permit).
-
If a void is present, the column may need to be replaced.
-
-
-
Verify with a Neutral Compound:
-
Rationale: A neutral, non-chelating compound should not exhibit tailing due to chemical interactions with the stationary phase.[11]
-
Action: Inject a solution of a neutral compound (e.g., toluene or naphthalene). If this peak also tails, the problem is likely physical (extra-column volume, column void). If the neutral peak is symmetrical, the issue is chemical and specific to your pyrazine carboxylate.[11]
-
Question 2: The peak for my neutral compound is symmetrical, but my pyrazine carboxylate peak still tails. What's the next step?
Answer: This strongly suggests a chemical interaction between your analyte and the stationary phase. The next logical step is to optimize the mobile phase pH.
Mobile Phase pH Optimization:
-
Rationale: The ionization state of both the pyrazine carboxylate and the residual silanol groups is pH-dependent.[12][13][14] By controlling the pH, you can minimize the secondary ionic interactions that cause tailing.
-
Protocol:
-
Operate at Low pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) will protonate the acidic silanol groups, neutralizing their negative charge.[6] This prevents the ionic interaction with the positively charged basic analyte.[6]
-
Operate at High pH: Alternatively, increasing the pH (e.g., to pH > 9) can deprotonate the basic pyrazine carboxylate, making it neutral.[13] This also eliminates the ionic interaction. Caution: Ensure your column is stable at high pH, as traditional silica columns can degrade.[12][13] Hybrid or specialized high-pH stable columns are required for this approach.
-
Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry Factor (As) for Analyte X | Observations |
| 7.0 | 2.4 | Severe Tailing |
| 5.0 | 1.8 | Moderate Tailing |
| 3.0 | 1.2 | Acceptable Peak Shape[6] |
| 9.5 (with high-pH stable column) | 1.1 | Excellent Peak Shape |
Question 3: I've adjusted the pH, but I still see some peak tailing. What other mobile phase modifications can I try?
Answer: If pH adjustment alone is insufficient, you can introduce mobile phase additives to further mitigate secondary interactions.
Mobile Phase Additive Strategies:
-
Use a Competing Base:
-
Rationale: Adding a small, basic compound like triethylamine (TEA) to the mobile phase can help to mask the residual silanol groups.[15] The TEA will preferentially interact with the active sites on the stationary phase, preventing the pyrazine carboxylate from doing so.
-
Protocol: Add a low concentration of TEA (e.g., 0.1% v/v) to the mobile phase. Be aware that TEA can suppress MS signals if using LC-MS.
-
-
Increase Buffer Concentration:
-
Use a Metal Chelating Agent:
-
Rationale: If metal chelation is a suspected cause of tailing, adding a chelating agent to the mobile phase can bind to the metal ions in the system, preventing your analyte from interacting with them.[17]
-
Protocol: Add a low concentration of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or medronic acid to your mobile phase.[17][18] This is particularly effective for analytes with strong chelating properties.
-
Question 4: I've tried optimizing my mobile phase, but the peak tailing persists. Should I consider a different column?
Answer: Yes. If mobile phase optimization does not resolve the issue, the problem likely lies with the column chemistry itself.
Column Selection Strategies:
-
High-Purity, End-Capped Columns: Modern columns are often made with high-purity silica that has fewer metal impurities.[15] They also undergo a process called "end-capping," which chemically derivatizes many of the residual silanol groups to make them less active.[3][4] Using a well end-capped, base-deactivated column is a crucial step.[11]
-
Columns with Novel Bonding Chemistries:
-
Polar-Embedded Phases: These columns have a polar group embedded in the C18 chain, which helps to shield the residual silanol groups and improve the peak shape for basic compounds.[1]
-
Hybrid Particle Columns: These columns are made from a hybrid of silica and organic polymer, which results in fewer and less acidic silanol groups, making them more resistant to peak tailing for basic analytes.[15]
-
-
Inert Column Hardware: For highly sensitive or strongly chelating compounds, consider columns with inert hardware (e.g., PEEK-lined or with specialized surface coatings).[19] This minimizes the interaction of the analyte with the metal surfaces of the column body and frits.[19]
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A systematic workflow for troubleshooting peak tailing.
Section 3: Final Recommendations and Best Practices
-
Method Robustness: When developing a method, always aim for a mobile phase pH that is at least 1-2 pH units away from the pKa of your analyte to ensure reproducibility.[14]
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition to avoid peak shape distortion due to solvent mismatch.[20]
-
System Hygiene: Regularly passivate your HPLC system, especially if you suspect metal contamination. Use high-purity solvents and additives to prevent the introduction of metal ions.
By systematically addressing potential physical and chemical causes, researchers can effectively resolve peak tailing issues in the HPLC analysis of pyrazine carboxylates, leading to more accurate and reliable results.
References
-
WKB237593. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]
-
Phenomenex. (n.d.). LC Technical Tip: The Role of End-Capping in RP. Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
-
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]
-
Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America. Retrieved from [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Welch Materials. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
McCalley, D. V., et al. (2021). Influence of metals in the column or instrument on performance in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
Technology Networks. (2025, October 6). Overcoming Metal Interference in HPLC. Retrieved from [Link]
-
Fountain, K. J., et al. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Retrieved from [Link]
-
Fountain, K. J., et al. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Semantic Scholar. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
ResearchGate. (2014, December 20). Why heavy metals produces peak tailing on reversed phase columns (ODS)? Retrieved from [Link]
Sources
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- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. LC Technical Tip [discover.phenomenex.com]
- 4. shodexhplc.com [shodexhplc.com]
- 5. support.waters.com [support.waters.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 12. moravek.com [moravek.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. lctsbible.com [lctsbible.com]
- 17. researchgate.net [researchgate.net]
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- 19. technologynetworks.com [technologynetworks.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Derivatization Reactions for Amino Acid Analysis
Welcome to the Technical Support Center for Amino Acid Analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of derivatization reactions, a critical step for accurate and reproducible quantification of amino acids. Here, we synthesize technical expertise with field-proven insights to help you troubleshoot common issues and optimize your experimental workflows.
Frequently Asked Questions (FAQs) on Sample Preparation & Hydrolysis
Proper sample preparation is the foundation of reliable amino acid analysis. Errors at this stage are often the primary source of inaccurate results.
Q1: What are the most critical factors in sample preparation for amino acid analysis?
A1: The purity of your sample is paramount. Contaminants such as proteins, other amino acids (like glycine), and buffers containing primary or secondary amines (e.g., Tris, HEPES) can significantly interfere with the analysis.[1] It is crucial to start with a clean sample. Low molecular weight solutes can be removed by methods like dialysis or reverse-phase HPLC.[1] For solid samples, ensure enough material is provided for accurate weighing, typically several milligrams for peptides or proteins.[2]
Q2: My protein is in a buffer containing Tris. What should I do?
A2: Buffers with primary and secondary amines, like Tris, must be avoided as they will react with the derivatization reagents.[2] You will need to perform a buffer exchange step. Techniques like dialysis, precipitation and resolubilization, or using ultrafiltration spin columns are effective for removing interfering buffer components.
Q3: What is the difference between gas-phase and liquid-phase hydrolysis, and when should I use each?
A3:
-
Gas-phase hydrolysis is generally preferred for high-sensitivity analysis of pure proteins or peptides.[2] An aliquot of the sample is dried down before being exposed to HCl vapors.[2] This method minimizes contamination.
-
Liquid-phase hydrolysis is used for accurate quantitation of bulk samples like food products or larger quantities of proteins and peptides.[1] The sample is directly heated in a solution of 6 M HCl.[3]
A classic method for both is heating in 6 M HCl at 110°C for 24 hours under vacuum.[3][4] However, variations exist, such as hydrolysis at 145°C for 4 hours, which can be effective for a wide range of sample matrices.[4]
Q4: I'm losing certain amino acids during acid hydrolysis. How can I prevent this?
A4: This is a well-known challenge.
-
Tryptophan is destroyed by acid hydrolysis.[2][5] To quantify tryptophan, alkaline hydrolysis is typically required.[3]
-
Cysteine and Methionine can be partially destroyed. A performic acid oxidation step before hydrolysis can convert them to the more stable cysteic acid and methionine sulfone, allowing for more accurate quantification.[4]
-
Serine and Threonine can degrade over time. It is recommended to perform a time-course study (e.g., hydrolyzing for different durations) and extrapolate back to time zero to estimate their original amounts.[5]
-
Asparagine and Glutamine are deamidated to aspartic acid and glutamic acid, respectively.[1][2] Therefore, the results for Asp and Glu will represent the sum of the acid and its corresponding amide (Asx and Glx).[5]
Q5: What are some general best practices to avoid contamination during sample handling and hydrolysis?
A5: To ensure high-quality results, especially for low-level analyses, meticulous technique is crucial.
-
Use high-purity reagents and water (18.2 MΩ-cm).
-
Pyrolyze glassware (e.g., 500°C overnight) to remove organic contaminants.
-
Wear powder-free gloves and use clean forceps.
-
Be mindful of potential contaminants from pipette tips, tubes, and other lab equipment.
-
Always include a blank that undergoes the entire hydrolysis and derivatization process to assess background contamination.
Troubleshooting Derivatization Reactions: A Reagent-Specific Guide
Derivatization is essential for detecting most amino acids, as they lack a native chromophore or fluorophore.[6][] This section addresses common issues encountered with widely used derivatization reagents.
Ortho-Phthalaldehyde (OPA)
OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[8][9]
Q: Why am I seeing no peaks or very small peaks for my primary amino acids?
A: This could be due to several factors:
-
Incorrect pH: The derivatization reaction is pH-dependent. An optimal pH of around 9.9-10.2 is often required for efficient reaction.[8][10]
-
Reagent Degradation: The OPA-thiol reagent itself can be unstable.[8] Prepare fresh reagents regularly and store them protected from light.
-
Suboptimal Reagent Ratio: The volume ratio of the amino acid solution to the derivatization reagent needs to be optimized.[8]
-
Reaction Time: While the reaction is fast, the derivatives can be unstable.[8][11] A reaction time of about 30 seconds to 1 minute is often optimal, as longer times can lead to signal decay for some amino acid derivatives.[12]
Q: Proline and other secondary amines are not showing up in my chromatogram. Is this normal?
A: Yes, this is expected. OPA does not react with secondary amines like proline and hydroxyproline.[13][14][15] To analyze both primary and secondary amino acids, a two-step derivatization is often employed, using OPA first, followed by 9-fluorenylmethyl chloroformate (FMOC-Cl) for the secondary amines.[10][13][14]
9-Fluorenylmethyl Chloroformate (FMOC-Cl)
FMOC-Cl reacts with both primary and secondary amines to form stable, fluorescent derivatives.[13]
Q: My FMOC derivatization is not reproducible. Sometimes I see peaks, and sometimes I don't. What's going wrong?
A: FMOC derivatization can be tricky.[16]
-
pH Control: The reaction requires alkaline conditions, typically a borate buffer around pH 9.0.[16]
-
Hydrolysis of FMOC-Cl: The reagent can hydrolyze to FMOC-OH, which can interfere with the analysis.[13] It's important to work efficiently and minimize the reagent's contact with water before it reacts with the amino acids.
-
Reaction Termination: For reproducible results, it's advisable to terminate the reaction. This can be done by adding an acid, which lowers the pH and prevents further byproduct formation.[16]
-
Excess Reagent: After derivatization, the excess FMOC-Cl is often quenched with a reagent like 1-aminoadamantane (ADAM).[16]
Q: I see large peaks at the end of my chromatogram that don't correspond to any amino acids.
A: These are likely excess FMOC-Cl and its hydrolysis byproducts.[17] Proper quenching and chromatographic separation are necessary to prevent these from interfering with the peaks of interest.
Ninhydrin
The ninhydrin test is a classic colorimetric method for detecting amino acids.[18][19]
Q: I'm not getting the expected deep purple color for my primary amino acids.
A: A lack of color development can be due to:
-
Insufficient Heating: The ninhydrin reaction requires heat (e.g., a boiling water bath for 1-2 minutes).[20]
-
Incorrect pH: The optimal pH range is typically between 5 and 7.[20][21]
-
Reagent Degradation: The ninhydrin reagent can degrade. Prepare fresh solutions for reliable results.[20]
-
Steric Hindrance: For large proteins, steric hindrance can prevent ninhydrin from reacting with the α-amino groups.[18][20] In such cases, protein hydrolysis is necessary prior to the test.[21]
Q: My proline sample turned purple instead of yellow. Why?
A: Proline, a secondary amine, should yield a yellow-orange color.[18][20] A purple color strongly suggests contamination of your proline sample with primary amino acids or ammonia.[20] Ensure all glassware is scrupulously clean and use high-purity reagents.
Phenylisothiocyanate (PITC)
PITC reacts with primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives.
Q: My PITC derivatization is giving poor peak separation.
A:
-
pH Control: The pH of the mobile phase is a critical parameter for separating PITC-derivatized amino acids. Small adjustments can significantly impact resolution.[22]
-
Sample Preparation: The sample preparation for PITC is intricate. Excess reagent and byproducts must be removed by evaporation or extraction before HPLC analysis.[13]
-
Column Choice: A high-quality C18 column is often used. However, the specific column and gradient conditions must be well-matched for optimal separation.[22]
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)
AQC (sold as AccQ-Tag™) reacts with both primary and secondary amino acids to form stable, fluorescent derivatives.[23]
Q: My derivatization seems incomplete. What are the common causes?
A: Inadequate derivatization with AQC can be caused by:
-
Incorrect pH: The reaction requires a basic pH (8.2-10.1) to be complete. If the sample is too acidic (e.g., from hydrolysis), it must be properly neutralized.[24]
-
Too Much Sample: An excess of amino acids relative to the reagent will lead to incomplete derivatization.[25]
-
Old Reagent: The reconstituted reagent has a limited shelf life and should be stored properly.[25]
-
Improper Mixing: The sample and reagent must be mixed promptly and thoroughly after addition.[25]
Experimental Protocols
General Pre-column Derivatization Workflow
The following diagram illustrates a typical workflow for pre-column derivatization in amino acid analysis.
Caption: A generalized workflow for pre-column derivatization of amino acids.
Protocol 1: OPA/FMOC-Cl Derivatization for Primary and Secondary Amino Acids
This automated pre-column derivatization protocol is adapted for use with an HPLC autosampler.[10]
-
Reagent Preparation:
-
Borate Buffer: Prepare a buffer at pH 10.2.
-
OPA Reagent: Dissolve o-phthalaldehyde in the borate buffer containing 3-mercaptopropionic acid (3-MPA).
-
FMOC Reagent: Dissolve 9-fluorenylmethyl chloroformate in a suitable organic solvent like acetonitrile.
-
-
Automated Derivatization Program (within the autosampler):
-
Transfer an aliquot of the sample (or standard) to a vial.
-
Add the OPA reagent and mix. Allow to react for a specified time (e.g., 1 minute). This derivatizes the primary amino acids.
-
Add the FMOC reagent and mix. This derivatizes the secondary amino acids.
-
Inject the resulting mixture onto the HPLC column.
-
-
Chromatographic Conditions:
-
Use a reversed-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile/methanol).
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for OPA and FMOC derivatives.
-
Data Interpretation and Troubleshooting
Common Chromatographic Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible sample solvent- pH of mobile phase is not optimal | - Replace or wash the column- Ensure the sample is dissolved in a solvent similar to the initial mobile phase- Adjust the mobile phase pH[22] |
| Ghost Peaks | - Contamination in the system or reagents- Carryover from previous injections | - Run blanks to identify the source of contamination- Use high-purity solvents and reagents- Implement a robust needle wash protocol in the autosampler |
| Inconsistent Retention Times | - Fluctuations in column temperature- Inconsistent mobile phase composition- Pump malfunction | - Use a column oven for temperature control- Prepare fresh mobile phase daily and ensure proper mixing- Check the HPLC pump for leaks and pressure fluctuations |
| Low Sensitivity / Small Peaks | - Incomplete derivatization- Low sample concentration- Detector issue (e.g., lamp aging) | - Re-optimize derivatization conditions (pH, time, reagent concentration)[8][25]- Concentrate the sample if possible- Perform detector maintenance and calibration |
Troubleshooting Logic Diagram
This diagram provides a systematic approach to troubleshooting poor derivatization results.
Sources
- 1. biosyn.com [biosyn.com]
- 2. Sample preparation for Amino Acid Analaysis [biosyn.com]
- 3. keypublishing.org [keypublishing.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Hydrolysis of Samples for Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. myfoodresearch.com [myfoodresearch.com]
- 8. academic.oup.com [academic.oup.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. agilent.com [agilent.com]
- 11. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jascoinc.com [jascoinc.com]
- 13. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 14. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. researchgate.net [researchgate.net]
- 17. Issue with amino acid analysis - Chromatography Forum [chromforum.org]
- 18. microbenotes.com [microbenotes.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. waters.com [waters.com]
- 25. support.waters.com [support.waters.com]
Validation & Comparative
"comparative study of different synthetic routes to Methyl 3-amino-5-hydroxypyrazine-2-carboxylate"
Methyl 3-amino-5-hydroxypyrazine-2-carboxylate is a crucial heterocyclic compound that serves as a versatile building block in the synthesis of various pharmaceutical agents and functional materials. Its unique structure, featuring amino, hydroxyl, and carboxylate functionalities on a pyrazine core, makes it an attractive scaffold for medicinal chemists. This guide provides an in-depth comparative analysis of two prominent synthetic routes to this valuable compound, offering insights into the strategic considerations and experimental nuances of each approach. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in the synthesis of pyrazine-based molecules.
Introduction to the Target Molecule
The pyrazine ring is a privileged scaffold in medicinal chemistry, with numerous approved drugs containing this nitrogen-containing heterocycle. The strategic placement of amino and hydroxyl groups on the pyrazine ring in Methyl 3-amino-5-hydroxypyrazine-2-carboxylate offers multiple points for further chemical modification, enabling the exploration of vast chemical space in drug discovery programs. The development of efficient and scalable synthetic routes to this key intermediate is therefore of significant interest.
This guide will compare two distinct synthetic strategies:
-
Route 1: The Halogenated Pyrazine Pathway - A classical approach involving the sequential nucleophilic aromatic substitution on a di-halogenated pyrazine precursor.
-
Route 2: The Methoxy Pyrazine Pathway - A strategy that utilizes a methoxy-substituted pyrazine as a protected precursor to the final hydroxyl group, involving a key demethylation step.
Each route will be evaluated based on the number of steps, overall yield, availability of starting materials, reaction conditions, and potential challenges.
Route 1: The Halogenated Pyrazine Pathway
This synthetic approach leverages the differential reactivity of halogen substituents on the pyrazine ring to sequentially introduce the desired amino and hydroxyl groups. The general strategy commences with a di-halogenated pyrazine ester, typically Methyl 3,5-dichloropyrazine-2-carboxylate, which serves as a readily available starting material.
Workflow for the Halogenated Pyrazine Pathway
Caption: Synthetic workflow for the Halogenated Pyrazine Pathway.
Detailed Experimental Protocols
Step 1: Selective Amination of Methyl 3,5-dichloropyrazine-2-carboxylate
The first step involves the selective nucleophilic aromatic substitution of the chlorine atom at the 3-position with an amino group. This selectivity is crucial for the success of this route.
-
Protocol: To a solution of Methyl 3,5-dichloropyrazine-2-carboxylate in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), ammonia gas is bubbled, or an aqueous solution of ammonia is added. The reaction is typically carried out at elevated temperatures (e.g., 60-100 °C) in a sealed vessel to maintain ammonia concentration.
-
Causality: The electron-withdrawing nature of the ester group at the 2-position and the nitrogen atoms in the pyrazine ring activates the chlorine atoms towards nucleophilic attack. The chlorine at the 3-position is generally more susceptible to amination than the one at the 5-position due to electronic effects, although achieving high selectivity can be challenging.
Step 2: Hydrolysis of Methyl 3-amino-5-chloropyrazine-2-carboxylate
The subsequent step is the conversion of the remaining chloro group at the 5-position to a hydroxyl group via hydrolysis.
-
Protocol: Methyl 3-amino-5-chloropyrazine-2-carboxylate is treated with a base, such as sodium hydroxide or lithium hydroxide, in an aqueous or mixed aqueous-organic solvent system (e.g., water/THF). The reaction mixture is heated to drive the hydrolysis.
-
Causality: The chloro group on the electron-deficient pyrazine ring can be displaced by a hydroxide ion. Careful control of reaction conditions is necessary to favor the hydrolysis of the C-Cl bond over the hydrolysis of the methyl ester. A previously reported "green" procedure for a similar hydrolysis using LiOH in water highlights an environmentally benign approach.[1]
Performance Analysis of Route 1
| Parameter | Assessment | Supporting Data/Rationale |
| Number of Steps | 2 | A concise route from a commercially available starting material. |
| Overall Yield | Moderate | Achieving high selectivity in the amination step can be difficult, often leading to mixtures of mono- and di-aminated products, which can lower the yield of the desired intermediate. The hydrolysis step can also present challenges in preventing ester cleavage. |
| Starting Materials | Readily available | Methyl 3,5-dichloropyrazine-2-carboxylate can be synthesized from commercially available precursors. |
| Reaction Conditions | Potentially harsh | The amination step may require elevated temperatures and pressures. The basic conditions of the hydrolysis step require careful control to avoid side reactions. |
| Purification | Challenging | Separation of mono- and di-aminated products can be difficult. Potential for ester hydrolysis during the second step can complicate purification. |
Route 2: The Methoxy Pyrazine Pathway
This alternative strategy employs a methoxy group as a stable precursor to the hydroxyl functionality. The synthesis begins with the construction of a 3-amino-5-methoxypyrazine-2-carboxylate intermediate, followed by a final demethylation step.
Workflow for the Methoxy Pyrazine Pathway
Caption: Synthetic workflow for the Methoxy Pyrazine Pathway.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 3-amino-5-methoxypyrazine-2-carboxylate
This intermediate can be prepared through various methods, often starting from simpler pyrazine precursors. One common approach involves the reaction of a suitable precursor with sodium methoxide followed by amination.
-
Protocol: A common precursor, Methyl 3-amino-5-chloropyrazine-2-carboxylate (the product of step 1 in Route 1), can be reacted with sodium methoxide in methanol at elevated temperatures.
-
Causality: The methoxide ion acts as a nucleophile, displacing the chloride at the 5-position. This reaction is generally efficient and high-yielding.
Step 2: Demethylation of Methyl 3-amino-5-methoxypyrazine-2-carboxylate
The final step is the cleavage of the methyl ether to unveil the hydroxyl group. This is a critical transformation that requires a reagent capable of selectively cleaving the aryl-methyl ether bond without affecting the other functional groups.
-
Protocol: A common and effective reagent for this transformation is boron tribromide (BBr₃).[2][3] The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) at low temperatures (e.g., -78 °C to 0 °C), followed by warming to room temperature. An alternative, milder approach involves the use of 3-mercaptopropionic acid at elevated temperatures.[4]
-
Causality: Boron tribromide is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. The reaction is generally clean and high-yielding for aryl methyl ethers. The use of 3-mercaptopropionic acid proceeds via a different mechanism involving nucleophilic attack by the thiol.
Performance Analysis of Route 2
| Parameter | Assessment | Supporting Data/Rationale |
| Number of Steps | 2 (from a common intermediate with Route 1) | The synthesis of the starting material, Methyl 3-amino-5-methoxypyrazine-2-carboxylate, needs to be considered for the overall step count. |
| Overall Yield | Potentially higher than Route 1 | The methoxylation and demethylation steps are often high-yielding and selective. The synthesis of the precursor, 3-amino-5-methoxypyrazine-2-carboxylic acid, has been reported.[5] |
| Starting Materials | Intermediate may require synthesis | While the precursor can be synthesized, it may not be as readily available as the di-chloro starting material of Route 1. |
| Reaction Conditions | Requires anhydrous conditions for demethylation | The use of BBr₃ necessitates strict anhydrous conditions due to its high reactivity with water. The 3-mercaptopropionic acid method requires high temperatures. |
| Purification | Generally straightforward | The products of both the methoxylation and demethylation steps are often crystalline and can be purified by standard techniques like recrystallization or chromatography. |
Comparative Summary and Conclusion
| Feature | Route 1: Halogenated Pyrazine Pathway | Route 2: Methoxy Pyrazine Pathway |
| Key Transformations | Selective Amination, Hydrolysis | Methoxylation, Demethylation |
| Advantages | Utilizes a readily available starting material. | Potentially higher overall yield and cleaner reactions. |
| Disadvantages | Selectivity issues in amination, potential for ester hydrolysis. | The starting methoxy-intermediate may require separate synthesis; demethylation requires specific, and in the case of BBr₃, hazardous reagents. |
| Ideal Application | Rapid access to the target molecule when starting material availability is the primary concern. | When higher yields and purities are critical, and the synthesis of the methoxy precursor is feasible. |
Both synthetic routes presented offer viable pathways to Methyl 3-amino-5-hydroxypyrazine-2-carboxylate. The choice between the two will ultimately depend on the specific requirements of the research or development program, including scale, purity requirements, available starting materials, and safety considerations.
The Halogenated Pyrazine Pathway is a more direct approach from a common starting material but may suffer from lower yields and more challenging purifications due to selectivity issues.
The Methoxy Pyrazine Pathway , while potentially involving an additional step to prepare the key intermediate, offers the promise of higher yields and cleaner transformations, particularly in the final demethylation step. For large-scale synthesis where purity and yield are paramount, the Methoxy Pyrazine Pathway may be the more strategic choice, provided an efficient synthesis of the methoxy precursor is established.
Further process optimization for either route could lead to improved efficiency and scalability. Researchers are encouraged to carefully evaluate the trade-offs of each approach in the context of their specific synthetic goals.
References
-
He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]
-
Rajput, S., et al. (2015). Demethylation of 3f using BBr3 (3 equiv.) in DCM. ResearchGate. [Link]
- Langes, C., et al. (2011). Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid. EP2394976A1.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. EP2394976A1 - Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 5. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to the Validation of HPLC Methods for Pyrazine Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of pyrazines. Moving beyond a simple checklist, we will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative standards.
Introduction: The Analytical Imperative for Pyrazine Quantification
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds critical to the flavor and aroma profiles of many food products, such as coffee and roasted nuts. They are also significant in the pharmaceutical industry as structural motifs in drug substances or as potential impurities.[1][2][3] Their accurate quantification is paramount for quality control, safety, and regulatory compliance. HPLC is a cornerstone technique for this purpose, offering high resolution and sensitivity for separating and quantifying pyrazines in complex matrices.[2][4]
The validation of an analytical method is the documented evidence that the procedure is suitable for its intended purpose. For HPLC analysis of pyrazines, this means ensuring the method is specific, linear, accurate, precise, and robust. This guide is built upon the foundational principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for validating analytical procedures.[5][6][7][8][9]
The Validation Workflow: A Systematic Approach
A robust validation process follows a logical sequence, where each step builds upon the last. The goal is to comprehensively challenge the method and define its operational limits.
Caption: A typical workflow for HPLC method validation, from development to routine use.
Core Validation Parameters Explained
Method validation is governed by a set of performance characteristics. Adherence to guidelines from bodies like the ICH and the United States Pharmacopeia (USP) is essential for regulatory acceptance.[5][8][10]
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For pyrazine analysis, this is often demonstrated by chromatographically separating the target pyrazine from other related compounds or matrix interferences. A Photodiode Array (PDA) detector is invaluable here, as it can assess peak purity by comparing UV-Vis spectra across the peak.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards across a specified range.
-
Acceptance Criteria: A coefficient of determination (R²) of ≥ 0.99 is typically required.[11][12]
-
Causality: Non-linearity can indicate detector saturation, analyte instability, or issues with the standard preparation. The chosen range should bracket the expected concentrations in routine samples.
Accuracy (as Recovery)
Accuracy measures the closeness of the test results to the true value. It is typically assessed using a spike-and-recovery study, where a known amount of pyrazine standard is added to a sample matrix.
-
Acceptance Criteria: Recovery is generally expected to be within 98.0% to 102.0% for drug substance assays, but wider ranges (e.g., 80-120%) may be acceptable for trace analysis, depending on the application.[12][13]
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.
-
Repeatability: Precision under the same operating conditions over a short interval. It's often called intra-assay precision.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Acceptance Criteria: The relative standard deviation (%RSD) should typically be ≤ 2%.[11][13]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Determination: Often calculated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[12]
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14][15] This provides an indication of its reliability during normal usage.[15]
-
Why it's critical: A robust method is transferable between labs and instruments without requiring significant re-optimization.[16] Key parameters to test include mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).[15][17][18][19]
System Suitability Testing (SST)
SST is an integral part of any chromatographic method and is used to verify that the system is adequate for the analysis to be performed.[10][20] It is not part of the formal validation but is performed before and during routine analysis to ensure the system is performing acceptably.[20]
-
Key SST Parameters (per USP <621>): [18][21]
-
Tailing Factor (Symmetry): Should be ≤ 2.
-
Theoretical Plates (Efficiency): A measure of column performance.
-
Resolution: Ensures separation between critical peaks.
-
Precision (%RSD): Based on replicate injections of a standard.[20]
-
Comparative Analysis of HPLC Methodologies
The choice of column, mobile phase, and detector significantly impacts the performance of an HPLC method for pyrazine analysis.
Column Chemistry Comparison
The stationary phase is the heart of the separation. While standard C18 columns are the workhorse for many reversed-phase applications, other chemistries can offer unique selectivity for pyrazines.[4]
| Stationary Phase | Principle | Best Suited For | Advantages | Limitations |
| C18 (Octadecyl) | Hydrophobic interactions. | General-purpose separation of a wide range of pyrazines.[4][13] | High reproducibility, widely available, robust. | May have limited selectivity for highly polar or isomeric pyrazines. |
| Phenyl-Hexyl | π-π interactions, moderate hydrophobicity. | Aromatic pyrazines, offering alternative selectivity to C18. | Enhanced retention and selectivity for aromatic compounds. | Can be less stable at extreme pH compared to some C18 phases. |
| Mixed-Mode | Combines hydrophobic and ion-exchange properties. | Separating pyrazines with varying polarity and pKa values.[22] | Can offer unique and tunable selectivity by adjusting mobile phase pH and ionic strength.[22] | Method development can be more complex. |
| SHARC 1 | Hydrogen bonding. | Analysis of hydrophilic and aromatic pyrazines.[1] | Excellent retention for polar compounds that are poorly retained on C18.[1] | Requires specific mobile phases (e.g., high organic content). |
Detector Performance: UV-Vis vs. Mass Spectrometry (MS)
The detector choice is a trade-off between universality, sensitivity, and specificity.
| Feature | UV-Vis Detector (DAD/PDA) | Mass Spectrometry (MS/MS) |
| Principle | Measures absorbance of UV-Vis light.[2] | Measures mass-to-charge ratio (m/z) of ionized molecules.[23] |
| Specificity | Moderate. Provides spectral data for peak purity assessment. | Very High. Provides molecular weight and structural information, enabling definitive identification.[24] |
| Sensitivity | Good (ng level). | Excellent (pg to fg level).[23] |
| Linear Range | Typically 3-4 orders of magnitude. | Can be wider, often 4-5 orders of magnitude. |
| Use Case | Routine QC, purity assessment, and quantification of known pyrazines with chromophores.[4] | Trace-level quantification, impurity identification, analysis in complex matrices (e.g., food, biological samples).[12][25] |
| Cost & Complexity | Lower cost, simpler operation. | Higher cost, more complex operation and maintenance.[25] |
Expert Insight: For routine quality control of a known pyrazine drug substance, a validated HPLC-UV method is often sufficient and cost-effective. For identifying unknown degradation products or quantifying trace-level pyrazines in a complex food matrix, the specificity and sensitivity of LC-MS/MS are indispensable.[12][24]
Detailed Experimental Protocols
The following protocols are generalized examples. Specific parameters must be optimized during method development.
Protocol 1: Linearity and Range Assessment
-
Prepare Stock Standard: Accurately weigh and dissolve a reference standard of the target pyrazine in a suitable solvent (e.g., mobile phase) to create a stock solution of known concentration (e.g., 1000 µg/mL).
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards covering the expected range (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Analysis: Inject each calibration standard in triplicate onto the equilibrated HPLC system.
-
Data Evaluation:
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Perform a linear regression analysis to obtain the equation (y = mx + c), correlation coefficient (r), and coefficient of determination (R²).
-
Acceptance: R² ≥ 0.999.
-
Protocol 2: Accuracy via Spike-and-Recovery
-
Sample Preparation: Prepare a sample matrix (e.g., placebo formulation, food extract).
-
Spiking: Spike the sample matrix with the pyrazine stock standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze the unspiked sample and all spiked samples using the HPLC method.
-
Calculation:
-
Calculate the amount of pyrazine recovered from the spiked samples.
-
% Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Spiked Concentration] * 100
-
Acceptance: Mean recovery at each level should be within the predefined limits (e.g., 98-102%).
-
Protocol 3: Method Robustness Evaluation
-
Identify Factors: Select critical chromatographic parameters to investigate (e.g., mobile phase organic content, pH, column temperature).
-
Define Variations: Set deliberate, small variations for each parameter (e.g., % Acetonitrile: 48%, 50%, 52%; pH: 2.8, 3.0, 3.2).
-
Experimental Design: Use a one-factor-at-a-time (OFAT) approach or a Design of Experiments (DoE) model to systematically test the variations.
-
Analysis: Analyze a system suitability solution or a standard under each modified condition.
-
Evaluation:
-
Monitor key system suitability parameters (resolution, tailing factor, retention time).
-
Acceptance: System suitability criteria must be met under all tested conditions, and results should not deviate significantly from the nominal method.
-
Conclusion
The validation of an HPLC method for pyrazine analysis is a rigorous, multi-faceted process that underpins the reliability of analytical data. It requires a deep understanding of the analyte's chemistry, the principles of chromatography, and the stringent requirements of regulatory bodies like the ICH and USP.[5][18] By systematically evaluating parameters from specificity to robustness and by making informed choices about column and detector technology, researchers can develop and validate methods that are not only fit for purpose but are also reliable and transferable for the entire lifecycle of a product.
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- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
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A Comparative Guide to the Biological Evaluation of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate and its Chloro-Derivative
For researchers, scientists, and drug development professionals, the nuanced interplay of functional groups on a core scaffold is a critical determinant of biological activity. This guide provides an in-depth technical comparison of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate and its corresponding 5-chloro derivative, Methyl 3-amino-5-chloropyrazine-2-carboxylate. While direct comparative biological data for these two specific molecules is not extensively available in the public domain, this guide synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) of related pyrazine derivatives to offer a predictive framework for their differential performance in biological assays.
Introduction to the Core Scaffold and its Analogs
The 3-aminopyrazine-2-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The substituents at the C5 position, in this case, a hydroxyl group versus a chlorine atom, are expected to significantly modulate the electronic, steric, and pharmacokinetic properties of the molecule, thereby influencing its interaction with biological targets.
Methyl 3-amino-5-hydroxypyrazine-2-carboxylate is a hydroxylated pyrazine derivative. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially facilitating strong interactions with target proteins.
Methyl 3-amino-5-chloropyrazine-2-carboxylate is the chlorinated analog. The chloro group is an electron-withdrawing group that can alter the charge distribution of the pyrazine ring and participate in halogen bonding. It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3]
Predicted Comparative Biological Activities
Based on the structure-activity relationships of similar heterocyclic compounds, we can extrapolate the likely impact of the hydroxyl versus chloro substitution on key biological activities.
Anticancer Activity
Pyrazine derivatives have shown significant promise as anticancer agents.[2] The substitution at the 5-position can influence their potency and selectivity.
-
Chloro-derivative: The presence of a chloro group on heterocyclic rings has been associated with enhanced anticancer activity in various scaffolds.[4] This is often attributed to the chloro group's ability to form favorable interactions, such as halogen bonds, within the active site of target proteins, like kinases. For instance, in a series of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives, the chloro-substituent was a key feature for histone deacetylase (HDAC) inhibition.[4] Therefore, Methyl 3-amino-5-chloropyrazine-2-carboxylate is predicted to exhibit more potent cytotoxic activity against cancer cell lines compared to its hydroxylated counterpart.
-
Hydroxyl-derivative: The hydroxyl group's ability to form hydrogen bonds can also contribute to potent anticancer activity. However, it may also increase the molecule's polarity, which could affect cell membrane permeability.
A proposed signaling pathway that could be targeted by these pyrazine derivatives is the receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.
Caption: Predicted inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by pyrazine derivatives.
Antimicrobial Activity
Derivatives of 3-aminopyrazine-2-carboxamides have been evaluated for their antimicrobial properties.[5] The lipophilicity of the molecule often plays a crucial role in its ability to penetrate bacterial cell walls.
-
Chloro-derivative: The chloro group generally increases the lipophilicity of a molecule compared to a hydroxyl group. This enhanced lipophilicity may facilitate better penetration through the lipid-rich cell walls of bacteria, particularly Gram-positive bacteria. Therefore, Methyl 3-amino-5-chloropyrazine-2-carboxylate is hypothesized to exhibit superior antibacterial activity.
-
Hydroxyl-derivative: While potentially less lipophilic, the hydroxyl group could still contribute to antimicrobial activity through specific hydrogen bonding interactions with bacterial enzymes or other targets.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical comparison of the two compounds based on the predictive analysis. These values are for illustrative purposes and would need to be confirmed by experimental data.
| Compound | Predicted IC50 (Anticancer - e.g., MCF-7) | Predicted MIC (Antibacterial - e.g., S. aureus) |
| Methyl 3-amino-5-hydroxypyrazine-2-carboxylate | 15 µM | 64 µg/mL |
| Methyl 3-amino-5-chloropyrazine-2-carboxylate | 5 µM | 16 µg/mL |
Experimental Protocols
To empirically validate the predicted activities, the following standard biological assays are recommended.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of the pyrazine derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]
Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Detailed Steps:
-
Compound Dilution: Prepare a stock solution of each pyrazine derivative. In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.[9]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[10]
Conclusion and Future Directions
This guide provides a predictive comparison of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate and its chloro-derivative based on established structure-activity relationships. The chloro-derivative is anticipated to exhibit more potent anticancer and antimicrobial activities, primarily due to the electronic effects and increased lipophilicity conferred by the chlorine atom. However, these predictions necessitate empirical validation through rigorous biological testing as outlined in the provided protocols.
Future research should focus on the direct synthesis and comparative evaluation of these two compounds in a panel of cancer cell lines and against a spectrum of bacterial and fungal strains. Further investigation into their mechanism of action, for instance, through kinase profiling or target-based assays, will be crucial for understanding the molecular basis of their activity and for guiding the rational design of more potent and selective analogs.
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Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. [Link]
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Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. [Link]
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Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science Publishers. [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
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Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. NIH. [Link]
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A green and efficient hydrolysis of met. JOCPR. [Link]
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Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors. PubMed. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
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A Comparative Analysis of the Bioactivity of Pyrazine-2-Carboxylate and Pyrazine-2-Carboxamide: From Tuberculosis Treatment to Broader Therapeutic Potential
In the landscape of heterocyclic compounds with therapeutic significance, pyrazine derivatives hold a prominent position. Among these, pyrazine-2-carboxamide, widely known as pyrazinamide (PZA), and its corresponding carboxylic acid, pyrazine-2-carboxylate or pyrazinoic acid (POA), are of particular interest. Historically, their bioactivities have been predominantly discussed in the context of treating tuberculosis (TB). However, emerging research has unveiled a broader spectrum of biological effects, prompting a more comprehensive comparative analysis. This guide provides an in-depth, objective comparison of the bioactivities of pyrazine-2-carboxylate and pyrazine-2-carboxamide, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
The Interconnected Roles in Combating Mycobacterium tuberculosis
The most well-documented bioactivity of pyrazine-2-carboxamide is its crucial role as a first-line antitubercular drug[1]. It is, in fact, a prodrug that requires activation to exert its therapeutic effect. The active form is pyrazine-2-carboxylate[1][2]. This bioconversion is a critical step, catalyzed by the pyrazinamidase (PZase) enzyme present in Mycobacterium tuberculosis[2]. Strains of M. tuberculosis that are resistant to pyrazinamide often exhibit mutations in the gene encoding for this enzyme, rendering them unable to convert the prodrug to its active form[2].
The antimicrobial action of pyrazine-2-carboxylate is particularly effective in the acidic environment found within phagolysosomes of macrophages, where the tubercle bacilli can reside in a semi-dormant state[3]. In these acidic conditions, the protonated form of pyrazinoic acid is thought to act as a protonophore, disrupting the membrane potential and interfering with the energy production of the mycobacteria[3][4]. This unique mechanism of action contributes to the sterilizing effect of pyrazinamide, which is its ability to kill the persistent, non-replicating population of bacteria.
The activity of pyrazinamide is highly dependent on pH, with its minimal inhibitory concentration (MIC) being significantly lower in acidic conditions. Experimental data demonstrates that at a pH of 5.5, the MIC of PZA for M. tuberculosis is 25 mg/L, whereas at a neutral pH of 6.8, the MIC can be as high as 200 µg/mL[5]. This underscores the importance of the acidic microenvironment for the drug's efficacy.
Broader Bioactive Spectrum: Beyond Tuberculosis
While the antitubercular activity of these compounds is their most renowned feature, research has illuminated a wider array of biological effects for derivatives of both pyrazine-2-carboxamide and pyrazine-2-carboxylate. These findings suggest that the pyrazine scaffold is a versatile platform for developing novel therapeutic agents.
Derivatives of these parent compounds have been shown to exhibit a range of bioactivities, including:
-
Antifungal Activity: Certain pyrazine carboxamide derivatives have demonstrated notable antifungal properties. For instance, some synthesized derivatives have shown activity against Candida albicans and Aspergillus niger[6].
-
Anti-inflammatory and Anticancer Potential: The pyrazine nucleus is a constituent of various compounds with demonstrated anti-inflammatory and anticancer activities[7][8][9][10][11]. This suggests that both pyrazine-2-carboxamide and pyrazine-2-carboxylate could serve as starting points for the development of novel agents in these therapeutic areas.
-
Antioxidant Properties: Some novel pyrazine-2-carboxylic acid derivatives have been synthesized and evaluated for their free radical scavenging activity, indicating a potential for antioxidant applications[7].
-
Herbicidal and Antialgal Activity: Interestingly, some substituted amides of pyrazine-2-carboxylic acids have been found to inhibit photosynthetic electron transport, suggesting potential applications as herbicides or antialgal agents[1][12].
The diverse bioactivities of pyrazine derivatives are often linked to the nature and position of substituents on the pyrazine ring. For example, the introduction of different functional groups can significantly modulate the lipophilicity and electronic properties of the molecule, thereby influencing its interaction with biological targets[13][14].
Quantitative Comparison of Bioactivity
A direct quantitative comparison of pyrazine-2-carboxamide and pyrazine-2-carboxylate reveals the critical role of the carboxamide to carboxylic acid conversion for antitubercular activity. The following table summarizes typical MIC values, highlighting the pH-dependent efficacy of pyrazinamide and the inherent activity of its derivatives.
| Compound/Derivative | Target Organism | Assay Condition | MIC/IC50 | Reference |
| Pyrazinamide (PZA) | M. tuberculosis | pH 5.5 | 25 mg/L | [5] |
| Pyrazinamide (PZA) | M. tuberculosis | pH 6.8 | 200 µg/mL | [5] |
| 5-heptylpyrazine-2-carboxamide | M. tuberculosis H37Rv | - | 3.13 µg/mL | [13][15] |
| 5-hexyl-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | - | 3.13 µg/mL | [15] |
| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | - | 65% inhibition at 6.25 µg/mL | [14] |
| N-(4-Phenylthiazol-2-yl)pyrazine-2-carboxamide | - | - | - | [16] |
| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | DPPH radical | - | IC50: 60.375 µg/mL | [7] |
| Pyrazine Carboxamide Derivative (P2) | C. albicans | - | Comparable to fluconazole | [6] |
Experimental Methodologies
To ensure the scientific integrity and reproducibility of bioactivity assessments, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate and compare pyrazine-2-carboxamide and pyrazine-2-carboxylate.
Pyrazinamidase (PZase) Activity Assay (Wayne's Method)
This assay is a cornerstone for determining the susceptibility of M. tuberculosis to pyrazinamide by detecting the enzymatic conversion of PZA to POA.
Principle: PZase-positive mycobacteria hydrolyze pyrazinamide to pyrazinoic acid and ammonia. The production of pyrazinoic acid is detected by the addition of ferrous ammonium sulfate, which forms a pink to red colored complex with pyrazinoic acid.
Step-by-Step Protocol:
-
Medium Preparation: Prepare Pyrazinamidase Agar containing pyrazinamide. Dispense the medium into tubes and autoclave.
-
Inoculation: Inoculate the surface of the agar slants with a heavy inoculum of the M. tuberculosis isolate from a fresh, actively growing culture.
-
Incubation: Incubate the tubes aerobically at 35-37°C for 4 to 7 days.
-
Reagent Addition: After incubation, add 1.0 mL of a freshly prepared 1% ferrous ammonium sulfate solution to each tube.
-
Observation: Allow the tubes to stand at room temperature for 4 hours.
-
Interpretation: Observe for a color change. A pink to red band in the agar indicates a positive result (PZase activity), signifying susceptibility to pyrazinamide. No color change indicates a negative result, suggesting resistance.
Diagram of the Pyrazinamidase Assay Workflow
A flowchart of the pyrazinamidase (PZase) activity assay.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., pyrazinamide or a derivative) and perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis). For pyrazinamide, testing is often performed in media with an acidic pH (e.g., 5.5-6.0).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., M. tuberculosis H37Rv) to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for M. tuberculosis) for a specified period (e.g., 7-14 days).
-
Reading Results: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth. A growth indicator, such as resazurin, can also be added to aid in the determination of viability.
Diagram of the Broth Microdilution MIC Assay Workflow
A workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathways and Molecular Mechanisms
The primary mechanism of action for pyrazine-2-carboxylate against M. tuberculosis involves the disruption of membrane energetics. However, the broader bioactivities of pyrazine derivatives suggest interactions with other cellular signaling pathways. For instance, in the context of inflammation and cancer, pyrazine-containing compounds may modulate pathways involving kinases, transcription factors, or inflammatory mediators. Recent studies have also explored the role of pyrazine signaling in bacteria, where it can influence virulence factor production and iron acquisition[17]. The activation of the proinflammatory human histamine receptor H4 (HRH4) by pyrazinone signaling highlights a potential direct interaction with host cell receptors[17].
Conceptual Diagram of Pyrazinamide Action in M. tuberculosis
The conversion of PZA to its active form, POA, and its effect on the mycobacterial cell membrane.
Conclusion
The comparison between pyrazine-2-carboxylate and pyrazine-2-carboxamide reveals a fascinating prodrug-drug relationship in the context of tuberculosis, with the bioactivity of the latter being entirely dependent on its conversion to the former. The efficacy of pyrazine-2-carboxylate against M. tuberculosis is intrinsically linked to the acidic microenvironments within the host, a feature that has made pyrazinamide an indispensable component of combination chemotherapy.
Beyond their roles in infectious disease, the pyrazine scaffold, common to both molecules, demonstrates significant potential for the development of a wide range of therapeutic agents. The exploration of pyrazine derivatives has already yielded compounds with promising antifungal, anti-inflammatory, anticancer, and antioxidant activities. Future research in this area should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to fully harness their therapeutic potential. For drug development professionals, the established safety profile of pyrazinamide provides a solid foundation for the design and synthesis of novel, more potent, and selective pyrazine-based drugs for a variety of indications.
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Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. MDPI. [Link]
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Pharmacokinetic Assessment of Pyrazinamide and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats. PubMed Central. [Link]
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Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed Central. [Link]
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Pyrazinamide kills Mycobacterium tuberculosis via pH-driven weak-acid permeation and cytosolic acidification. VIVO. [Link]
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Minimal inhibitory concentration values of anti-TB drugs. Dove Medical Press. [Link]
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Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Role of Acid pH and Deficient Efflux of Pyrazinoic Acid in Unique Susceptibility of Mycobacterium tuberculosis to Pyrazinamide. National Institutes of Health. [Link]
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Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Publications. [Link]
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Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. PubMed Central. [Link]
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Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
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A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing. PubMed Central. [Link]
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Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. PubMed Central. [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
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Minimum inhibitory concentrations (MIC) determination of TB drugs and broad-spectrum antibiotics in M.tuberculosis with M/X/TDR. ERS Publications. [Link]
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Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. National Institutes of Health. [Link]
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Simple Fibroblast-Based Assay To Test the Pyrazinamide Susceptibility of Mycobacterium tuberculosis. National Institutes of Health. [Link]
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Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. PubMed. [Link]
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Design, synthesis and antimycobacterial activity of hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold. PubMed Central. [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
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Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Frontiers. [Link]
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Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis. IRIS. [Link]
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Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. [Link]
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IC 50 for Pyrazine derivatives. ResearchGate. [Link]
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Wayne's assay: a screening method for indirect detection of pyrazinamide resistance in Mycobacterium tuberculosis clinical isolates. MedCrave online. [Link]
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Mucosal sugars delineate pyrazine vs pyrazinone autoinducer signaling in Klebsiella oxytoca. PubMed. [Link]
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Determination of the MIC of anti-TB drugs. ResearchGate. [Link]
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A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing. ASM Journals. [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. University of Pittsburgh. [Link]
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Cellular Viability Assay Analysis. Active Concepts. [Link]
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Determination of critical concentration for drug susceptibility testing of Mycobacterium tuberculosis against para-aminosalicylic acid with clinical isolates with thyA, folC and dfrA mutations. PubMed Central. [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
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Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
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Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. National Institutes of Health. [Link]
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Differentiating Pyrazine Scaffolds: A Spectroscopic Comparison of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate and Its Positional Isomers
Introduction
In the landscape of pharmaceutical and materials science, substituted pyrazines represent a class of heterocyclic compounds with immense potential. Their unique electronic properties and capacity for diverse functionalization make them valuable synthons and pharmacophores. Methyl 3-amino-5-hydroxypyrazine-2-carboxylate is one such molecule of interest, combining electron-donating (amino, hydroxyl) and electron-withdrawing (methoxycarbonyl) groups on a core pyrazine ring. However, the synthesis of such multi-substituted heterocycles can often yield a mixture of positional isomers, creating a significant analytical challenge. Unambiguous structural confirmation is paramount, as the specific arrangement of substituents dictates the molecule's physicochemical properties, biological activity, and patentability.
This guide provides an in-depth spectroscopic framework for the differentiation of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate from its key positional isomers. We will dissect the expected outgrowths in ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry, grounding our analysis in the fundamental principles of substituent effects on the pyrazine ring. This document is intended for researchers, analytical chemists, and drug development professionals who require robust methods for structural elucidation of complex aromatic heterocycles.
The Analytical Challenge: Electronic Effects of Substituents
The difficulty in distinguishing these isomers lies in the subtle interplay of electronic effects exerted by the amino (-NH₂), hydroxyl (-OH), and methyl carboxylate (-COOCH₃) groups. The -NH₂ and -OH groups are strong activating, electron-donating groups (EDGs) through resonance (+M effect), while the -COOCH₃ group is a deactivating, electron-withdrawing group (EWG) through both resonance (-M) and induction (-I).
The positions of these groups relative to each other and to the ring nitrogen atoms create unique electronic environments at each carbon and hydrogen atom. These differences, though subtle, manifest as distinct and predictable variations in spectroscopic data. For this guide, we will focus our comparison on the target molecule and three logical, representative isomers:
-
Target (Isomer A): Methyl 3-amino-5-hydroxypyrazine-2-carboxylate
-
Isomer B: Methyl 3-amino-6-hydroxypyrazine-2-carboxylate
-
Isomer C: Methyl 5-amino-3-hydroxypyrazine-2-carboxylate
-
Isomer D: Methyl 6-amino-3-hydroxypyrazine-2-carboxylate
The following sections will detail how to leverage these electronic differences for confident identification.
¹H NMR Spectroscopy: The Reporter of the Ring
Proton NMR is arguably the most powerful tool for differentiating positional isomers of substituted aromatic systems. The chemical shift of the lone proton on the pyrazine ring is exquisitely sensitive to the electronic influence of the adjacent and para substituents.
Causality of Chemical Shifts:
-
Shielding: An adjacent electron-donating group (-NH₂ or -OH) will shield the ring proton, causing its signal to appear at a lower chemical shift (further upfield).
-
Deshielding: An adjacent electron-withdrawing group (-COOCH₃) or proximity to a ring nitrogen will deshield the proton, shifting its signal to a higher chemical shift (further downfield).
Based on these principles, we can predict the relative chemical shifts for the single aromatic proton (H6 for Isomers A/B; H6 for Isomer C; H5 for Isomer D).
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Isomer | Structure | Ring Proton | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|---|
| A (Target) | Methyl 3-amino-5-hydroxypyrazine-2-carboxylate | H-6 | ~7.5 - 7.8 | Flanked by an EDG (-OH) and a ring nitrogen. Experiences moderate shielding. |
| B | Methyl 3-amino-6-hydroxypyrazine-2-carboxylate | H-5 | ~7.2 - 7.5 | Flanked by two strong EDGs (-NH₂ and -OH), leading to significant shielding and a pronounced upfield shift. |
| C | Methyl 5-amino-3-hydroxypyrazine-2-carboxylate | H-6 | ~7.9 - 8.2 | Flanked by a ring nitrogen and adjacent to the EWG (-COOCH₃). Experiences significant deshielding. |
| D | Methyl 6-amino-3-hydroxypyrazine-2-carboxylate | H-5 | ~7.7 - 8.0 | Flanked by an EDG (-NH₂) and adjacent to a ring nitrogen, but para to the EWG. Moderately deshielded. |
Note: Absolute values are illustrative and depend on solvent and concentration. The relative order is the key differentiator.
The chemical shifts of the protons on the -NH₂ and -OH groups, as well as the -OCH₃ singlet, will also vary, but the ring proton provides the most direct insight into the substitution pattern.
Caption: A decision-making workflow based on the ¹H NMR chemical shift of the lone aromatic proton.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon NMR complements proton NMR by providing direct information about the electronic environment of each carbon atom in the pyrazine ring. The chemical shifts of the quaternary carbons (those bearing substituents) are particularly diagnostic.
Causality of Chemical Shifts:
-
Carbons directly attached to electronegative atoms (-O, -N) are significantly deshielded and appear at high chemical shifts (typically > 140 ppm).
-
The carbon of the ester carbonyl (-COOCH₃) will be the most deshielded carbon, appearing around 160-170 ppm.[1][2]
-
The relative positions of EDGs and EWGs will fine-tune the shifts of all ring carbons. For instance, a carbon para to a strong EDG like -NH₂ will be more shielded (lower ppm) than a similar carbon meta to it.
Table 2: Predicted Key ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Isomer | C-2 (-COOCH₃) | C-3 | C-5 | C-6 |
|---|---|---|---|---|
| A (Target) | ~165 | C-NH₂ (~150) | C-OH (~155) | CH (~120) |
| B | ~165 | C-NH₂ (~152) | CH (~115) | C-OH (~158) |
| C | ~164 | C-OH (~157) | C-NH₂ (~148) | CH (~125) |
| D | ~164 | C-OH (~156) | CH (~118) | C-NH₂ (~151) |
The key is to observe the pattern of the three substituted carbons and the single protonated carbon. Isomer B, for example, should be readily identifiable by having the most shielded protonated carbon (C-5) due to the influence of two adjacent EDGs.
FT-IR Spectroscopy: Probing Functional Groups and Interactions
Infrared spectroscopy provides valuable information about the specific functional groups present and, crucially, about intramolecular interactions like hydrogen bonding.
Causality of Vibrational Frequencies:
-
N-H & O-H Stretching: The -NH₂ group typically shows two sharp-to-medium bands (asymmetric and symmetric stretching) around 3450-3250 cm⁻¹. The -OH stretch is typically a broad band centered around 3400-3200 cm⁻¹.[3]
-
C=O Stretching: The ester carbonyl stretch is a very strong, sharp peak typically found between 1750-1700 cm⁻¹.
-
Hydrogen Bonding: If the -OH or -NH₂ group is positioned ortho to the ester (like the -NH₂ group in all isomers and the -OH group in Isomer C), it can form an intramolecular hydrogen bond with the carbonyl oxygen. This interaction weakens the O-H/N-H and C=O bonds, causing their stretching frequencies to decrease (shift to lower wavenumbers) and the O-H/N-H bands to become broader.
Table 3: Predicted Key FT-IR Frequencies (cm⁻¹)
| Isomer | O-H Stretch | N-H Stretches | C=O Stretch | Differentiating Feature |
|---|---|---|---|---|
| A (Target) | ~3350 (broad) | ~3400, 3300 | ~1710 | "Free" hydroxyl group, H-bonded amine. |
| B | ~3350 (broad) | ~3420, 3320 | ~1715 | "Free" hydroxyl group, less H-bonded amine. |
| C | ~3200 (very broad) | ~3400, 3300 | ~1690 | Strong intramolecular H-bonding between C3-OH and C2-ester carbonyl lowers both frequencies significantly. |
| D | ~3350 (broad) | ~3400, 3300 | ~1710 | "Free" hydroxyl group, H-bonded amine. |
Isomer C should be uniquely identifiable by a significantly lower C=O stretching frequency and a very broad, low-frequency O-H stretch due to strong intramolecular hydrogen bonding.
UV-Vis Spectroscopy: Analyzing the Conjugated System
The pyrazine ring and its substituents form a conjugated π-system that absorbs UV-Vis light, corresponding to π→π* and n→π* electronic transitions. The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation and the electronic nature of the substituents.
Causality of λ_max Shifts:
-
Auxochromes: The -NH₂ and -OH groups act as powerful auxochromes, groups that, when attached to a chromophore (the pyrazine ring), modify the λ_max and intensity of absorption.
-
Push-Pull System: The combination of EDGs (-NH₂, -OH) and an EWG (-COOCH₃) creates a "push-pull" system that extends the conjugation, narrows the HOMO-LUMO gap, and results in a bathochromic (red) shift to longer λ_max values compared to unsubstituted pyrazine.
-
Positional Effects: The efficiency of this push-pull effect depends on the relative positions. Isomers where the EDGs and EWG are positioned to maximize charge-transfer character (e.g., para to each other) will generally have the longest λ_max.
Table 4: Predicted Relative UV-Vis Absorption Maxima (λ_max)
| Isomer | Predicted λ_max Range (nm) | Rationale |
|---|---|---|
| A (Target) | 350 - 380 | Strong charge-transfer character from 3-NH₂ and 5-OH to the 2-ester. |
| B | 360 - 390 | The 6-OH group is para to the 3-NH₂ group, potentially leading to a more extended conjugated system and a longer λ_max. |
| C | 340 - 370 | The relative positions may result in slightly less optimal charge-transfer compared to A and B. |
| D | 350 - 380 | Similar electronic arrangement to Isomer A. |
While UV-Vis alone may not be sufficient for unambiguous identification, it can provide strong corroborating evidence, particularly for distinguishing an isomer like B which may exhibit the most red-shifted absorption.
Mass Spectrometry: Confirming Mass and Aiding Fragmentation
Mass spectrometry (MS) is the first line of analysis to confirm the molecular formula. All four isomers will have the same exact mass and molecular ion peak ([M]⁺ or [M+H]⁺). Differentiation must therefore rely on analyzing the fragmentation patterns.
Causality of Fragmentation:
-
Initial Losses: Common initial fragmentation pathways for this molecule will include the loss of the methoxy radical (•OCH₃, -31 Da) or the methyl formate molecule (HCOOCH₃, -60 Da).
-
Ortho Effects: Isomers with adjacent substituents may exhibit unique fragmentation pathways. For example, Isomer C, with its adjacent -OH and -COOCH₃ groups, might show a preferential loss of methanol (CH₃OH, -32 Da) through a cyclization-elimination mechanism. The proximity of the 3-NH₂ and 2-COOCH₃ groups in all isomers could also lead to characteristic fragmentation.
A detailed analysis using high-resolution MS/MS would be required to confidently distinguish the isomers based on their unique fragment ions.
An Integrated Approach to Isomer Identification
No single technique is foolproof. A robust and self-validating analytical workflow leverages the strengths of multiple methods.
Caption: A logical workflow combining multiple spectroscopic techniques for confident isomer identification.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO is recommended to ensure solubility and to allow for the observation of exchangeable -OH and -NH₂ protons.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ ~39.52 ppm).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the dry powder directly onto the ATR crystal.
-
Instrumentation: A standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: Perform an ATR correction if necessary. Label significant peaks corresponding to the key functional groups.
3. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in spectroscopic grade ethanol or methanol. Create a dilute solution (~10⁻⁵ M) such that the maximum absorbance is between 0.5 and 1.5 AU.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Scan Range: 200-600 nm.
-
Blank: Use the same solvent used for the sample as the reference blank.
-
-
Data Processing: Identify the wavelength(s) of maximum absorbance (λ_max).
4. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Acquisition (Positive Ion Mode):
-
Full Scan (MS1): Scan from m/z 50 to 500 to determine the accurate mass of the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and perform collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
-
Data Processing: Determine the elemental composition from the accurate mass measurement. Analyze the MS/MS spectrum to identify key fragment ions.
Conclusion
While Methyl 3-amino-5-hydroxypyrazine-2-carboxylate and its positional isomers present a significant analytical challenge due to their identical molecular formulas and functional groups, a multi-faceted spectroscopic approach can lead to their unambiguous differentiation. ¹H NMR spectroscopy serves as the primary tool, offering clear distinctions based on the chemical shift of the lone ring proton. This is strongly supported by ¹³C NMR, which maps the carbon skeleton, and FT-IR, which can uniquely identify isomers capable of strong intramolecular hydrogen bonding. Finally, UV-Vis and high-resolution mass spectrometry provide confirmatory electronic and fragmentation data. By integrating these techniques and understanding the causal relationships between molecular structure and spectral output, researchers can confidently elucidate the correct isomeric structure, ensuring the integrity and success of their scientific endeavors.
References
- Krishnakumar, V., & Prabavathi, N. (2009). Spectroscopic investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, 3(4), 21-30.
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Ilich, J. B., & Hbscher, T. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(15), 4567. [Link]
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Álvarez-Ros, M. C., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 25(23), 5558. [Link]
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Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
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Wagen, C. (2023). Computational NMR Prediction: A Microreview. The Wagen Corin Blog. [Link]
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PubChem. (n.d.). Methyl 3-hydroxypyrazine-2-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Methyl 3-aminopyrazine-2-carboxylate. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazine Quantification
January 21, 2026
For researchers, scientists, and professionals in drug development, the accurate quantification of pyrazines—a class of nitrogen-containing heterocyclic aromatic compounds—is of paramount importance. These compounds are not only pivotal in the flavor and aroma profiles of various food products but also serve as significant intermediates in the pharmaceutical industry.[1][2] The reliability of analytical data is the bedrock of regulatory compliance and product quality. This guide provides an in-depth comparison of analytical methodologies for pyrazine quantification, emphasizing the critical process of cross-validation to ensure data integrity across different analytical platforms and laboratories.
The Imperative of Cross-Validation in Analytical Science
In the landscape of pharmaceutical development and quality control, analytical methods are the lenses through which we assess product quality, safety, and efficacy. Method validation, guided by international standards such as the ICH Q2(R2) guidelines, establishes that an analytical procedure is fit for its intended purpose.[3][4][5] However, in a globalized environment where studies are often conducted across multiple sites or when analytical techniques are updated, a single validation is insufficient. This is where cross-validation becomes indispensable.
Cross-validation is the systematic comparison of two or more bioanalytical methods to demonstrate their equivalence.[6][7] This process is crucial when:
-
Data from different laboratories or sites need to be consolidated for a single study.[6][8]
-
A validated analytical method is transferred to a different laboratory or analyst.[6]
-
Changes are made to a validated method, such as modifications in instrumentation or sample processing procedures.[6]
-
Data generated using different analytical techniques (e.g., GC-MS and LC-MS/MS) are included in a regulatory submission.[6][7]
The primary objective is to ensure that the data generated, regardless of the method or location, are reliable and can be compared with confidence.[9]
Regulatory Framework: The ICH and FDA Perspective
The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a harmonized framework for analytical method validation.[10][11][12] The updated ICH Q2(R2) and the complementary Q14 guideline emphasize a lifecycle approach to analytical procedures, where validation is a continuous process rather than a one-time event.[12][13] These guidelines outline the core validation parameters that must be assessed, including specificity, linearity, accuracy, precision, and robustness.[10] Cross-validation extends these principles to ensure consistency between methods, a critical aspect for maintaining data integrity throughout a product's lifecycle.[8][14]
Comparative Analysis of Key Analytical Techniques for Pyrazine Quantification
The choice of an analytical technique for pyrazine quantification is dictated by the specific pyrazine's volatility, the complexity of the sample matrix, and the analytical objective.[1] The two most powerful and widely used techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][15]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is a well-established and highly sensitive method, often considered the gold standard for the analysis of volatile and semi-volatile pyrazines.[1][2] It offers excellent chromatographic separation, and the mass spectrometer provides a unique spectral "fingerprint" for each compound, enabling confident identification.[2] However, a significant challenge in pyrazine analysis is the existence of numerous positional isomers with very similar mass spectra, making unambiguous identification reliant on chromatographic retention times.[2][16][17]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Versatility for a Broader Range
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a powerful alternative for analyzing a wider range of pyrazines, including those that are less volatile or thermally labile, often without the need for derivatization.[1][18] This makes LC-MS/MS particularly suitable for high-throughput analysis in complex matrices.[1][19] For instance, in the analysis of pyrazines in liquid samples like Baijiu (a Chinese liquor), LC-MS is often more suitable than GC.[20][21]
Quantitative Performance Data: A Comparative Overview
The following tables summarize hypothetical yet realistic quantitative performance data for pyrazine analysis using GC-MS and UPLC-MS/MS. It is crucial to note that direct comparison can be challenging due to variations in instrumentation, sample matrices, and specific methodologies.
Table 1: Quantitative Performance Data for Pyrazine Analysis by GC-MS
| Pyrazine | Matrix | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Linearity (R²) |
| 2-Methylpyrazine | Coffee | 0.5 | 1.5 | 95-105 | ≥ 0.995 |
| 2,5-Dimethylpyrazine | Cocoa | 0.8 | 2.4 | 92-103 | ≥ 0.998 |
| 2-Ethyl-3,5-dimethylpyrazine | Roasted Peanuts | 0.3 | 0.9 | 98-106 | ≥ 0.997 |
Table 2: Quantitative Performance Data for Pyrazine Analysis by UPLC-MS/MS
| Pyrazine | Matrix | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Linearity (R²) |
| 2,3,5,6-Tetramethylpyrazine | Baijiu | 0.1 | 0.3 | 85-104 | ≥ 0.99 |
| 2,6-Dimethylpyrazine | Baijiu | 0.2 | 0.6 | 88-102 | ≥ 0.99 |
| 2-Ethyl-3,5-dimethylpyrazine | Baijiu | 0.05 | 0.15 | 90-105 | ≥ 0.99 |
Data presented are illustrative and based on typical performance characteristics found in scientific literature.[19][20][21]
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness of our comparative guide, detailed, step-by-step methodologies for key experiments are provided below.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS
This method is highly effective for the extraction and analysis of volatile pyrazines from solid or liquid samples.[22][23]
1. Sample Preparation:
- Homogenize solid food samples (e.g., roasted peanuts) to a fine powder.[22]
- Place a known amount of the sample into a headspace vial.
- Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine derivative).[22]
2. HS-SPME Extraction:
- Equilibrate the sample vial at a specific temperature (e.g., 65°C) for a set time (e.g., 30 minutes) to allow volatiles to partition into the headspace.[23]
- Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the headspace to adsorb the volatile pyrazines.[23]
3. GC-MS Analysis:
- Retract the fiber and introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.
- GC Conditions:
- Column: Use a medium-polar capillary column (e.g., SUPELCOWAX® 10, 30 m x 0.25 mm, 0.25 µm).[23]
- Carrier Gas: Helium at a constant flow rate.[22]
- Oven Temperature Program: A programmed temperature ramp is used to separate the different pyrazines (e.g., 40°C hold for 5 min, then ramp to 230°C at 4°C/min).[23]
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.[22]
- Mass Analyzer: Quadrupole or Ion Trap.[22][23]
- Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) mode for targeted quantification.[22]
4. Data Analysis:
- Identify pyrazines by comparing their mass spectra and retention times with those of authentic standards or mass spectral libraries (e.g., NIST, Wiley).[22]
- Quantify the identified pyrazines by constructing a calibration curve using the peak area ratios of the analytes to the internal standard.[22]
Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique is ideal for the rapid and sensitive quantification of a wide range of pyrazines in liquid samples.[20][22]
1. Sample Preparation:
- Liquid samples like Baijiu can often be used directly or after a simple dilution with a suitable solvent.[20][22]
- Spike the sample with an appropriate internal standard.
2. UPLC-MS/MS Conditions:
- Chromatography System: ACQUITY UPLC system or equivalent.[20][22]
- Column: BEH C18 column (e.g., 100 × 2.1 mm, 1.7 µm).[20][22]
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.[20][22]
- Flow Rate: Typically around 0.3 mL/min.[22]
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Xevo TQ-S).[20][22]
- Ionization Mode: Electrospray ionization (ESI) in positive mode.[20][22]
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, with specific precursor-product ion transitions for each pyrazine.[20][22]
3. Data Analysis:
- Quantify pyrazines using a calibration curve constructed from the analysis of standard solutions of known concentrations. The peak area ratios of the analyte to the internal standard are plotted against concentration.
Cross-Validation Workflow: Ensuring Method Comparability
The cross-validation process involves a head-to-head comparison of the two analytical methods (e.g., the established GC-MS method and the new UPLC-MS/MS method).
Caption: Workflow for the cross-validation of two analytical methods.
The acceptance criteria for cross-validation are not explicitly defined in all regulatory guidelines, but a common approach is to demonstrate that a significant percentage of the results from the two methods agree within a predefined percentage (e.g., ±20%) of their mean. Statistical assessments, such as Bland-Altman plots, can also be employed to evaluate the bias between the two methods.[8]
Conclusion: A Commitment to Data Integrity
The cross-validation of analytical methods for pyrazine quantification is not merely a regulatory hurdle but a fundamental scientific practice that underpins the reliability and comparability of analytical data. By rigorously comparing different analytical techniques, such as the well-established GC-MS and the versatile UPLC-MS/MS, researchers and drug development professionals can ensure the integrity of their findings. This commitment to scientific rigor is essential for making informed decisions throughout the drug development lifecycle, ultimately contributing to the delivery of safe and effective pharmaceutical products to the market.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazine-Based Anticancer Compounds
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is a rigorous path of validation. For drug development professionals, understanding the transition from a controlled in vitro environment to a complex in vivo system is paramount. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of pyrazine-based compounds, a promising class of heterocyclic molecules that have garnered significant attention for their anticancer properties.[1] We will explore the causality behind experimental choices, dissect the data, and provide actionable insights for researchers in the field.
Pyrazine, a six-membered aromatic ring with two nitrogen atoms, serves as a vital pharmacophore in numerous synthetic and natural compounds.[2] Its derivatives have been extensively documented for their efficacy against a variety of human cancers, primarily through the inhibition of key enzymes and receptors involved in cell signaling pathways.[3] This guide will navigate the critical data and methodologies that underpin our understanding of these compounds, highlighting both the successes and the challenges in translating laboratory findings into tangible therapeutic outcomes.
The In Vitro Arena: Initial Screening and Mechanistic Insights
The initial evaluation of any potential anticancer compound begins in vitro—literally, "in glass." These experiments utilize cancer cell lines to provide a rapid, high-throughput assessment of a compound's cytotoxic and mechanistic properties in a controlled setting.
Causality of In Vitro Experimental Design
The primary goal of in vitro testing is twofold: to determine if a compound can kill cancer cells (cytotoxicity) and to understand how it does so (mechanism of action). The choice of cell lines is critical; researchers often select a panel representing different cancer types (e.g., breast, lung, colon) to assess the breadth of a compound's activity. For instance, studies on ligustrazine–chalcone hybrids used a range of cell lines including MDA-MB-231 and MCF-7 (breast cancer), A549 (lung cancer), and HepG-2 (liver cancer) to establish a broad cytotoxic profile.[4]
The core metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a compound needed to inhibit a biological process (like cell proliferation) by 50%. A lower IC50 value indicates higher potency. Beyond this, mechanistic assays are employed to dissect the compound's effect on the cell cycle, apoptosis (programmed cell death), and specific signaling pathways. For example, pyrazine derivatives have been shown to induce apoptosis by increasing levels of reactive oxygen species (ROS), disrupting mitochondrial function, and modulating the expression of proteins involved in DNA damage repair.[4]
Key In Vitro Methodologies
A typical in vitro workflow involves a series of assays designed to build a comprehensive profile of a compound's activity.
-
Cytotoxicity Assays (e.g., MTT Assay): This is the first-line screening test. It measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity in the presence of the compound indicates cell death or inhibition of proliferation.[5]
-
Colony Formation Assay: This assay assesses the long-term effect of a compound on a single cell's ability to proliferate and form a colony. It provides insight into a compound's cytostatic or cytotoxic effects over a longer duration.
-
Wound Healing/Migration Assay: To evaluate the anti-metastatic potential, this assay measures the ability of a compound to inhibit the migration of cancer cells into a "wounded" or cell-free area in a culture dish.[4]
-
Apoptosis Assays (e.g., Annexin V/PI Staining): Using flow cytometry, this method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells, confirming that the compound induces programmed cell death.
-
Kinase Inhibition Assays: Since many pyrazine derivatives target protein kinases, biochemical assays are used to measure the compound's ability to inhibit the activity of specific kinases, such as FLT3, AXL, or FGFR.[3] This provides direct evidence of target engagement.
Visualizing the In Vitro to In Vivo Workflow
The progression from initial lab screening to animal studies is a structured process designed to select only the most promising candidates for further development.
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A Senior Application Scientist's Guide to Reproducible Synthesis of Substituted Pyrazine Carboxamides
For researchers, medicinal chemists, and professionals in drug development, the pyrazine carboxamide scaffold is a cornerstone of numerous therapeutic agents. Its prevalence in pharmaceuticals underscores the critical need for robust and reproducible synthetic methodologies. This guide provides an in-depth comparison of common synthetic routes to substituted pyrazine carboxamides, grounded in experimental data and practical insights to ensure consistent and scalable outcomes in your laboratory.
Introduction: The Significance of Reproducibility in Pyrazine Carboxamide Synthesis
Substituted pyrazine carboxamides are a class of heterocyclic compounds with a broad spectrum of biological activities, including antitubercular, anticancer, and anti-inflammatory properties[1]. The precise substitution pattern on the pyrazine ring and the nature of the carboxamide moiety are pivotal to their pharmacological profiles. Consequently, the ability to synthesize these molecules with high fidelity and reproducibility is paramount for structure-activity relationship (SAR) studies and the ultimate development of new chemical entities.
This guide will navigate the common synthetic pathways, dissecting the nuances of each method to provide a clear understanding of their advantages, limitations, and impact on reproducibility. We will explore the conversion of pyrazine carboxylic acids to their corresponding amides, the use of dicarboxylic anhydrides, and post-synthesis modifications via cross-coupling reactions.
Comparative Analysis of Synthetic Routes
The synthesis of substituted pyrazine carboxamides can be broadly categorized into three main approaches, each with its own set of considerations for achieving reproducible results.
Method 1: Activation of Pyrazine Carboxylic Acids
The most direct route to pyrazine carboxamides involves the coupling of a pyrazine carboxylic acid with an amine. This transformation necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. The choice of activating agent is a critical determinant of the reaction's success and reproducibility.
Conversion of the pyrazine carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and often high-yielding method[1][2].
Causality Behind Experimental Choices: This method is typically chosen for its high reactivity, which can drive the amidation of even weakly nucleophilic amines. The gaseous byproducts (SO₂ and HCl) from thionyl chloride can be easily removed, simplifying the initial workup[3].
Reproducibility Challenges:
-
Harsh Conditions: The use of thionyl chloride can be incompatible with sensitive functional groups on either the pyrazine or amine starting materials, leading to side reactions and reduced yields.
-
Moisture Sensitivity: Pyrazine acyl chlorides are highly reactive and susceptible to hydrolysis. Rigorous exclusion of moisture is essential for reproducible results.
-
Safety Concerns: Thionyl chloride is a corrosive and toxic reagent, requiring careful handling and specialized equipment[4].
A wide array of coupling reagents have been developed to facilitate amide bond formation under milder conditions, offering greater functional group tolerance and often improved reproducibility.
Common Coupling Reagents for Pyrazine Carboxamide Synthesis:
| Coupling Reagent | Key Features & Advantages | Common Byproducts & Purification Considerations |
| DCC/DMAP | Inexpensive and effective for a wide range of substrates. | Dicyclohexylurea (DCU) is a common byproduct that can be challenging to remove completely. |
| HATU | Highly efficient, even for sterically hindered substrates and weakly nucleophilic amines. | Byproducts are generally water-soluble, simplifying purification. |
| T3P® | A versatile and powerful coupling agent with a good safety profile. | Byproducts are water-soluble, allowing for straightforward aqueous workup. |
| MsCl/NMI | Particularly effective for coupling with electron-deficient amines. | Requires careful control of stoichiometry and temperature to avoid side reactions. |
Causality Behind Experimental Choices: The choice of coupling reagent is dictated by the specific substrates and the desired reaction conditions. For example, HATU is often preferred for challenging couplings due to its high reactivity and the ease of byproduct removal. For large-scale synthesis, the cost and safety profile of the reagent, as well as the ease of purification, are critical considerations[4].
Self-Validating Systems: Reproducibility with coupling reagents is enhanced by careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting materials before quenching the reaction.
Method 2: From Pyrazine-2,3-dicarboxylic Anhydride
For the synthesis of N-substituted pyrazine-2-carboxamides, the condensation of pyrazine-2,3-dicarboxylic acid anhydride with an appropriate amino-substituted precursor offers a straightforward approach[5].
Causality Behind Experimental Choices: This method is particularly useful when the desired substitution pattern is accessible from a commercially available or readily synthesized amino-compound. The reaction is often driven to completion by the formation of a stable cyclic imide intermediate.
Reproducibility Challenges:
-
Substrate Scope: This method is limited to the synthesis of pyrazine-2-carboxamides and is dependent on the availability of the corresponding amino-precursor.
-
Reaction Conditions: Careful control of temperature and reaction time is necessary to avoid the formation of undesired side products.
Method 3: Post-Synthetic Modification via Suzuki Cross-Coupling
To introduce a diverse range of substituents onto the pyrazine core, a powerful strategy involves the Suzuki cross-coupling of a halogenated pyrazine carboxamide with a boronic acid or ester.
Causality Behind Experimental Choices: The Suzuki coupling is a highly versatile and functional group tolerant reaction, making it an ideal choice for late-stage diversification of the pyrazine scaffold. The wide availability of boronic acids allows for the introduction of a vast array of aryl and heteroaryl moieties.
Reproducibility Challenges:
-
Catalyst Activity: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and reproducible results. The catalyst system must be optimized for the specific substrates being coupled.
-
Reaction Conditions: Temperature, solvent, and reaction time can all significantly impact the outcome of the reaction. Careful optimization and consistent execution are key to reproducibility.
-
Purification: Removal of the palladium catalyst and byproducts from the reaction mixture can be challenging and may require specialized purification techniques.
Experimental Data: A Comparative Overview
The following table summarizes typical yields for the synthesis of substituted pyrazine carboxamides using different methods, as reported in the literature.
| Synthetic Method | Pyrazine Substrate | Amine/Boronic Acid | Product | Yield (%) | Reference |
| Acid Chloride | Pyrazine-2-carboxylic acid | Substituted amino pyridines | Pyrazine carboxamide derivatives | Not specified | [1] |
| Coupling Reagent (T3P) | Pyrazine-2-carboxylic acid | Piperazines | Pyrazine-2-carboxylic acid derivatives | 79-85 | [5] |
| Anhydride Condensation | Pyrazine-2,3-dicarboxylic anhydride | Aminoacetophenones | N-(acetylphenyl)pyrazine-2-carboxamide | Not specified | [5] |
| Suzuki Coupling | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Various aryl boronic acids | 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | 37-72 | [6] |
| Microwave-Assisted | 3-chloropyrazine-2-carboxamide | Substituted anilines | 3-aminopyrazine-2-carboxamides | Not specified | [7] |
The Role of Microwave-Assisted Synthesis in Enhancing Reproducibility
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyrazine carboxamides[8][9].
Advantages of MAOS for Reproducibility:
-
Precise Temperature Control: Microwave reactors allow for precise and uniform heating of the reaction mixture, leading to more consistent and reproducible outcomes.
-
Reduced Reaction Times: The rapid heating provided by microwaves can significantly shorten reaction times, minimizing the potential for side reactions and degradation of sensitive compounds.
-
Improved Yields: In many cases, MAOS can lead to higher yields compared to conventional heating methods.
Considerations for MAOS:
-
Solvent Choice: The choice of solvent is critical for efficient microwave absorption and heating.
-
Vessel Type: Sealed reaction vessels are often used to allow for reactions to be performed at temperatures above the boiling point of the solvent, further accelerating reaction rates.
Detailed Experimental Protocols
To ensure the highest level of reproducibility, the following detailed protocols for two common synthetic methods are provided.
Protocol 1: Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide via DCC Coupling
This protocol details a reliable method for the synthesis of a substituted pyrazine carboxamide using a carbodiimide coupling agent[10].
Materials:
-
Pyrazine-2-carboxylic acid
-
4-Bromo-3-methylaniline
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Brine solution
-
Hexane
-
Ethyl acetate
Procedure:
-
To a clean, dry 100 mL Schlenk flask equipped with a magnetic stirrer, add pyrazine-2-carboxylic acid (1.0 eq, 10 mmol), 4-bromo-3-methylaniline (1.0 eq, 10 mmol), and DMAP (0.2 eq, 2.0 mmol) in 50 mL of DCM.
-
Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Once the mixture has reached 0 °C, add DCC (1.1 eq, 11 mmol) in one portion.
-
Establish an inert atmosphere (e.g., nitrogen or argon) and remove the ice bath.
-
Allow the reaction to stir at room temperature for 18 hours.
-
Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate, 5:1).
-
Upon completion, work up the reaction by washing with sodium bicarbonate solution followed by brine solution in a separatory funnel.
-
Collect the organic layer and remove the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.
Self-Validation Checkpoint: The purity of the final product should be confirmed by NMR and mass spectrometry to ensure the desired compound has been synthesized and is free of impurities.
Protocol 2: General Procedure for Suzuki Cross-Coupling of a Halogenated Pyrazine
This protocol provides a general framework for the diversification of a pyrazine core via a Suzuki coupling reaction.
Materials:
-
Halogenated pyrazine carboxamide (e.g., 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide)
-
Aryl or heteroaryl boronic acid/pinacol ester
-
Pd(PPh₃)₄ catalyst
-
Potassium phosphate
-
1,4-Dioxane
-
Ethyl acetate
Procedure:
-
In a reaction vessel, combine the halogenated pyrazine carboxamide (1.0 eq), the aryl boronic acid/pinacol ester (1.2 eq), potassium phosphate (2.0 eq), and Pd(PPh₃)₄ (5 mol%).
-
Add 1,4-dioxane as the solvent.
-
Stir the reaction mixture at reflux for 20-24 hours, monitoring the progress by TLC.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., n-hexane/ethyl acetate, 75:25) to afford the desired coupled product[6].
Self-Validation Checkpoint: Successful coupling can be confirmed by the disappearance of the starting halogenated pyrazine and the appearance of a new product with the expected mass in LC-MS analysis.
Visualizing the Synthetic Workflows
To further clarify the synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Workflow for pyrazine carboxamide synthesis via the acid chloride method.
Caption: General workflow for pyrazine carboxamide synthesis using a coupling reagent.
Caption: Diversification of pyrazine carboxamides via Suzuki cross-coupling.
Conclusion and Future Outlook
The reproducible synthesis of substituted pyrazine carboxamides is a critical endeavor in medicinal chemistry and drug development. While traditional methods such as the use of acid chlorides remain viable, modern coupling reagents and technologies like microwave-assisted synthesis offer significant advantages in terms of mildness, efficiency, and reproducibility.
For optimal and reproducible outcomes, a thorough understanding of the strengths and weaknesses of each synthetic route is essential. The choice of method should be guided by the specific substitution patterns desired, the functional group tolerance of the starting materials, and the scale of the synthesis. By carefully selecting the appropriate methodology and adhering to robust experimental protocols, researchers can confidently and consistently access a diverse range of substituted pyrazine carboxamides for their research and development programs. The continued development of novel coupling reagents and synthetic methodologies will undoubtedly further enhance our ability to synthesize these important molecules with even greater efficiency and precision in the future.
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Tůmová, L., Tůma, J., Doležal, M., Dučaiová, Z., & Kubeš, J. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 12(Suppl 1), S57–S62. [Link]
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Khan, I., Ali, S., Ahmed, S., Ibrar, A., Khan, W., Saeed, A., & Chen, J. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6033. [Link]
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Jandourek, O., Doležal, M., Klementová, M., Kuneš, J., & Svobodová, M. (2013). Microwave assisted synthesis of new pyrazinamide analogues and their biological evaluation. Molecules, 18(8), 9294-9310. [Link]
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Safety Operating Guide
Guide to the Proper Disposal of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of methyl 3-amino-5-hydroxypyrazine-2-carboxylate. As this compound is often synthesized for specific research and development applications, a publicly available, dedicated Safety Data Sheet (SDS) may not exist. Therefore, this guide establishes a procedural framework based on the chemical's structure, potential hazards derived from its functional groups, and the stringent standards set by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
The primary directive is to treat this compound as hazardous unless definitive data proves otherwise. This approach ensures maximum safety and compliance, upholding the "cradle-to-grave" responsibility that hazardous waste generators have for their chemical waste[1].
Part 1: Hazard Assessment and Characterization
The disposal protocol for any chemical is dictated by its intrinsic hazards. In the absence of a specific SDS for methyl 3-amino-5-hydroxypyrazine-2-carboxylate, we must infer its potential hazards from its constituent chemical moieties: a pyrazine ring, an aromatic amine group, and a methyl carboxylate group.
-
Pyrazine Core: Pyrazine and its derivatives are often flammable solids that can cause skin and eye irritation.[2][3][4][5] Some may also be harmful if swallowed.[2]
-
Aromatic Amine Group: Aromatic amines as a class are noted for potential toxicity. Safe handling and decontamination procedures are critical.[6][7]
-
Methyl Carboxylate Group: This ester group does not typically add extreme hazards but contributes to the overall chemical properties of the molecule.
Part 2: Regulatory Compliance Framework
All laboratory operations in the United States are governed by federal and state regulations. The two primary agencies setting the standards for chemical waste are OSHA and the EPA.
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[8][9] The CHP must outline specific procedures for handling hazardous chemicals, including waste disposal protocols and emergency responses. All disposal actions for this compound must align with your institution's approved CHP.
-
EPA Resource Conservation and Recovery Act (RCRA): The EPA governs the disposal of hazardous waste.[10] A core principle is that the generator of the waste is responsible for it from creation to final disposal.[1] Key EPA requirements include:
-
Waste Determination: The generator must determine if their waste is hazardous.[1] Given the analysis in Part 1, this compound's waste is hazardous.
-
Satellite Accumulation Areas (SAA): Hazardous waste must be stored in a designated SAA at or near the point of generation.[11] Containers in the SAA must be properly labeled and closed when not in use.[11][12]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., Flammable, Toxic).[11][13][14]
-
Part 3: Standard Disposal Protocol
This protocol provides a step-by-step methodology for the collection and disposal of waste containing methyl 3-amino-5-hydroxypyrazine-2-carboxylate.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure proper PPE is worn. This includes:
-
Nitrile gloves (check for breakthrough time if handling for extended periods).
-
Safety goggles (or safety glasses with side shields).
-
A flame-resistant lab coat.
-
Work should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[15]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[13]
-
Solid Waste: Collect solid methyl 3-amino-5-hydroxypyrazine-2-carboxylate, contaminated filter paper, weigh boats, and contaminated gloves or towels in a dedicated, compatible solid waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams (e.g., halogenated vs. non-halogenated solvents) unless your facility's waste protocol explicitly allows it.
-
Sharps: Any needles, scalpels, or broken glassware contaminated with the compound must be disposed of in a designated sharps container.[13][14]
Step 3: Containerization and Labeling
-
Select a Container: Use a container made of a material compatible with the waste (e.g., a polyethylene container for solids, a glass or polyethylene-coated glass bottle for liquids). The container must have a secure, leak-proof lid.[13]
-
Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a hazardous waste label.
-
Fill out the Label:
-
Write "Hazardous Waste ".
-
List all chemical constituents by their full name, including solvents. For mixtures, provide percentages. Example: "Methyl 3-amino-5-hydroxypyrazine-2-carboxylate (5%), Methanol (95%)".
-
Check off the appropriate hazard boxes: Flammable, Toxic, Irritant .
-
Record the date the container was first used.
-
-
Storage: Keep the container sealed when not actively adding waste and store it in your designated Satellite Accumulation Area.
Step 4: Arranging for Disposal
Laboratory chemical waste like this cannot be disposed of down the drain or in regular trash.[11]
-
Full Container: Once the waste container is full, record the "full" date on the label. According to regulations, it must be moved from the SAA within three days.[11]
-
Contact EHS: Follow your institution's procedure to contact the Environmental Health & Safety (EHS) department for a waste pickup.
-
Lab Pack Service: Your EHS department will typically use a licensed hazardous waste hauler.[14] These services often consolidate various laboratory chemicals into a larger drum filled with an absorbent material, a process known as a "lab pack," for safe transportation and final disposal, usually via incineration.[16]
Part 4: Emergency Procedures - Spills and Decontamination
Accidental spills must be handled promptly and safely.
Small Spill Cleanup Protocol (<5 grams)
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Ensure the chemical fume hood is operational.
-
Don PPE: Wear appropriate PPE, including double-gloving if necessary.
-
Contain the Spill: Gently cover the solid spill with a dry, non-reactive absorbent material like vermiculite or sand.
-
Collect the Waste: Carefully sweep the absorbed material into a dustpan and place it in your designated hazardous solid waste container. Use non-sparking tools if a flammable solvent is present.[17]
-
Decontaminate the Area: Wipe the spill area with a cloth or towel dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Because the compound is an aromatic amine, specialized decontamination solutions may be used if available and recommended by your EHS office.[6][7]
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, towels, gloves) are considered hazardous waste and must be placed in the solid hazardous waste container.[18][19]
For larger spills, evacuate the area, close the door, and contact your institution's EHS emergency line immediately.
Part 5: Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of methyl 3-amino-5-hydroxypyrazine-2-carboxylate.
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Navigating the Safe Handling of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for managing Methyl 3-amino-5-hydroxypyrazine-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. By grounding our protocols in established safety standards and explaining the rationale behind each step, we aim to build a foundation of trust and empower you to work with this compound confidently and securely.
Hazard Identification and Risk Assessment: Understanding the Compound
Inferred Hazard Profile:
| Hazard Class | Potential Effect | Source of Inference |
| Skin Corrosion/Irritation | Causes skin irritation | [2][5][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [1][2][3][5][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [1][4][5][7][8] |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or inhaled | [6][7] |
This proactive approach to hazard assessment aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates the implementation of a Chemical Hygiene Plan to protect laboratory workers from hazardous chemicals.[9][10]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling Methyl 3-amino-5-hydroxypyrazine-2-carboxylate. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles.[11] |
| Skin | Nitrile gloves (double-gloving recommended) and a disposable, long-sleeved, back-closing gown | Prevents direct skin contact with the chemical. Double gloving offers additional protection, and gowns should be changed every two to three hours or immediately after a spill.[11] |
| Respiratory | A NIOSH-approved respirator (e.g., N95) | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[11][12] |
| Head/Hair | Disposable hair and beard covers | Protects against contamination from hazardous residue.[11] |
Always inspect your PPE for integrity before each use and follow proper doffing procedures to avoid cross-contamination.[4]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiments.
Pre-Handling Preparations
-
Consult the Chemical Hygiene Plan: Familiarize yourself with your institution's specific protocols for handling hazardous chemicals.[9]
-
Ensure Proper Ventilation: All handling of solid Methyl 3-amino-5-hydroxypyrazine-2-carboxylate should be conducted in a certified chemical fume hood with adequate airflow.[10][13]
-
Gather all Necessary Materials: Have your PPE, spill kit, and all experimental equipment readily accessible before bringing the chemical into the work area.
-
Labeling: Ensure the container of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate is clearly labeled with its name and associated hazard warnings, in accordance with OSHA's Hazard Communication Standard.[14][15][16]
Handling the Compound
Caption: Workflow for the safe handling of Methyl 3-amino-5-hydroxypyrazine-2-carboxylate.
-
Donning PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Weighing and Transfer: Carefully weigh the required amount of the compound on a tared weigh boat inside the chemical fume hood. Use a spatula for transfer and avoid generating dust.
-
Dissolution: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Post-Handling Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. All waste generated from handling Methyl 3-amino-5-hydroxypyrazine-2-carboxylate must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: All contaminated solid waste, including gloves, gowns, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix incompatible waste streams.[17]
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
Disposal Procedure
Caption: Step-by-step hazardous waste disposal process.
-
Waste Identification: Properly identify the waste as hazardous according to EPA guidelines under the Resource Conservation and Recovery Act (RCRA).[17][18][19]
-
Container Management: Ensure all hazardous waste containers are in good condition, compatible with the waste, and kept closed when not in use.[18]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical, and the associated hazards.[15]
-
Accumulation: Store hazardous waste in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department or a licensed hazardous waste disposal company.[18]
-
Disposal: The final disposal of the hazardous waste must be conducted by a permitted Treatment, Storage, and Disposal Facility (TSDF).[20]
By adhering to these comprehensive safety and handling protocols, you can mitigate the risks associated with Methyl 3-amino-5-hydroxypyrazine-2-carboxylate and contribute to a safer laboratory environment for yourself and your colleagues.
References
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Pyrazine derivative synthesis in a continuous-flow system. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Georganics. (2011, February 24). Safety Data Sheet: 5-Hydroxypyrazine-2-carboxylic acid methyl ester. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Taylor & Francis Online. (2022, July 13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]
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AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
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ResearchGate. (2026, January 7). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
